p-Azidomethylphenyltrimethoxysilane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(azidomethyl)phenyl]-trimethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3Si/c1-14-17(15-2,16-3)10-6-4-9(5-7-10)8-12-13-11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHMGPZIVVGDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
p-Azidomethylphenyltrimethoxysilane synthesis from p-chloromethylphenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of p-azidomethylphenyltrimethoxysilane from p-chloromethylphenyltrimethoxysilane. This transformation is a key step in the preparation of versatile chemical probes and surface modification agents used in biomedical research and drug development. The azide functionality allows for facile "click" chemistry reactions, enabling the conjugation of the silane to a wide variety of molecules and materials.
Reaction Overview
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The benzylic chloride of p-chloromethylphenyltrimethoxysilane is displaced by the azide anion, typically from sodium azide. This reaction is analogous to the well-established synthesis of benzyl azides from benzyl halides.
Caption: Reaction pathway for the synthesis of this compound.
Comparison of Synthetic Protocols
Several protocols have been reported for the synthesis of benzyl azides, which are directly applicable to the synthesis of this compound. The key parameters, including solvent, temperature, and reaction time, can be varied to optimize the reaction yield and purity.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | p-Chloromethylphenyltrimethoxysilane | Benzyl chloride | Benzyl bromide |
| Azide Source | Sodium Azide | Sodium Azide | Sodium Azide |
| Molar Ratio (Azide:Halide) | 1.1 : 1.0[1] | 2.0 : 1.0[2] | 1.5 : 1.0 |
| Solvent | Not specified[1] | DMF[2] | DMSO |
| Temperature | Heated[1] | Room Temperature[2] | Ambient Temperature |
| Reaction Time | 3 hours[1] | 12 hours[2] | Overnight |
| Work-up | Not specified | Dilution with water, extraction with diethyl ether, washing with water and brine.[2] | Addition of water, extraction with diethyl ether, washing with brine. |
| Purification | Not specified | Column chromatography on silica gel.[2] | Removal of solvent. |
| Yield | Not specified | High (for benzyl azides)[2] | 73% (for benzyl azide) |
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of benzyl azides.[2] Researchers should optimize the conditions for their specific setup.
Materials:
-
p-Chloromethylphenyltrimethoxysilane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle (optional, depending on the chosen temperature)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Caption: Generalized experimental workflow for the synthesis.
Procedure:
-
In a round-bottom flask, dissolve p-chloromethylphenyltrimethoxysilane (1.0 eq.) in anhydrous DMF.
-
To the stirred solution, add sodium azide (1.1 - 2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Product Characterization
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃):
-
Aromatic protons: δ 7.2-7.5 ppm (multiplet, 4H).
-
Benzylic protons (-CH₂-N₃): δ ~4.3 ppm (singlet, 2H).
-
Methoxy protons (-OCH₃): δ ~3.6 ppm (singlet, 9H).
-
-
¹³C NMR (CDCl₃):
-
Aromatic carbons: δ 128-136 ppm.
-
Benzylic carbon (-CH₂-N₃): δ ~55 ppm.
-
Methoxy carbons (-OCH₃): δ ~51 ppm.
-
-
IR Spectroscopy:
-
A strong, characteristic azide (N₃) stretching band is expected around 2100 cm⁻¹.
-
Si-O-C stretching bands will be present in the 1080-1100 cm⁻¹ region.
-
Aromatic C-H stretching will appear around 3000-3100 cm⁻¹.
-
Safety Precautions
Sodium azide is a highly toxic and potentially explosive substance and must be handled with extreme caution.
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. It is a potent vasodilator and metabolic inhibitor.
-
Explosion Hazard: While sodium azide itself is relatively stable, it can form highly explosive heavy metal azides (e.g., with lead, copper, mercury). Contact with metal spatulas, stir bars, and plumbing should be avoided. It can also form the highly toxic and explosive hydrazoic acid upon contact with acids.
-
Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid generating dusts of sodium azide.
-
Do not heat sodium azide unless it is in solution and with appropriate precautions.
-
Quench any residual azide in the reaction mixture and waste streams before disposal. A common method is the addition of a solution of sodium nitrite followed by acidification.
-
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature and adhere to strict safety protocols when performing this chemical transformation.
References
The Role of p-Azidomethylphenyltrimethoxysilane in Nanotechnology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Azidomethylphenyltrimethoxysilane is a key surface modification agent in nanotechnology, acting as a bridge between inorganic nanoparticles and organic biomolecules. Its unique bifunctional nature, possessing a trimethoxysilane group for covalent attachment to hydroxylated surfaces and a terminal azide group for bioorthogonal "click" chemistry, makes it an invaluable tool in the development of sophisticated drug delivery systems, diagnostic platforms, and other nanomedical applications. This technical guide provides an in-depth overview of the applications, experimental protocols, and quantitative data associated with the use of this compound in nanotechnology.
Core Applications in Nanotechnology
The primary utility of this compound lies in its ability to introduce a "clickable" azide functionality onto the surface of various nanoparticles, most notably silica (SiO2) and other metal oxide nanoparticles. This surface modification is the first and crucial step in a two-step bioconjugation strategy.
-
Surface Functionalization: The trimethoxysilane end of the molecule readily hydrolyzes in the presence of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups present on the surface of nanoparticles like silica, forming stable covalent siloxane bonds (Si-O-Si). This process results in a monolayer of the azido-silane on the nanoparticle surface.
-
Bioconjugation via Click Chemistry: The azide group introduced on the nanoparticle surface is a bioorthogonal handle. It does not react with biological molecules, ensuring that subsequent modifications are highly specific. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] In this reaction, the surface-bound azide reacts with a terminal alkyne on a molecule of interest (e.g., a drug, targeting ligand, or imaging agent) to form a stable triazole linkage.[1][] This method is highly efficient, proceeds under mild, aqueous conditions, and is compatible with a wide range of biomolecules.[][4]
Key Applications in Drug Delivery and Nanomedicine
The ability to precisely attach biomolecules to nanoparticles opens up a vast array of possibilities in drug delivery and diagnostics:
-
Targeted Drug Delivery: Targeting ligands such as antibodies, peptides, or small molecules can be "clicked" onto the surface of drug-loaded nanoparticles. This allows for the specific delivery of therapeutic agents to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.[4]
-
Controlled Release Systems: The nanoparticle surface can be modified with stimuli-responsive linkers via click chemistry, enabling the controlled release of drugs in response to specific triggers like pH, enzymes, or light.
-
Diagnostic Imaging: Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be attached to nanoparticles to create probes for disease diagnosis and tracking of therapeutic delivery.
-
Polymer Grafting: Polymers like polyethylene glycol (PEG) can be "clicked" to the nanoparticle surface to improve their stability in biological fluids, reduce immunogenicity, and prolong circulation time.
Quantitative Data and Characterization
The success of nanoparticle functionalization and subsequent bioconjugation hinges on the ability to quantify the density of functional groups on the surface.
| Parameter | Method | Typical Values/Observations | Reference |
| Ligand Density | 19F Nuclear Magnetic Resonance (qNMR) | For silica nanoparticles functionalized with a perfluorophenyl azide (PFPA) linker, ligand densities of 6.4 ± 0.2 nmol/nm² have been reported. | [5] |
| Ligand Density | Thermogravimetric Analysis (TGA) | TGA can be used to determine the mass of organic ligands on the nanoparticle surface. However, it can be less accurate than qNMR due to potential interference from trapped solvents. | [5] |
| Surface Functionalization Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic azide peak (~2100 cm⁻¹) and Si-O-Si stretching bands. | |
| Surface Charge | Zeta Potential Measurement | Changes in zeta potential can indicate successful surface modification. | |
| Nanoparticle Size and Morphology | Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) | Used to confirm that the nanoparticles have not aggregated during the functionalization process. |
Experimental Protocols
Silanization of Silica Nanoparticles with this compound
This protocol describes the general procedure for modifying the surface of silica nanoparticles.
Materials:
-
Silica Nanoparticles (SiO2 NPs)
-
This compound
-
Anhydrous Toluene or Ethanol
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Nanoparticle Preparation: Disperse the silica nanoparticles in the anhydrous solvent through sonication to ensure a uniform suspension.
-
Silanization Reaction: Add this compound to the nanoparticle suspension. The amount of silane will depend on the desired surface coverage and the surface area of the nanoparticles. A typical starting point is a 1-5% (v/v) solution.
-
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-70°C) for several hours (4-24 hours) with constant stirring.
-
Washing: After the reaction, the functionalized nanoparticles are collected by centrifugation. The nanoparticle pellet is then washed multiple times with the solvent (e.g., toluene or ethanol) to remove any unreacted silane. This is followed by washing with a more polar solvent like ethanol or water if the subsequent click reaction is to be performed in an aqueous environment.
-
Drying and Storage: The final azide-functionalized nanoparticles can be dried under vacuum and stored for future use.
Diagram: Silanization Workflow
Caption: Workflow for the surface functionalization of silica nanoparticles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Nanoparticles
This protocol outlines the general steps for conjugating an alkyne-containing molecule to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-containing molecule (e.g., drug, ligand, dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)
Procedure:
-
Nanoparticle Suspension: Resuspend the azide-functionalized nanoparticles in the chosen aqueous buffer.
-
Reaction Mixture: In a reaction vessel, combine the nanoparticle suspension and the alkyne-containing molecule.
-
Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate.
-
Click Reaction: Add the copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction Conditions: The reaction is typically carried out at room temperature for 1-12 hours with gentle mixing.
-
Purification: The bioconjugated nanoparticles are purified by repeated centrifugation and washing with the buffer to remove the copper catalyst, unreacted alkyne molecules, and other reagents.
Diagram: Click Chemistry Bioconjugation
Caption: Workflow for bioconjugation via CuAAC click chemistry.
Conclusion
This compound is a powerful and versatile tool for the surface engineering of nanoparticles. Its ability to serve as a stable anchor to inorganic surfaces while presenting a bioorthogonal azide handle for click chemistry has made it a cornerstone in the development of advanced nanomaterials for drug delivery, diagnostics, and various other biomedical applications. The straightforward and efficient nature of the silanization and subsequent click reactions allows for the precise and modular construction of complex, multifunctional nanosystems, paving the way for the next generation of nanomedicines.
References
An In-Depth Technical Guide to the Reactivity of p-Azidomethylphenyltrimethoxysilane's Azide Group for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Azidomethylphenyltrimethoxysilane, focusing on the reactivity of its azide group in click chemistry. It is designed to be a valuable resource for researchers and professionals in drug development and materials science, offering detailed information on its synthesis, reaction protocols, and applications, with a particular emphasis on surface functionalization and bioconjugation.
Introduction to this compound and Click Chemistry
This compound is a bifunctional molecule of significant interest in the field of chemical biology and materials science. It possesses two key functional groups: a terminal azide group (-N₃) and a trimethoxysilane group (-Si(OCH₃)₃). The azide group serves as a reactive handle for "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is renowned for its high efficiency, selectivity, and biocompatibility, allowing for the formation of a stable triazole linkage between the azide and an alkyne-containing molecule.[1][3]
The trimethoxysilane group enables the covalent attachment of the molecule to silica-based surfaces, such as glass, silicon wafers, and silica nanoparticles.[4] This dual functionality makes this compound an excellent linker for immobilizing a wide range of molecules onto surfaces for various applications, including the development of biosensors, functionalized nanoparticles, and biocompatible coatings.[4]
Synthesis of this compound
The synthesis of this compound is a straightforward nucleophilic substitution reaction. The process typically involves the reaction of p-chloromethylphenyltrimethoxysilane with sodium azide.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
p-chloromethylphenyltrimethoxysilane (1.0 mole)
-
Sodium azide (1.1 moles)
-
Catalyst (e.g., a phase-transfer catalyst, 5 mole percent)
-
-
Procedure:
-
Combine p-chloromethylphenyltrimethoxysilane, sodium azide, and the catalyst in a reaction vessel.
-
Heat the mixture to 150°C with continuous stirring for three hours.
-
After the reaction is complete, separate the salt byproduct (sodium chloride) from the mixture.
-
Purify the product by distillation under reduced pressure.
-
This procedure has been reported to yield this compound with a purity of 90% and a yield of 89% by weight.
Azide Group Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound exhibits high reactivity and specificity in the CuAAC reaction. This "click" reaction is characterized by its rapid kinetics and high yields, typically proceeding to completion within an hour at room temperature.[5] The reaction is highly tolerant of a wide range of functional groups and can be performed in various solvents, including aqueous solutions, making it ideal for bioconjugation applications.[2]
Quantitative Data on CuAAC Reactions
| Parameter | Typical Value/Characteristic |
| Reaction Rate | Very fast, often reaching completion in under an hour at room temperature.[5] |
| Yield | High to quantitative yields are typically achieved.[5] |
| Reaction Conditions | Mild conditions: room temperature, wide pH range (4-12), and tolerance to aqueous environments.[2] |
| Regioselectivity | The copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1] |
| Functional Group Tolerance | The reaction is compatible with a vast array of functional groups, making it suitable for complex biological molecules.[2] |
Experimental Protocols for Click Chemistry and Surface Functionalization
The dual functionality of this compound allows for a two-step process for surface modification and subsequent immobilization of molecules of interest.
Surface Functionalization with this compound
This protocol describes the process of creating an azide-functionalized surface on a silica-based substrate.
Experimental Protocol: Surface Azidation
-
Materials:
-
Silica-based substrate (e.g., glass slide, silica nanoparticles)
-
This compound
-
Anhydrous toluene
-
-
Procedure:
-
Clean the silica substrate thoroughly (e.g., with piranha solution, followed by rinsing with deionized water and drying).
-
Prepare a solution of this compound in anhydrous toluene (e.g., 1-5% v/v).
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature or elevated temperature (e.g., 60°C) to facilitate covalent bond formation.
-
Remove the substrate from the solution and rinse thoroughly with toluene and then ethanol to remove any unbound silane.
-
Dry the substrate under a stream of nitrogen.
-
This process results in a surface functionalized with azide groups, ready for the subsequent click reaction.
Immobilization of Alkyne-Modified Molecules via CuAAC
Once the surface is azidated, alkyne-containing molecules can be covalently attached using the CuAAC reaction.
Experimental Protocol: Click Chemistry Immobilization
-
Materials:
-
Azide-functionalized substrate
-
Alkyne-modified molecule of interest (e.g., protein, DNA, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand (optional)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)
-
-
Procedure:
-
Prepare a solution of the alkyne-modified molecule in the chosen buffer.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Immerse the azide-functionalized substrate in the solution of the alkyne-modified molecule.
-
Add the copper(II) sulfate and sodium ascorbate to the solution to initiate the click reaction. The final concentrations are typically in the millimolar range for the reactants and catalyst. A ligand like TBTA can be added to stabilize the Cu(I) catalyst.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.
-
After the reaction, thoroughly rinse the substrate with buffer and deionized water to remove any non-covalently bound molecules and reaction byproducts.
-
Dry the functionalized substrate.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the synthesis and application of this compound.
Caption: Synthesis of this compound.
Caption: Surface functionalization workflow.
Caption: Biomolecule immobilization via click chemistry.
Applications in Research and Development
The unique properties of this compound make it a versatile tool in various research and development areas:
-
Drug Discovery: Immobilization of small molecules or protein targets on surfaces for high-throughput screening assays.
-
Biosensors: Covalent attachment of antibodies, enzymes, or nucleic acids to transducer surfaces for the development of highly sensitive and specific detection platforms.[6]
-
Biomaterials: Creation of biocompatible and biofunctional surfaces on medical implants and devices to improve their performance and reduce adverse reactions.
-
Nanotechnology: Functionalization of nanoparticles for targeted drug delivery, bioimaging, and diagnostic applications.[4]
Conclusion
This compound is a powerful and versatile chemical tool for researchers and professionals in the life sciences and materials science. Its ability to readily participate in high-yielding click chemistry reactions, combined with its capacity for covalent surface attachment, provides a robust platform for the development of a wide array of functionalized materials and bioconjugates. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for the successful application of this reagent in innovative research and development projects.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Silane Coupling Agents: An In-depth Guide to Trimethoxysilane Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces and molecules with silane coupling agents is a cornerstone of advanced materials science and bioconjugation strategies. Among these, trimethoxysilanes are a widely utilized class of compounds, prized for their ability to form stable siloxane bonds (Si-O-Si). The journey from a reactive trimethoxysilane to a stable, functionalized surface is governed by two fundamental chemical processes: hydrolysis and condensation. A thorough understanding of these reactions is paramount for controlling the outcome of surface modifications, ensuring the reproducibility of experiments, and designing novel drug delivery systems. This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of trimethoxysilane groups, with a focus on the kinetic factors and experimental considerations crucial for research and development.
The Two-Step Reaction Cascade: Hydrolysis and Condensation
The transformation of a trimethoxysilane molecule into a cross-linked polysiloxane network is a sequential process.[1] First, the methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). Subsequently, these silanol groups condense with each other or with other hydroxyl-bearing surfaces to form stable siloxane bonds, releasing water or alcohol as a byproduct.[2]
Hydrolysis: The Activation Step
Hydrolysis is the initial and rate-influencing step where the Si-OCH₃ bonds are cleaved and replaced by Si-OH bonds. This reaction is catalyzed by either acid or base.[3] The hydrolysis of a trimethoxysilane proceeds in a stepwise manner, forming partially hydrolyzed intermediates (monomers with one or two silanol groups) before reaching the fully hydrolyzed silanetriol (R-Si(OH)₃).[4]
The general equation for the hydrolysis of a trimethoxysilane is:
R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH
Condensation: Building the Network
Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation to form siloxane bridges (Si-O-Si). This process can occur between two silanol groups (releasing water) or between a silanol group and a methoxy group (releasing methanol).[2] Condensation can lead to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional network.[5]
The general equations for condensation are:
2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH
Reaction Mechanisms
The mechanisms of hydrolysis and condensation are highly dependent on the pH of the reaction medium.[2]
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the oxygen atom in the methoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[6] This mechanism generally leads to a faster rate of hydrolysis compared to condensation.[1] Acidic conditions are often preferred to generate stable solutions of hydrolyzed silanes with a high concentration of silanol groups.[7]
Base-Catalyzed Mechanism
In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[2] This is followed by the displacement of the methoxy group. Under basic conditions, the condensation reaction is significantly promoted and often proceeds as soon as silanol groups are formed.[1] This can lead to the rapid formation of oligomers and gels.
Factors Influencing Hydrolysis and Condensation
The rates of both hydrolysis and condensation are influenced by a variety of factors, which must be carefully controlled to achieve the desired outcome.[8]
-
pH: As discussed, pH is a critical factor. Acidic conditions (pH 3-5) generally favor hydrolysis over condensation, while basic conditions accelerate condensation.[1] The rate of hydrolysis is typically at a minimum around neutral pH.[6]
-
Water-to-Silane Ratio: The concentration of water is a key parameter in the hydrolysis reaction. A higher water concentration can increase the rate of hydrolysis.[9] However, for some aminosilanes, an increase in water content can hinder self-condensation.[10]
-
Catalyst: Besides protons and hydroxide ions, other catalysts can be employed. Organometallic compounds, such as those containing tin or titanium, can catalyze the hydrolysis, although they may also promote oligomerization.[11] The amino group in aminosilanes can act as an intramolecular catalyst.[2]
-
Solvent: The nature of the solvent can impact the reaction rates. The presence of organic co-solvents, such as ethanol, can delay the hydrolysis reaction.[9][12]
-
Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation reactions.[4]
-
Nature of the Organic Substituent (R-group): The steric and electronic properties of the organic group attached to the silicon atom can influence the reaction kinetics. Electron-withdrawing groups can affect the susceptibility of the silicon atom to nucleophilic attack.[6]
-
Silane Concentration: The initial concentration of the silane can affect the rate of condensation.[1]
Quantitative Data on Reaction Kinetics
The following tables summarize key quantitative data from the literature on the kinetics of trimethoxysilane hydrolysis and condensation. It is important to note that direct comparison of values between studies can be challenging due to variations in experimental conditions.
| Silane | Conditions | Rate Constant | Reference |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | 2 wt% aqueous solution (26% D₂O/74% H₂O), pH 5.4, 26°C | Pseudo-first order hydrolysis rate constant: 0.026 min⁻¹ | [4] |
| Methyltrimethoxysilane (MTMS) | Methanol, alkaline medium, 30°C | Hydrolysis rate constant: 2.453 x 10⁴ sec⁻¹ | [2] |
| Phenyltrimethoxysilane (PTMS) | THF, K₂CO₃ catalyst, excess water | Reaction rate constant: 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [2] |
| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃ catalyst, excess water | Reaction rate constant: 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | [2] |
| Methacryloxypropyltrimethoxysilane (MPTMS) | THF, K₂CO₃ catalyst, excess water | Reaction rate constant: 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | [2] |
| Parameter | Value | Conditions | Silane | Reference |
| Activation Energy (Epoxy Ring Opening) | 68.4 kJ/mol | 2 wt% aqueous solution (26% D₂O/74% H₂O), pH 5.4 | γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | [4] |
| Activation Energy (Hydrolysis) | 50.09 kJ/mol | Methanol, alkaline medium | Methyltrimethoxysilane (MTMS) | [2] |
Experimental Protocols for Studying Hydrolysis and Condensation
A variety of analytical techniques are employed to monitor the kinetics and mechanisms of silane hydrolysis and condensation.
General Experimental Workflow
Key Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is a powerful tool for studying these reactions.[4]
-
¹H NMR: Can be used to monitor the disappearance of methoxy protons and the appearance of methanol.[7]
-
¹³C NMR: Provides information on the carbon atoms adjacent to the silicon and in the methoxy groups.[13]
-
²⁹Si NMR: Is particularly valuable as it can distinguish between the unhydrolyzed silane, partially hydrolyzed species, and various condensed structures (dimers, trimers, etc.).[7][14] In-situ ²⁹Si NMR allows for the determination of intermediate species as a function of reaction time.[7]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to follow the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[9][15] This technique is well-suited for in-situ monitoring.[12]
-
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ monitoring of both hydrolysis and condensation reactions.[16]
-
Chromatography (e.g., HPLC): High-performance liquid chromatography can be used to separate and quantify the different oligomeric species formed during condensation.[3]
A typical experimental setup for in-situ monitoring would involve preparing the silane solution in a suitable solvent (e.g., an ethanol/water mixture) in an NMR tube or an FT-IR cell.[7][9] The reaction is then initiated by adding an acid or base to adjust the pH, or by introducing a catalyst.[7] Spectra are then acquired at regular intervals to track the changes in the concentrations of reactants, intermediates, and products over time.[4]
Conclusion
The hydrolysis and condensation of trimethoxysilanes are complex yet controllable processes that are fundamental to their application as coupling agents. By carefully manipulating reaction parameters such as pH, temperature, and reactant concentrations, researchers can tailor the kinetics of these reactions to achieve desired surface properties and material characteristics. The analytical techniques outlined in this guide provide the necessary tools to probe these reactions in detail, enabling a deeper understanding and more precise control over the formation of siloxane-based materials and functionalized surfaces. This knowledge is critical for advancing applications in fields ranging from composite materials to targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis, adsorption, and dynamics of silane coupling agents on...: Ingenta Connect [ingentaconnect.com]
- 6. afinitica.com [afinitica.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 10. researchgate.net [researchgate.net]
- 11. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 12. daneshyari.com [daneshyari.com]
- 13. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-Azidomethylphenyltrimethoxysilane: Safety, Handling, and Core Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and physicochemical properties of p-Azidomethylphenyltrimethoxysilane. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields in the safe and effective use of this chemical intermediate.
Core Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary dangers associated with this substance are skin irritation and serious eye damage[1][2]. It is classified as a substance that causes skin irritation (H315) and serious eye damage (H318) according to the Globally Harmonized System (GHS)[1][2].
GHS Hazard and Precautionary Statements
| Category | GHS Classification |
| Hazard Statements | H315: Causes skin irritation[1][2]. |
| H318: Causes serious eye damage[1][2]. | |
| Precautionary Statements | P264: Wash hands thoroughly after handling[1]. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2]. | |
| P302+P352: If on skin: Wash with plenty of soap and water[1]. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2]. | |
| P310: Immediately call a doctor[1]. | |
| P332+P313: If skin irritation occurs: Get medical advice/attention[1][2]. | |
| P362+P364: Take off contaminated clothing and wash it before reuse[1]. |
NFPA 704 Ratings (USA)
While a specific NFPA diamond for this compound is not universally provided, the ratings for a related hazardous compound are included for general awareness, emphasizing the need for caution.
| Category | Rating |
| Health | 4 |
| Fire | 0 |
| Reactivity | 0 |
Note: These ratings are for a hazardous substance and should be considered as a general guide to the potential severity of hazards.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its proper storage, handling, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H15N3O3Si | [2] |
| Molecular Weight | 253.33 g/mol | [3][4] |
| Physical State | Liquid | [2] |
| Density | 1.14 g/cm³ | [4] |
| CAS Number | 83315-74-6 | [4] |
| Synonyms | 1-(AZIDOMETHYL)-4-(TRIMETHOXYSILYL)BENZENE | [2] |
Handling and Storage Protocols
Proper handling and storage procedures are mandatory to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A detailed list of recommended personal protective equipment is provided below.
| Equipment | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves[2]. |
| Eye Protection | Chemical goggles or face shield. Contact lenses should not be worn[2]. |
| Skin and Body Protection | Wear suitable protective clothing[2]. |
| Respiratory Protection | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator is recommended where exposure through inhalation may occur[2]. |
Storage Conditions
| Condition | Recommendation |
| Temperature | Store in sealed containers below 30°C[1][2]. |
| Container | Keep container tightly closed[1][2]. |
| Atmosphere | May slowly build nitrogen pressure[1][2]. Vent carefully. |
| Incompatible Materials | Acids, alcohols, amines, metals, moisture, oxidizing agents, and peroxides[1][2]. |
Spill and Disposal Procedures
| Procedure | Action |
| Spill Cleanup | Clean up any spills as soon as possible, using an absorbent material to collect it. Sweep or shovel spills into an appropriate container for disposal[2]. |
| Disposal | May be incinerated. Dispose of in a safe manner in accordance with local/national regulations. Do not dispose of waste into the sewer[1]. |
Stability and Reactivity
This compound is stable under recommended storage conditions but can react with various substances.
| Condition | Description |
| Chemical Stability | Stable in sealed containers at temperatures below 30°C[1][2]. |
| Hazardous Reactions | Contact with strong acids may cause the formation of toxic hydrazoic acid. May form explosive azides on contact with copper, cadmium, brass, bronze, lead, silver, and mercury. Reacts with water and moisture in the air, liberating methanol[1][2]. |
| Conditions to Avoid | Heat, open flame, and sparks[1][2]. |
| Hazardous Decomposition Products | Hydrazoic Acid, Methanol, Organic acid vapors[1][2]. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get immediate medical advice/attention[1][2]. |
| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention. Take off contaminated clothing and wash it before reuse[1][2]. |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention[1][2]. |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention[1][2]. |
Visual Workflow and Logical Relationships
The following diagrams illustrate the general handling workflow and the logical relationships of hazards and precautions.
References
An In-depth Technical Guide to p-Azidomethylphenyltrimethoxysilane (CAS: 83315-74-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Azidomethylphenyltrimethoxysilane, a versatile bifunctional molecule pivotal for advanced surface modification and bioconjugation applications. This document consolidates its chemical and physical properties, synthesis, and safety information and presents detailed, representative protocols for its application in surface functionalization and subsequent biomolecule immobilization via click chemistry.
Chemical and Physical Properties
This compound is a key reagent for introducing azide functionalities onto silica-based and other hydroxylated surfaces. The trimethoxysilane group allows for covalent attachment to surfaces through the formation of stable siloxane bonds, while the azidomethyl group serves as a versatile handle for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 83315-74-6 | [1] |
| Molecular Formula | C10H15N3O3Si | [2][3] |
| Molecular Weight | 253.33 g/mol | [2][3][4] |
| Appearance | Straw to amber liquid | [4] |
| Purity | Typically ≥90% | [1][4] |
| Refractive Index | ~1.497 | [5] |
| Specific Gravity | ~1.14 | [5] |
| Synonyms | 1-(Azidomethyl)-4-(trimethoxysilyl)benzene, [4-(azidomethyl)phenyl]-trimethoxysilane | [2][3][4] |
Synthesis
A common synthetic route to this compound involves the nucleophilic substitution of the corresponding chloromethyl derivative with sodium azide.[]
Experimental Protocol: Synthesis of this compound []
-
Reactants:
-
p-Chloromethylphenyltrimethoxysilane (1.0 mole)
-
Sodium azide (1.1 moles)
-
Catalyst (e.g., a phase-transfer catalyst, 5 mole percent)
-
-
Procedure:
-
Combine p-chloromethylphenyltrimethoxysilane, sodium azide, and the catalyst in a suitable reaction vessel.
-
Heat the mixture to 150°C with stirring for approximately 3 hours.
-
After the reaction is complete, cool the mixture and separate the salt byproduct (sodium chloride) by filtration.
-
Purify the resulting liquid via distillation under reduced pressure to yield this compound.
-
-
Expected Yield: 89% by weight.[]
Figure 1: Synthesis of this compound.
Spectroscopic Characterization (Expected)
Table 2: Expected Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -O-CH₃ (Trimethoxysilane) | 3.5 - 3.7 ppm (singlet, 9H) |
| -CH₂-N₃ (Azidomethyl) | 4.3 - 4.5 ppm (singlet, 2H) | |
| Aromatic protons | 7.2 - 7.6 ppm (multiplet, 4H) | |
| ¹³C NMR | -O-CH₃ | ~50 ppm |
| -CH₂-N₃ | ~54 ppm | |
| Aromatic carbons | 125 - 138 ppm | |
| FT-IR | Azide (N₃) stretch | Strong, sharp peak at ~2100 cm⁻¹ |
| Si-O-C stretch | Strong peaks at 1190, 1080 cm⁻¹ | |
| C-H (aromatic) stretch | ~3050 cm⁻¹ | |
| C-H (aliphatic) stretch | ~2940, 2840 cm⁻¹ |
Applications in Surface Functionalization and Bioconjugation
The primary utility of this compound is in creating azide-terminated surfaces on materials like silica nanoparticles, glass slides, or silicon wafers. These surfaces are then ready for the covalent attachment of alkyne-modified molecules via click chemistry. This two-step process is highly efficient and specific, making it ideal for the immobilization of sensitive biomolecules in drug delivery and diagnostic applications.
Experimental Protocol: Surface Functionalization of Silica Nanoparticles
This protocol is a representative procedure adapted from standard methods for silanization of silica surfaces.
-
Materials:
-
Silica nanoparticles (or other silica-based substrate)
-
This compound
-
Anhydrous toluene or ethanol
-
Ammonium hydroxide (for ethanol-based method)
-
-
Procedure (Toluene-based, anhydrous):
-
Activate the silica surface by cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by oxygen plasma treatment. (Caution: Piranha solution is extremely corrosive and reactive).
-
Thoroughly rinse the activated substrate with deionized water and dry in an oven at 110-120°C for at least one hour.
-
In a moisture-free environment (e.g., a glovebox or under an inert atmosphere), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the dried silica substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at 60°C with gentle agitation.
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.
-
Cure the silanized surface by baking at 110°C for 30-60 minutes to promote covalent bond formation.
-
The azide-functionalized silica is now ready for use.
-
Experimental Protocol: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide-functionalized silica nanoparticles
-
Alkyne-modified biomolecule (e.g., peptide, protein, DNA, or drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
-
Procedure:
-
Disperse the azide-functionalized nanoparticles in the chosen buffer.
-
Add the alkyne-modified biomolecule to the nanoparticle dispersion.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and TBTA ligand in the buffer.
-
Add the catalyst solution to the nanoparticle/biomolecule mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
Purify the resulting bioconjugate by centrifugation and repeated washing with the buffer to remove the catalyst and excess reactants.
-
Figure 2: Experimental workflow for surface functionalization and bioconjugation.
Role in Drug Development
The unique properties of this compound position it as a valuable tool in modern drug development, particularly in the creation of advanced drug delivery systems and diagnostic platforms.
-
Targeted Drug Delivery: By functionalizing nanoparticles (e.g., silica, iron oxide) with this silane, a versatile platform is created. Targeting ligands (peptides, antibodies) with alkyne handles can be "clicked" onto the nanoparticle surface, enabling the specific delivery of therapeutic payloads to diseased cells or tissues.
-
Immobilization of Therapeutics: Small molecule drugs or biologics can be modified with an alkyne group and subsequently immobilized onto a silane-treated surface, such as an implantable medical device, to provide localized drug release.
-
Diagnostic Assays: The robust and specific nature of the silane-azide linkage followed by click chemistry allows for the reliable immobilization of capture probes (e.g., antibodies, DNA strands) onto the surface of biosensors, enhancing their sensitivity and stability.
Safety and Handling
This compound requires careful handling due to its chemical reactivity and potential hazards.
Table 3: Hazard and Safety Information for this compound
| Hazard Category | Description | Precautionary Measures | Reference(s) |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling. | [4][7] |
| Eye Damage | Causes serious eye damage. | Wear chemical goggles or a face shield. Do not wear contact lenses. | [4][7] |
| Reactivity | Reacts with water and moisture, liberating methanol. Contact with strong acids may form toxic hydrazoic acid. May form explosive azides with certain metals (e.g., copper, lead, silver). | Store in a cool (<30°C), dry, well-ventilated place in a tightly sealed container. Store away from incompatible materials (acids, oxidizers, metals, moisture). | [4][7] |
| Respiratory | May cause irritation to the respiratory tract. | Use in a well-ventilated area or with a NIOSH-certified respirator. | [4][7] |
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.
-
Eye Contact: Immediately rinse with water for at least 15 minutes. Remove contact lenses if present. Get immediate medical attention.
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Seek medical attention.
This document is intended for informational purposes for qualified individuals and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of functionalized magnetic nanoparticles | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
p-Azidomethylphenyltrimethoxysilane molecular weight and formula
This guide provides the fundamental physicochemical properties of p-Azidomethylphenyltrimethoxysilane, a compound relevant to researchers and professionals in drug development and materials science. The data is presented for clear and easy reference.
Physicochemical Properties
The core quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C10H15N3O3Si |
| Molecular Weight | 253.33 g/mol [1] |
| IUPAC Name | [4-(azidomethyl)phenyl]-trimethoxysilane[1] |
| CAS Number | 83315-74-6[2][3] |
Structural Information
To visualize the logical relationship of the compound's identifiers, the following diagram is provided.
Caption: Key identifiers for this compound.
References
A Comprehensive Technical Guide to Surface Modification Using Azido-Silanes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for surface modification utilizing azido-silanes. This powerful technique enables the covalent attachment of a wide array of molecules to various substrates, finding significant applications in drug delivery, diagnostics, and biomaterial engineering. The introduction of an azide (-N₃) functional group onto a surface creates a versatile platform for subsequent bio-orthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Principles of Azido-Silane Surface Modification
The surface modification process using azido-silanes is fundamentally a two-step procedure. The first step involves the immobilization of the azido-silane onto a substrate, followed by the conjugation of a molecule of interest via the azide group.
Step 1: Silanization
Silanization is the process of covalently bonding silane coupling agents to a surface. Azido-silanes, such as (3-azidopropyl)triethoxysilane (APTES), possess two key chemical functionalities:
-
Silane Headgroup: Typically a trialkoxysilane (e.g., -Si(OCH₂CH₃)₃) or trichlorosilane, which reacts with hydroxyl (-OH) groups present on the surface of many substrates like silica, glass, and metal oxides. This reaction proceeds via hydrolysis and condensation.[1][2][3] In the presence of water, the alkoxy groups of the silane hydrolyze to form reactive silanol groups (-Si-OH).[1][4] These silanols then condense with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds and anchoring the azido-silane to the substrate.[2]
-
Azide Tailgroup: The terminal azide group (-N₃) is a highly energetic and selective functional group. It is relatively unreactive towards most biological molecules, making it an ideal "handle" for bio-orthogonal ligation.[5]
The overall efficiency and quality of the silane layer depend on factors such as the reaction time, temperature, silane concentration, and the nature of the solvent.[6]
Step 2: Bio-orthogonal "Click" Chemistry
The azide-functionalized surface serves as a platform for the covalent attachment of molecules containing a complementary functional group. The most common and robust reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[7] In this reaction, the surface-bound azide reacts with a terminal alkyne-functionalized molecule in the presence of a Cu(I) catalyst to form a stable triazole linkage.[7][8]
Key advantages of the CuAAC reaction include:
-
High Efficiency and Yield: The reaction proceeds rapidly and with high conversion rates under mild conditions.[8]
-
Bio-orthogonality: The azide and alkyne groups are largely unreactive with biological functional groups, allowing for specific conjugation in complex biological environments.
-
Versatility: A wide range of molecules, including drugs, peptides, proteins, and carbohydrates, can be readily modified with an alkyne group for subsequent attachment.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative "click" reaction that does not require a cytotoxic copper catalyst, making it particularly valuable for applications involving living cells.[9][10]
Quantitative Data on Azido-Silane Surface Modification
The following tables summarize key quantitative data from various studies on the surface modification of nanoparticles using azido-silanes.
Table 1: Silanization and Functionalization of Magnetic Nanoparticles (MNPs)
| Parameter | Value | Reference |
| Substrate | Magnetite (Fe₃O₄) Nanoparticles | [11] |
| Azido-Silane | Azido-PEG-Silane | [11] |
| Immobilized Azido-PEG-Silane | 0.196 mmol/g of MNPs | [11] |
| Subsequent Functionalization | Alkyne-functionalized Folic Acid (via CuAAC) | [11] |
| Immobilized Folic Acid | 0.172 mmol/g of MNPs | [11] |
| Surface Azido Group Conversion | > 85% | [11] |
| Average Number of Folic Acid Molecules per Nanoparticle | ~226 | [11] |
Table 2: Surface Coverage Density of Functional Groups on Nanoparticles
| Nanoparticle Type | Functional Group | Surface Coverage (molecules/nm²) | Reference |
| Gold Nanoparticles | Thiol Ligands (various lengths) | 4.3 - 6.3 | [12] |
| Silica Nanoparticles | Trimethoxy(7-octen-1-yl)silane | ~2.5 | [13] |
| Planar Silica | Octyltrimethoxysilane | ~4 | [13] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the surface modification of silica nanoparticles with an azido-silane, followed by conjugation of an alkyne-containing molecule via CuAAC.
Synthesis of Azido-Silane (e.g., (3-Azidopropyl)triethoxysilane)
(3-Azidopropyl)triethoxysilane is synthesized via a nucleophilic substitution reaction between 3-chloropropyltriethoxysilane and sodium azide.[14]
Materials:
-
3-Chloropropyltriethoxysilane
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide) (optional)
Procedure:
-
Dissolve sodium azide in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and reflux condenser.
-
Add 3-chloropropyltriethoxysilane to the solution.
-
If using, add the phase transfer catalyst.
-
Heat the reaction mixture to 80-100°C and stir for 6-24 hours.[15] Reaction progress can be monitored by techniques such as thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the sodium chloride byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain high-purity (3-azidopropyl)triethoxysilane.[15]
Surface Modification of Silica Nanoparticles with Azido-Silane
Materials:
-
Silica Nanoparticles (SiO₂)
-
Ethanol (anhydrous)
-
(3-Azidopropyl)triethoxysilane
-
Ammonium Hydroxide (for nanoparticle synthesis, if starting from scratch)
-
Tetraethyl Orthosilicate (TEOS) (for nanoparticle synthesis)
Procedure:
-
Silica Nanoparticle Synthesis (if required): Synthesize silica nanoparticles using the Stöber method. Briefly, add TEOS to a solution of ethanol, water, and ammonium hydroxide and stir for 12 hours. Isolate the nanoparticles by centrifugation and wash repeatedly with ethanol.[16]
-
Surface Activation: While not always explicitly stated as a separate step for freshly prepared nanoparticles, ensuring the presence of surface hydroxyl groups is crucial. For older or dried silica, treatment with an activating agent like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma may be necessary, followed by thorough rinsing with ultrapure water.
-
Silanization: a. Disperse the silica nanoparticles in anhydrous ethanol to a concentration of approximately 5 mg/mL.[16] b. Add the desired amount of (3-azidopropyl)triethoxysilane. The weight ratio of SiO₂ to silane can be varied (e.g., from 1:0.01 to 1:0.1) to control the surface density of azide groups.[16] c. Stir the mixture at room temperature for 12 hours.[16] d. Isolate the azido-functionalized silica nanoparticles by centrifugation. e. Wash the nanoparticles thoroughly with ethanol (typically 3 times) to remove any unreacted silane.[16] f. The purified azido-functionalized nanoparticles can be stored dispersed in ethanol.
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azido-Functionalized Nanoparticles
Materials:
-
Azido-functionalized silica nanoparticles
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-binding ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) (optional but recommended for biomolecule conjugation)[17]
-
Buffer solution (e.g., phosphate-buffered saline - PBS, pH 7.4)
Procedure:
-
Disperse the azido-functionalized silica nanoparticles in the chosen buffer.
-
Add the alkyne-functionalized molecule to the nanoparticle dispersion. A slight molar excess of the alkyne molecule relative to the estimated surface azide groups is often used.
-
In a separate tube, prepare a fresh solution of the copper catalyst. If using a ligand, pre-mix the CuSO₄ and THPTA solutions.[17]
-
Add the copper catalyst solution to the nanoparticle mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[8]
-
Allow the reaction to proceed at room temperature for 1-2 hours, with gentle mixing.[8]
-
Purify the functionalized nanoparticles by centrifugation and repeated washing with the buffer to remove the copper catalyst, unreacted alkyne molecules, and other reagents.
Mandatory Visualizations
Diagrams of Chemical Principles and Experimental Workflows
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jfas.info [jfas.info]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-(Azidopropyl)triethoxysilane | 83315-69-9 | Benchchem [benchchem.com]
- 15. Buy 3-(Azidopropyl)triethoxysilane | 83315-69-9 [smolecule.com]
- 16. broadpharm.com [broadpharm.com]
- 17. confluore.com [confluore.com]
An In-depth Technical Guide to Self-Assembled Monolayers (SAMs) with p-Azidomethylphenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) offer a powerful and versatile platform for modifying surfaces with molecular-level precision. This guide focuses on the use of p-Azidomethylphenyltrimethoxysilane (AzPTP) as a precursor for forming robust and functionalizable SAMs, particularly on silica-based substrates such as glass and silicon wafers. The key feature of AzPTP is its terminal azide (-N₃) group, which serves as a chemical handle for the covalent immobilization of a wide array of biomolecules through "click chemistry."
The trimethoxysilane group of AzPTP reacts with hydroxylated surfaces to form a stable siloxane bond, creating a dense, oriented monolayer. The exposed azide groups then provide a bio-orthogonal reactive site for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the specific and efficient attachment of alkyne-modified molecules, including peptides, proteins, carbohydrates, and small molecules, under mild, biocompatible conditions. This capability makes AzPTP SAMs an invaluable tool in drug discovery, biosensor development, and fundamental cell biology research, enabling the creation of well-defined interfaces to study and control biological interactions.
Core Properties of this compound (AzPTP)
| Property | Value |
| Molecular Formula | C₁₀H₁₅N₃O₃Si |
| Molecular Weight | 253.33 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~135 °C at 1 mmHg |
| Density | ~1.15 g/cm³ |
| Synonyms | (4-(azidomethyl)phenyl)trimethoxysilane |
Formation of AzPTP Self-Assembled Monolayers
The formation of a high-quality AzPTP SAM is critical for subsequent functionalization steps. The process involves the hydrolysis of the methoxysilane groups and subsequent condensation onto a hydroxylated surface.
Expected Quantitative Data for AzPTP SAMs
While specific literature values for AzPTP are not extensively reported, the following table provides expected quantitative data based on similar aromatic silane SAMs on silicon oxide surfaces.
| Parameter | Bare Substrate (SiO₂) | AzPTP SAM Coated | Method of Measurement |
| Static Water Contact Angle | < 20° | 65° - 75° | Goniometry |
| Monolayer Thickness | N/A | 1.0 - 1.5 nm | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | < 0.8 nm | Atomic Force Microscopy (AFM) |
Experimental Protocol: Formation of AzPTP SAM
This protocol describes the formation of an AzPTP SAM on a silicon wafer or glass slide.
1. Substrate Preparation:
- Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
- Dry the substrate under a stream of dry nitrogen.
- Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 3-5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).
- Rinse the activated substrate thoroughly with deionized water and dry with nitrogen.
2. SAM Deposition (Solution Phase):
- Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container.
- Immerse the cleaned and activated substrates in the AzPTP solution.
- Seal the container and leave it at room temperature for 12-24 hours to allow for monolayer formation. To minimize water in the headspace, the container can be backfilled with an inert gas like argon or nitrogen.
- After incubation, remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
- Cure the SAM by baking the substrates at 110-120 °C for 30-60 minutes. This step promotes the formation of a cross-linked siloxane network, enhancing the stability of the monolayer.
- Store the AzPTP-coated substrates in a desiccator until further use.
Functionalization of AzPTP SAMs via Click Chemistry
The azide-terminated surface is now ready for the covalent attachment of alkyne-containing molecules using the CuAAC reaction.
Experimental Protocol: Click Chemistry on AzPTP SAMs
This protocol details the immobilization of an alkyne-containing peptide (e.g., an RGD peptide for cell adhesion studies) onto the AzPTP surface.
1. Preparation of Click Chemistry Reagents:
- Peptide Solution: Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1-2 mM.
- Copper(II) Sulfate Solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.
- Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
- Ligand Solution (optional but recommended): Prepare a 50 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. The ligand protects the biomolecule from potential damage by free copper ions and enhances reaction efficiency.
2. Click Reaction Procedure:
- Place the AzPTP-coated substrate in a clean petri dish.
- Prepare the click reaction mixture. For a 1 mL reaction volume, add the components in the following order:
- 800 µL of the peptide solution.
- 20 µL of the CuSO₄ stock solution (final concentration 1 mM).
- 20 µL of the THPTA stock solution (final concentration 1 mM).
- 100 µL of the freshly prepared sodium ascorbate solution (final concentration 10 mM).
- Gently mix the solution and immediately cover the AzPTP substrate with it.
- Incubate the reaction at room temperature for 1-4 hours in a humidified chamber to prevent evaporation.
- After the reaction, thoroughly rinse the substrate with deionized water and then with a buffer containing a chelating agent like EDTA to remove any residual copper. Finally, rinse again with deionized water and dry under a stream of nitrogen.
Application: Studying Integrin-Mediated Cell Signaling
A powerful application of AzPTP SAMs is the creation of well-defined surfaces to study cellular responses to specific biomolecular cues. For instance, by immobilizing the RGD peptide, a key recognition motif for integrin receptors, one can investigate the signaling pathways involved in cell adhesion, spreading, and migration.
Signaling Pathway: Integrin-Mediated Cell Adhesion
The diagram below illustrates the simplified signaling cascade initiated by the binding of an RGD-functionalized surface to integrin receptors on a cell.
Caption: Simplified integrin signaling pathway upon cell binding to an RGD-functionalized surface.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows described in this guide.
Workflow for AzPTP SAM Formation
Caption: Step-by-step workflow for the formation of a this compound SAM.
Workflow for Bio-functionalization and Cell-Based Assay
Caption: General workflow from an azide-SAM to a cell-based signaling assay.
References
Methodological & Application
Application Notes and Protocols: Surface Functionalization of Silica with p-Azidomethylphenyltrimethoxysilane (AzPTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of silica surfaces is a cornerstone technique in biotechnology, materials science, and drug development. Creating a surface with specific chemical properties allows for the controlled immobilization of biomolecules, catalysts, or therapeutic agents. p-Azidomethylphenyltrimethoxysilane (AzPTP) is a versatile organosilane coupling agent that introduces an azide (-N₃) functional group onto silica and other hydroxyl-rich surfaces. This azide group serves as a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the covalent attachment of a wide variety of alkyne-modified molecules, such as peptides, proteins, DNA, and drug molecules, under mild conditions.[1][2][3] This application note provides a detailed protocol for the surface functionalization of silica with AzPTP and a subsequent click chemistry reaction.
Data Presentation
The following table summarizes typical quantitative data associated with the functionalization and characterization of AzPTP-modified silica surfaces. Note that specific values may vary depending on the silica substrate (e.g., nanoparticles, wafers, porous silica) and reaction conditions.
| Parameter | Value/Range | Method of Analysis | Reference |
| Silanization Reaction Time | 2 - 24 hours | - | [4] |
| Silanization Temperature | 25 - 110 °C | - | [4][5] |
| Curing Temperature | 80 - 120 °C | - | [5] |
| Azide Stretching Vibration | ~2100 cm⁻¹ | FTIR Spectroscopy | [3] |
| Si-O-Si Stretching Vibration | ~1100 cm⁻¹ | FTIR Spectroscopy | [6] |
| N 1s Binding Energy (Azide) | ~400 and ~404 eV | XPS | [3] |
| Grafting Density | 0.1 - 1.0 molecules/nm² | TGA, XPS | [7] |
| Water Contact Angle | 60 - 80° | Contact Angle Goniometry | [8] |
| Click Reaction Time | 30 - 60 minutes | - | [9][10] |
| Click Reaction Temperature | Room Temperature | - | [9][10] |
Experimental Protocols
Protocol 1: Surface Functionalization of Silica with this compound (AzPTP)
This protocol details the steps for covalently attaching AzPTP to a silica surface.
Materials:
-
Silica substrate (e.g., silica nanoparticles, glass slides, silicon wafers)
-
This compound (AzPTP)
-
Anhydrous toluene or ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the silica substrate in Piranha solution for 30-60 minutes at room temperature to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.
-
Rinse the substrate copiously with deionized water.
-
Dry the substrate under a stream of nitrogen gas. For nanoparticles, centrifugation and redispersion in fresh solvent may be necessary.[4]
-
For a more thorough drying, bake the substrate at 120-140°C for 2 hours.[4]
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of AzPTP in anhydrous toluene or ethanol in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and dried silica substrate in the AzPTP solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperatures (e.g., 50-70°C) with gentle agitation.[4] The optimal time and temperature may need to be determined empirically.
-
After the reaction, remove the substrate from the silane solution.
-
-
Washing and Curing:
-
Rinse the functionalized substrate sequentially with fresh anhydrous toluene (or ethanol) to remove any physisorbed silane.
-
Dry the substrate under a stream of nitrogen gas.
-
Cure the substrate by baking at 80-120°C for 1-2 hours to promote the formation of stable siloxane bonds.[5]
-
The AzPTP-functionalized silica is now ready for characterization or subsequent click chemistry reactions.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on AzPTP-Functionalized Silica
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized silica surface.
Materials:
-
AzPTP-functionalized silica substrate
-
Alkyne-containing molecule of interest (e.g., alkyne-PEG, alkyne-biotin, alkyne-peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), water/t-butanol mixture)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in the desired reaction buffer.[9]
-
-
Click Reaction:
-
Immerse the AzPTP-functionalized silica substrate in a solution of the alkyne-containing molecule.
-
In a separate tube, pre-complex the CuSO₄ with the ligand (e.g., in a 1:2 molar ratio of Cu:ligand) for a few minutes.[9]
-
Add the CuSO₄/ligand complex to the reaction mixture containing the silica substrate and the alkyne molecule.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.[9] The final concentrations should be in the millimolar range for the reactants and catalyst.
-
Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.[9][10] Protect the reaction from light if using fluorescently labeled molecules.
-
-
Washing:
-
After the reaction, remove the substrate and wash it thoroughly with the reaction buffer, followed by deionized water, and finally an appropriate organic solvent (e.g., ethanol, methanol) to remove unreacted reagents and byproducts.
-
Dry the substrate under a stream of nitrogen gas.
-
Visualizations
Caption: Experimental workflow for the surface functionalization of silica with AzPTP and subsequent click chemistry.
Caption: Logical relationship of the key components in the AzPTP functionalization and click chemistry process.
References
- 1. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile route to functionalized mesoporous silica nanoparticles by click chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. fisica.unam.mx [fisica.unam.mx]
- 5. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
Step-by-Step Guide for Immobilizing Biomolecules Using p-Azidomethylphenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the immobilization of biomolecules onto various substrates using the photo-activatable crosslinker, p-Azidomethylphenyltrimethoxysilane (AzP-TMS). This method offers a robust and versatile platform for creating bioactive surfaces for applications in biosensors, microarrays, and drug discovery. The protocol involves a two-step process: initial surface functionalization with the silane followed by photo-activated covalent coupling of the desired biomolecule.
I. Principle of Immobilization
The immobilization process using this compound leverages the principles of silanization and photochemistry. The trimethoxysilane group of AzP-TMS readily reacts with hydroxyl groups present on surfaces like glass, silica, or oxidized metals, forming a stable siloxane bond. This creates a surface monolayer of AzP-TMS with outwardly presented azido (-N3) groups.
Upon exposure to ultraviolet (UV) light, the aryl azide group undergoes photolysis to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with a wide range of chemical moieties found in biomolecules, including C-H, N-H, and O-H bonds, resulting in the stable and oriented immobilization of the biomolecule to the surface.
II. Experimental Protocols
This section details the step-by-step procedures for surface preparation, functionalization with AzP-TMS, and subsequent biomolecule immobilization.
A. Materials and Reagents
-
This compound (AzP-TMS)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Anhydrous toluene
-
Methanol
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Biomolecule of interest (e.g., protein, antibody, enzyme, nucleic acid) in a suitable buffer (e.g., PBS, HEPES)
-
UV lamp (254 nm or 365 nm)
-
Orbital shaker
-
Centrifuge (for nanoparticle applications)
-
Spectrophotometer or fluorometer for quantification
B. Protocol 1: Surface Preparation and Silanization
This protocol describes the functionalization of a glass or silica surface with AzP-TMS.
1. Surface Cleaning (Piranha Solution - CAUTION: Extremely Corrosive)
- Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).
- Incubate for 30-60 minutes at room temperature with gentle agitation.
- Carefully decant the piranha solution and rinse the substrates extensively with deionized water.
- Dry the substrates under a stream of nitrogen gas or in an oven at 110°C for 30 minutes.
2. Silanization with AzP-TMS
- Prepare a 1-2% (v/v) solution of AzP-TMS in anhydrous toluene.
- Immerse the cleaned and dried substrates in the AzP-TMS solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
- Incubate for 2-4 hours at room temperature or 30 minutes at 60°C with gentle agitation.
- After incubation, rinse the substrates sequentially with toluene, methanol, and deionized water to remove any unbound silane.
- Dry the functionalized substrates under a stream of nitrogen gas. The substrates are now ready for biomolecule immobilization.
C. Protocol 2: Biomolecule Immobilization via Photo-activation
This protocol details the covalent attachment of biomolecules to the AzP-TMS functionalized surface.
1. Biomolecule Application
- Prepare a solution of the biomolecule in a suitable buffer at the desired concentration (typically ranging from 0.1 to 1 mg/mL).
- Apply the biomolecule solution onto the AzP-TMS functionalized surface, ensuring complete coverage of the desired area.
2. UV Crosslinking
- Place the substrate with the applied biomolecule solution under a UV lamp.
- Irradiate the surface with UV light (e.g., 254 nm or 365 nm) for 5-15 minutes. The optimal irradiation time may need to be determined empirically based on the biomolecule and desired immobilization density.
- The UV exposure activates the azide groups, leading to the formation of covalent bonds with the biomolecule.
3. Washing and Blocking
- After UV irradiation, thoroughly wash the surface with the biomolecule buffer and then with a wash buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound molecules.
- To prevent non-specific binding in subsequent assays, the surface can be blocked by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
- Rinse the surface again with the wash buffer and deionized water.
- Dry the surface under a stream of nitrogen gas. The biomolecule-immobilized surface is now ready for use or storage.
III. Data Presentation
The efficiency and success of the immobilization process can be quantified using various surface characterization techniques. The following tables summarize typical quantitative data that can be obtained.
| Parameter | Technique | Typical Values | Reference |
| Surface Functionalization | |||
| Water Contact Angle (Bare Glass) | Goniometry | < 10° | [1][2] |
| Water Contact Angle (AzP-TMS) | Goniometry | 60-80° | [1][2] |
| Elemental Composition (N 1s) | XPS | Presence of N peak confirms azide | [3][4] |
| Biomolecule Immobilization | |||
| Immobilized Protein Density | Fluorescence Microscopy | 100-500 ng/cm² | [5] |
| Immobilization Efficiency | Spectrophotometry (Absorbance) | 60-85% | [2] |
| Retained Enzyme Activity | Activity Assay | 50-90% of native activity | [2][6] |
Table 1: Quantitative Data for Surface Characterization and Biomolecule Immobilization.
IV. Visualization of Workflows and Pathways
The following diagrams illustrate the key processes involved in biomolecule immobilization using this compound.
Caption: Workflow for surface functionalization with AzP-TMS.
Caption: Workflow for photo-activated biomolecule immobilization.
Caption: Reaction mechanism of photo-activated crosslinking.
V. Conclusion
The use of this compound provides a reliable and efficient method for the covalent immobilization of a wide array of biomolecules. The protocols outlined in this document, along with the provided quantitative data and workflow diagrams, offer a solid foundation for researchers to implement this technique in their respective fields. The versatility of the photo-activated chemistry allows for spatial control of immobilization and the creation of high-density, functional biomolecular surfaces.
Disclaimer: This protocol is intended for research purposes only by qualified individuals. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling hazardous chemicals such as piranha solution.
References
- 1. mdpi.com [mdpi.com]
- 2. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-Modified Surfaces for Enzyme Immobilization | PLOS One [journals.plos.org]
Application Notes and Protocols for p-Azidomethylphenyltrimethoxysilane Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of p-Azidomethylphenyltrimethoxysilane solutions, a versatile reagent for surface modification and bioconjugation. Due to its reactive nature, proper handling and storage are crucial for successful and reproducible results.
Solution Preparation and Stability Overview
This compound is a moisture-sensitive compound susceptible to hydrolysis. Therefore, the preparation of its solutions must be conducted under anhydrous conditions to prevent premature degradation of the trimethoxysilane group. The azide functionality is also sensitive to certain conditions, necessitating careful storage.
Key Considerations:
-
Moisture Sensitivity: The trimethoxysilane moiety readily hydrolyzes in the presence of water to form silanols, which can then undergo self-condensation. This process is fundamental for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces but must be controlled.
-
Solvent Choice: Anhydrous solvents are essential for preparing stable stock solutions. The choice of solvent will depend on the specific application.
-
Storage: Solutions should be stored under an inert atmosphere and at low temperatures to minimize degradation.
Quantitative Data Summary
Currently, there is limited published quantitative data on the long-term stability of this compound in various organic solvents. The stability is highly dependent on the water content of the solvent and storage conditions. The following table provides recommended solvents and general stability observations based on the chemical properties of similar silanes.
| Solvent System | Recommended Use | Storage Conditions | Expected Stability of Stock Solution |
| Anhydrous Toluene | Surface functionalization (SAMs) | -20°C, under Argon or Nitrogen | Prepare fresh for best results; may be stable for up to 1 month with strict anhydrous conditions. |
| Anhydrous Ethanol | Surface functionalization (SAMs) | -20°C, under Argon or Nitrogen | Prepare fresh before use; shorter stability than in aprotic solvents due to potential for alcoholysis. |
| Anhydrous Dimethylformamide (DMF) | General purpose, bioconjugation | -20°C, under Argon or Nitrogen | Use within days to a week; ensure high purity of the solvent. |
| Anhydrous Acetonitrile | General purpose, bioconjugation | -20°C, under Argon or Nitrogen | Use within days to a week; ensure high purity of the solvent. |
Experimental Protocols
Protocol 1: Preparation of a 1% (v/v) this compound Solution in Anhydrous Toluene for Surface Functionalization
This protocol describes the preparation of a silane solution suitable for forming a self-assembled monolayer on a hydroxylated surface (e.g., glass, silicon dioxide).
Materials:
-
This compound
-
Anhydrous Toluene (in a sealed bottle with a septum)
-
Argon or Nitrogen gas with a manifold
-
Dry, clean glass vial with a septum-lined cap
-
Dry syringes and needles
Procedure:
-
Prepare the Reaction Vessel: Take a dry, clean glass vial with a septum-lined cap and flush it with dry argon or nitrogen gas for 5-10 minutes to remove any air and moisture.
-
Add the Solvent: Using a dry syringe, transfer the desired volume of anhydrous toluene to the vial. For example, for a 10 mL final solution, transfer 9.9 mL of anhydrous toluene.
-
Add the Silane: With a separate dry syringe, carefully withdraw 100 µL of this compound.
-
Combine and Mix: Inject the silane into the anhydrous toluene in the prepared vial. Gently swirl the vial to ensure the solution is homogeneous.
-
Storage and Use: The freshly prepared solution should be used immediately for the best results. If short-term storage is necessary, keep the vial tightly sealed under an inert atmosphere at -20°C.
Protocol 2: General Stability Assessment of this compound Solution
This protocol outlines a general method to qualitatively assess the stability of a prepared silane solution over time using techniques like FT-IR or NMR spectroscopy.
Materials:
-
Freshly prepared this compound solution
-
Analytical instruments (FT-IR or NMR spectrometer)
-
Sealed, anhydrous sample containers (e.g., NMR tubes with septum caps)
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the silane solution, take an aliquot and acquire a baseline spectrum (FT-IR or ¹H NMR).
-
For FT-IR: Look for the characteristic peaks of the Si-O-CH₃ bonds (around 1080-1100 cm⁻¹) and the azide (N₃) stretch (around 2100 cm⁻¹).
-
For ¹H NMR: Identify the chemical shifts corresponding to the methoxy protons and the aromatic protons.
-
-
Storage: Store the remaining solution under the desired conditions (e.g., -20°C under argon).
-
Time-Point Analysis: At regular intervals (e.g., 1 day, 3 days, 1 week, 1 month), take another aliquot from the stored solution and acquire a new spectrum under the same conditions as the baseline.
-
Data Comparison: Compare the spectra over time.
-
Hydrolysis Indication: In FT-IR, the appearance and growth of a broad peak in the 3200-3600 cm⁻¹ region (O-H stretch) and changes in the Si-O-C region can indicate hydrolysis. In ¹H NMR, the appearance of a methanol peak and changes in the methoxy proton signals suggest hydrolysis.
-
Condensation Indication: The formation of Si-O-Si bonds is harder to detect directly by these methods but can be inferred from the loss of Si-OH groups (if hydrolysis has occurred) and broadening of signals.
-
Visualizations
Caption: Workflow for the preparation and stability assessment of this compound solutions.
Caption: Reaction pathway of this compound leading to surface functionalization.
Application Notes and Protocols for Click Chemistry on p-Azidomethylphenyltrimethoxysilane Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of substrates with p-Azidomethylphenyltrimethoxysilane (AzP-TMS) and subsequent copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition "click" chemistry reactions.
Overview
Click chemistry provides a powerful and versatile method for the covalent immobilization of molecules onto surfaces. The high efficiency, selectivity, and biocompatibility of these reactions make them ideal for applications in drug discovery, diagnostics, and materials science. This document outlines the procedures for creating an azide-functionalized surface using AzP-TMS, followed by the attachment of alkyne-containing molecules via either CuAAC or SPAAC.
The general workflow for surface functionalization and subsequent click chemistry is depicted below.
Experimental Protocols
Materials
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Anhydrous toluene
-
This compound (AzP-TMS)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
For CuAAC:
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., phosphate-buffered saline (PBS), water/ethanol mixture)
-
-
For SPAAC:
-
Strain-promoted alkyne (e.g., Dibenzocyclooctyne, DBCO)-functionalized molecule of interest
-
Solvent (e.g., PBS, DMSO)
-
Protocol 1: Surface Preparation and Functionalization with AzP-TMS
This protocol details the steps to create a self-assembled monolayer (SAM) of AzP-TMS on a glass or silicon substrate.
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in piranha solution for 30 minutes at room temperature.[1]
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Alternatively, treat the substrates with oxygen plasma for 5-10 minutes to clean and generate hydroxyl groups.
-
-
Silanization with AzP-TMS:
-
Prepare a 1% (v/v) solution of AzP-TMS in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried substrates in the AzP-TMS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with toluene and ethanol to remove any physisorbed silane.
-
Dry the azide-functionalized substrates under a stream of nitrogen gas.
-
The substrates can be stored in a desiccator under vacuum or inert atmosphere until further use.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the immobilization of an alkyne-functionalized molecule onto the AzP-TMS modified surface.
-
Prepare Reaction Solution:
-
Prepare a solution of the alkyne-functionalized molecule in a suitable solvent (e.g., 2:1 water/ethanol). The concentration will depend on the specific molecule but is typically in the range of 1-10 mM.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in DI water and 500 mM sodium ascorbate in DI water.
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the alkyne solution to the vessel, ensuring the surface is fully covered.
-
Add CuSO₄ solution to a final concentration of 1-5 mol% relative to the alkyne.
-
Add sodium ascorbate solution to a final concentration of 10-15 mol% relative to the alkyne to reduce Cu(II) to the active Cu(I) species.[2]
-
Allow the reaction to proceed for 1-3 hours at room temperature.[3]
-
After the reaction, remove the substrate and rinse it thoroughly with the reaction solvent, followed by DI water.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free immobilization of a strained alkyne-functionalized molecule.
-
Prepare Reaction Solution:
-
Click Reaction:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the DBCO-alkyne solution to the vessel, ensuring complete coverage of the surface.
-
Incubate the reaction for 2-12 hours at room temperature.[5] Reaction times can be optimized depending on the specific reactants.
-
Following the incubation, remove the substrate and rinse it extensively with the reaction solvent and then with DI water.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Data Presentation
The success of the surface modification and click chemistry can be quantified using various surface analysis techniques. Below are tables summarizing expected data for each step.
Surface Characterization Data
| Surface | Water Contact Angle (°) | N 1s XPS Peak (eV) | C 1s XPS Peak (eV) |
| Cleaned Substrate | < 10 | Not Applicable | Adventitious Carbon (~285.0) |
| AzP-TMS Modified | 65 - 75 | ~400.5 (N-N), ~404.5 (N=N=N) | ~285.0 (C-C, C-H), ~286.5 (C-N) |
| After CuAAC/SPAAC | Varies with immobilized molecule | ~400.5 (Triazole) | Additional peaks from immobilized molecule |
Table 1: Representative contact angle and XPS data for surface modifications. The exact values will depend on the substrate and the specific molecule attached.[6][7]
Reaction Conditions and Efficiency
| Parameter | CuAAC | SPAAC |
| Catalyst | CuSO₄ / Sodium Ascorbate | None |
| Typical Alkyne Concentration | 1 - 10 mM | 1 - 5 mM |
| Typical Reaction Time | 1 - 3 hours | 2 - 12 hours |
| Typical Temperature | Room Temperature | Room Temperature |
| Typical Solvents | Water/Ethanol, PBS | PBS, DMSO |
| Relative Reaction Rate | Fast | Moderate to Fast |
| Surface Coverage Efficiency | High (>90%) | High (>90%) |
Table 2: Comparison of typical reaction conditions and efficiencies for CuAAC and SPAAC on azide-functionalized surfaces.[3][4]
Signaling Pathways and Logical Relationships
The logical progression of the surface modification and click chemistry reactions can be visualized as a signaling pathway, where each step enables the next.
Conclusion
The protocols described provide a robust framework for the functionalization of surfaces with a wide array of molecules using click chemistry on AzP-TMS modified substrates. The choice between CuAAC and SPAAC will depend on the specific application, particularly the sensitivity of the molecule of interest to copper. These methods offer a high degree of control over surface chemistry, enabling advancements in various fields of research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemoselective Modification of Viral Surfaces via Bioorthogonal Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Surface functionalization of bioactive glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalization of Glass Slides with p-Azidomethylphenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the functionalization of glass slides using p-Azidomethylphenyltrimethoxysilane. This process creates a surface ready for the covalent attachment of biomolecules via "click chemistry," a highly efficient and specific bio-orthogonal reaction. The resulting azide-functionalized surfaces are stable and can be used in a variety of applications, including microarrays, biosensors, and cell adhesion studies.
Overview of the Functionalization Process
The functionalization of glass slides with this compound is a multi-step process that begins with the thorough cleaning and activation of the glass surface to generate hydroxyl groups. These groups then react with the methoxysilane moiety of the this compound to form a stable, covalent siloxane bond, resulting in a self-assembled monolayer (SAM) with terminal azide groups. These azide groups are then available for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," to immobilize alkyne-modified molecules of interest.
Experimental Protocols
The following protocols provide a step-by-step guide for the cleaning, functionalization, and subsequent click chemistry reaction on glass slides.
Materials and Reagents
-
Glass microscope slides
-
This compound
-
Anhydrous toluene
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
Alkyne-modified biomolecule (e.g., peptide, protein, oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
Protocol 1: Cleaning and Activation of Glass Slides
WARNING: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a strong oxidant and is extremely dangerous. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Place the glass slides in a glass rack.
-
Immerse the slides in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). To prepare the solution, slowly add the H₂O₂ to the H₂SO₄. The solution will become very hot.
-
Leave the slides in the piranha solution for 30-60 minutes.
-
Carefully remove the slides and rinse them extensively with DI water.
-
Rinse the slides with ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Use the cleaned slides immediately for the functionalization step.
Protocol 2: Functionalization with this compound
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation. To prevent the introduction of water, this step can be performed under an inert atmosphere (e.g., nitrogen or argon).
-
After incubation, remove the slides from the silane solution and rinse them with fresh anhydrous toluene to remove any unbound silane.
-
Rinse the slides with ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
To cure the silane layer, bake the slides in an oven at 110-120°C for 30-60 minutes.
-
Store the functionalized slides in a desiccator or under an inert atmosphere to protect the azide groups from degradation. For long-term storage, keep at 4-8°C and protected from light.[1]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare the following stock solutions:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
20 mM CuSO₄ in water.
-
100 mM THPTA in water.
-
300 mM sodium ascorbate in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the following in order:
-
The desired volume of the alkyne-modified biomolecule solution.
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
Vortex briefly to mix.
-
-
To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution and vortex briefly.[2]
-
Spot the reaction mixture onto the azide-functionalized glass slide.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature, protected from light.[2]
-
After incubation, wash the slides thoroughly with PBS and then with DI water to remove any unreacted components.
-
Dry the slides under a stream of nitrogen gas.
Characterization and Data
The success of the surface modification can be assessed using various analytical techniques. The following table summarizes expected quantitative data based on analogous silane functionalizations.
| Parameter | Untreated Glass | Piranha-Cleaned Glass | This compound Functionalized | Reference |
| Water Contact Angle | ~30-40° | <10° | ~70-80° (Expected) | [3] |
| XPS Atomic % (C 1s) | Variable (adventitious carbon) | Low | Increased | [4] |
| XPS Atomic % (N 1s) | 0% | 0% | Present (indicative of azide) | [4] |
| XPS Atomic % (Si 2p) | Present | Present | Present | [4] |
| XPS Atomic % (O 1s) | Present | Present | Present | [4] |
| Azide Surface Density | 0 molecules/nm² | 0 molecules/nm² | Variable (dependent on reaction conditions) | |
| Layer Thickness | N/A | N/A | ~1-2 nm (monolayer) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for glass slide functionalization.
Signaling Pathway of Surface Reactions
Caption: Key surface reaction pathways.
References
- 1. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Immobilization of Peptides using p-Azidomethylphenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent immobilization of peptides onto various substrates using p-azidomethylphenyltrimethoxysilane (AzSi). This method is particularly useful for creating bioactive surfaces for applications in drug discovery, diagnostics, and biomaterial development. The use of AzSi allows for a robust and specific covalent attachment of peptides via "click chemistry," ensuring proper orientation and accessibility of the immobilized peptides.
Introduction
The functionalization of surfaces with peptides is a critical step in the development of a wide range of biomedical devices and research tools. Covalent immobilization offers superior stability and control over peptide orientation compared to passive adsorption. This compound is a bifunctional molecule that enables a two-step immobilization strategy. The trimethoxysilane group forms a stable siloxane bond with hydroxylated surfaces such as glass, silicon, and titanium. The azido group serves as a reactive handle for the specific covalent attachment of alkyne-modified peptides through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This approach provides a highly efficient and bio-orthogonal method for creating well-defined, peptide-functionalized surfaces.
Key Applications
-
Drug Discovery: Immobilization of target proteins or peptides for screening small molecule libraries.
-
Biosensors: Creation of specific capture surfaces for diagnostic assays.
-
Biomaterials: Development of biocompatible and bioactive coatings for medical implants to promote cell adhesion or prevent bacterial colonization.[1][2]
-
Cell Culture: Engineering of surfaces that mimic the extracellular matrix to control cell behavior.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the surface modification and peptide immobilization process. The data is compiled from literature values for similar surface modification strategies.
Table 1: Surface Characterization at Each Functionalization Step
| Step | Surface | Water Contact Angle (°) | Reference |
| 1 | Unmodified Glass/Silicon | < 20° | [3] |
| 2 | Piranha/Acid Cleaned Glass/Silicon | < 10° | [4] |
| 3 | AzSi Functionalized | 60° - 75° | [3] |
| 4 | Peptide Immobilized | 45° - 60° | [3] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface | C (at%) | N (at%) | O (at%) | Si (at%) | Reference |
| Cleaned Glass/Silicon | ~10-15 | 0 | ~55-60 | ~25-30 | [5][6] |
| AzSi Functionalized | ~25-35 | ~5-10 | ~40-50 | ~15-25 | [5] |
| Peptide Immobilized | ~40-55 | ~10-18 | ~25-35 | ~10-20 | [5][7] |
Table 3: Peptide Immobilization Efficiency
| Peptide | Immobilization Method | Surface Density (ng/cm²) | Molecules/nm² | Reference |
| Antimicrobial Peptide (HHC36) | CuAAC on Alkyne-Silane | 897.4 ± 67.3 | 2.5 ± 0.2 | [2] |
| Model Peptide (IG-25) | CuAAC on Alkyne-OEG | ~1.6 - 2.8 x 10¹³ molecules/cm² | 1.6 - 2.8 | [8] |
Experimental Protocols
This section provides detailed step-by-step protocols for the covalent immobilization of peptides using AzSi.
Protocol 1: Surface Preparation and Cleaning
This protocol is suitable for glass or silicon-based substrates.
Materials:
-
Glass or silicon substrates (e.g., slides, coverslips, wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or 5 M Nitric Acid[4]
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas stream
-
Oven
Procedure:
-
Place the substrates in a suitable rack.
-
Immerse the substrates in Piranha solution for 30-60 minutes at room temperature. Alternatively, for a safer procedure, immerse in 5 M nitric acid overnight.[4]
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
To ensure a fully hydroxylated surface, bake the substrates in an oven at 110°C for 1-2 hours.[4] Alternatively, for hydration, place them in boiling DI water for 6 hours.[4]
-
Allow the substrates to cool to room temperature before proceeding to the silanization step.
Protocol 2: Surface Functionalization with this compound (AzSi)
Materials:
-
Cleaned and dried substrates
-
This compound (AzSi)
-
Anhydrous toluene or ethanol
-
Nitrogen or argon gas
-
Reaction vessel with a moisture-free environment (e.g., desiccator or glove box)
Procedure:
-
Prepare a 1-2% (v/v) solution of AzSi in anhydrous toluene or ethanol in the reaction vessel.
-
Place the cleaned and dried substrates in the AzSi solution.
-
Purge the reaction vessel with nitrogen or argon gas and seal it to maintain an inert atmosphere.
-
Allow the reaction to proceed for 2-4 hours at room temperature or 1 hour at 60°C.
-
Remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silanized substrates by baking in an oven at 80-110°C for 1 hour to promote the formation of a stable siloxane network.[4]
Protocol 3: Peptide Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
AzSi-functionalized substrates
-
Alkyne-modified peptide (e.g., containing a propargylglycine residue)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI water
Procedure:
-
Prepare a stock solution of the alkyne-modified peptide in PBS at a concentration of 1-5 mg/mL.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in DI water and 200 mM sodium ascorbate in DI water.
-
Place the AzSi-functionalized substrates in a reaction vessel.
-
Prepare the "click" reaction solution by adding the following to the peptide solution in this order, with gentle mixing after each addition:
-
CuSO₄ solution to a final concentration of 1 mM.
-
Sodium ascorbate solution to a final concentration of 5 mM.
-
-
Immediately cover the substrates with the "click" reaction solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
After the incubation, remove the substrates and rinse them thoroughly with PBS to remove any non-covalently bound peptide and reaction components.
-
Rinse the substrates with DI water.
-
Dry the peptide-immobilized substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a dry, clean environment until further use.
Visualizations
Experimental Workflow
Caption: Workflow for peptide immobilization.
Chemical Reactions
Caption: Key chemical reactions involved.
References
- 1. Immobilization of an antimicrobial peptide on silicon surface with stable activity by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Titanium Surface via Click-Immobilization of Peptide and Its in Vitro/Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Surface functionalization of bioactive glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyapatite Surfaces Functionalized with a Self-Assembling Peptide: XPS, RAIRS and NEXAFS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Click" immobilization on alkylated silicon substrates: model for the study of surface bound antimicrobial peptides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Creating Biosensor Surfaces using p-Azidomethylphenyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of p-Azidomethylphenyltrimethoxysilane (AzPhSi) for the functionalization of silica-based biosensor surfaces. The protocols detail the covalent immobilization of biomolecules through "click chemistry," a highly efficient and specific conjugation method. This approach enables the creation of stable and well-oriented bioreceptor layers, crucial for the development of sensitive and reliable biosensors.
Introduction
The precise immobilization of bioreceptors on a transducer surface is a critical step in the fabrication of high-performance biosensors. This compound (AzPhSi) is a surface modification reagent that forms a self-assembled monolayer (SAM) on hydroxylated surfaces, such as silicon dioxide. The key feature of AzPhSi is its terminal azide (-N₃) group, which provides a versatile handle for the covalent attachment of biomolecules functionalized with an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This method offers high specificity, quantitative reaction, and stability, making it ideal for creating well-defined biosensor interfaces with minimal non-specific binding.
Experimental Protocols
The following protocols provide a step-by-step guide for the creation of biosensor surfaces using AzPhSi, from initial substrate cleaning to the final immobilization of biomolecules.
Materials and Reagents
-
This compound (AzPhSi)
-
Anhydrous toluene or ethanol
-
Silicon dioxide-coated substrates (e.g., silicon wafers, glass slides, or optical sensor chips)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Nitrogen gas (N₂)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Alkyne-modified biomolecule (e.g., protein, antibody, DNA probe)
-
For CuAAC: Copper(II) sulfate (CuSO₄), sodium ascorbate, and a copper chelator (e.g., TBTA).
-
For SPAAC: A strained alkyne, such as dibenzocyclooctyne (DBCO).
Substrate Preparation (Hydroxylation)
A pristine and hydrophilic surface is essential for the formation of a uniform silane layer.
-
Place the silicon dioxide substrates in a suitable rack.
-
Immerse the substrates in piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Immediately use the cleaned substrates for silanization to prevent re-contamination.
Surface Functionalization with this compound
This protocol describes the formation of the AzPhSi self-assembled monolayer.
-
Prepare a 1% (v/v) solution of AzPhSi in anhydrous toluene or ethanol in a clean, dry glass container.
-
Immerse the cleaned and dried substrates in the AzPhSi solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
After incubation, remove the substrates and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any physisorbed silane.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Allow the substrates to cool to room temperature.
-
Rinse again with the solvent and dry under a stream of nitrogen gas. The azide-functionalized surfaces are now ready for biomolecule immobilization.
Biomolecule Immobilization via Click Chemistry
The azide-terminated surface allows for the specific attachment of alkyne-containing biomolecules.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a solution of the alkyne-modified biomolecule in PBS at the desired concentration.
-
Prepare a "click cocktail" by sequentially adding CuSO₄ (final concentration ~50 µM), a copper chelator like TBTA (final concentration ~250 µM), and freshly prepared sodium ascorbate (final concentration ~2.5 mM) to the biomolecule solution.
-
Incubate the AzPhSi-functionalized substrates with the click cocktail for 1-4 hours at room temperature.
-
After incubation, rinse the surfaces thoroughly with PBS and then DI water to remove any unbound biomolecules and reaction components.
-
Dry the surfaces under a stream of nitrogen gas.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Prepare a solution of the strained alkyne (e.g., DBCO)-modified biomolecule in PBS at the desired concentration.
-
Incubate the AzPhSi-functionalized substrates with the biomolecule solution for 2-12 hours at room temperature or 4°C.
-
After incubation, rinse the surfaces thoroughly with PBS and then DI water.
-
Dry the surfaces under a stream of nitrogen gas.
Surface Characterization and Data Presentation
Each step of the surface modification process should be characterized to ensure successful functionalization. The following table presents typical quantitative data for silanized surfaces. Note that the values for APTMS and APDMS are provided as a reference from literature, and similar characterization is recommended for AzPhSi-modified surfaces.[1]
| Surface Modification Step | Characterization Technique | Parameter | Typical Value (APTMS) | Typical Value (APDMS) | Expected Outcome for AzPhSi |
| Bare SiO₂ (after cleaning) | Contact Angle | Water Contact Angle | < 10° | < 10° | Highly hydrophilic surface |
| After AzPhSi Functionalization | Contact Angle | Water Contact Angle | 52° ± 1° | 55° ± 1° | Increased hydrophobicity, indicating silane deposition |
| Ellipsometry | Layer Thickness | 4.3 ± 0.2 nm | 0.6 ± 0.2 nm | Formation of a monolayer (approx. 1-2 nm) | |
| XPS | Elemental Composition | N 1s peak present | N 1s peak present | Presence of N 1s peak confirming azide group | |
| After Biomolecule Immobilization | Ellipsometry | Layer Thickness | Increase of 2-10 nm | Increase of 2-10 nm | Further increase in thickness, confirming biomolecule attachment |
| Fluorescence Microscopy | Fluorescence Intensity | High signal | High signal | High fluorescence if a fluorescently labeled biomolecule is used |
Visualizations
The following diagrams illustrate the key processes involved in creating biosensor surfaces with AzPhSi.
Caption: Experimental workflow for biosensor surface fabrication.
Caption: Chemical pathway of surface modification and immobilization.
References
Application Notes and Protocols for p-Azidomethylphenyltrimethoxysilane in Microfluidic Device Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of microfluidic devices using p-Azidomethylphenyltrimethoxysilane. This surface functionalization strategy enables the covalent immobilization of biomolecules through "click chemistry," a highly efficient and specific conjugation method. The protocols outlined below are intended for researchers and scientists working in drug development, diagnostics, and fundamental biological research who utilize microfluidic platforms for cell culture, immunoassays, and other bioanalytical applications.
Introduction
This compound is a versatile organosilane coupling agent used to introduce azide (-N₃) functionalities onto hydroxyl-bearing surfaces such as glass and polydimethylsiloxane (PDMS) following plasma oxidation. The terminal azide group serves as a reactive handle for the covalent attachment of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This method offers a robust and specific approach to biofunctionalize microfluidic channels, enabling applications such as patterned cell adhesion, protein immobilization for immunoassays, and the creation of biocompatible coatings.
Key Applications in Microfluidics
-
Patterned Cell Culture: Creation of defined regions for cell adhesion and growth by selectively immobilizing cell-adhesive peptides or proteins.
-
Microfluidic Immunoassays: Covalent attachment of antibodies or antigens for sensitive and specific detection of target analytes.
-
Biocompatible Coatings: Functionalization with anti-fouling polymers like polyethylene glycol (PEG) to prevent non-specific protein adsorption.
-
Drug Discovery: Immobilization of drug targets for screening and interaction studies.
Experimental Protocols
Protocol 1: Surface Azidation of Glass or PDMS Microfluidic Devices
This protocol details the steps for creating a self-assembled monolayer (SAM) of this compound on glass or plasma-treated PDMS surfaces.
Materials:
-
This compound
-
Anhydrous toluene or ethanol
-
Microfluidic devices (glass or PDMS)
-
Plasma cleaner
-
Nitrogen gas source
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the microfluidic device with a suitable solvent (e.g., isopropanol, ethanol) and deionized water.
-
Dry the device with a stream of nitrogen gas.
-
Treat the device with oxygen plasma for 1-5 minutes to generate surface hydroxyl groups. This step is crucial for both glass and PDMS to ensure efficient silanization.
-
-
Silanization Solution Preparation:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol. It is critical to use an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
Surface Functionalization:
-
Immediately after plasma treatment, immerse the microfluidic device in the silanization solution or fill the microchannels with the solution.
-
Incubate for 1-2 hours at room temperature or 30 minutes at 60°C.
-
After incubation, rinse the device thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.
-
Dry the device with a stream of nitrogen gas.
-
-
Curing:
-
Cure the silanized device in an oven at 100-120°C for 30-60 minutes to promote covalent bond formation between the silane and the surface.
-
-
Storage:
-
Store the azide-functionalized device in a desiccator or under an inert atmosphere to prevent contamination and degradation of the azide groups.
-
Protocol 2: Biomolecule Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to immobilize an alkyne-modified biomolecule onto the azide-functionalized surface.
Materials:
-
Azide-functionalized microfluidic device
-
Alkyne-modified biomolecule (e.g., peptide, protein, oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
Procedure:
-
Prepare "Click" Reaction Cocktail:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., PBS or TBS) to the desired concentration.
-
For a typical reaction, mix the components in the following order to the biomolecule solution:
-
Final concentration of CuSO₄: 1 mM
-
Final concentration of sodium ascorbate: 5 mM
-
-
The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
-
Immobilization Reaction:
-
Introduce the "click" reaction cocktail into the microchannels of the azide-functionalized device.
-
Incubate for 30-60 minutes at room temperature. The reaction is typically rapid.
-
Protect from light if using fluorescently labeled biomolecules.
-
-
Washing:
-
Thoroughly flush the microchannels with buffer (e.g., PBS with 0.05% Tween-20) to remove the catalyst and any unbound biomolecules.
-
Rinse with deionized water.
-
-
Device Readiness:
-
The microfluidic device is now bio-functionalized and ready for use in the intended application.
-
Data Presentation
The success of surface modification can be quantified using various surface analysis techniques. The following table summarizes typical expected values for surface characterization after modification.
| Surface Modification Step | Technique | Parameter | Typical Value |
| Plasma Treatment | Water Contact Angle | Contact Angle | < 20° |
| p-Azidomethylphenylsilane | Water Contact Angle | Contact Angle | 60-75° |
| (Post-Click Reaction) | X-ray Photoelectron | N 1s Signal | Increase in N/Si ratio |
| Biomolecule Immobilization | Fluorescence Microscopy | Fluorescence Intensity | High signal in functionalized areas |
Visualization of Experimental Workflow and Reaction
The following diagrams illustrate the key processes involved in the surface modification and biomolecule immobilization.
Caption: Experimental workflow for microfluidic device modification.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Application Notes and Protocols for Post-Functionalization Cleaning of p-Azidomethylphenyltrimethoxysilane (AzPTP) Coated Substrates
Introduction
The functionalization of substrates with p-Azidomethylphenyltrimethoxysilane (AzPTP) is a critical step in the development of various biomedical and drug delivery platforms. The azide group serves as a versatile chemical handle for the subsequent attachment of biomolecules via "click chemistry." A successful and reproducible functionalization is predicated on the formation of a uniform, covalently bound monolayer of the silane on the substrate. However, the process of silanization can leave behind unbound or loosely adsorbed silane molecules, as well as aggregates, which can interfere with subsequent reactions and compromise the performance of the final device.
Therefore, a robust post-functionalization cleaning procedure is imperative to remove these physisorbed molecules and ensure that only a well-ordered, covalently attached monolayer of AzPTP remains. This document provides a detailed protocol for the cleaning of AzPTP-coated substrates and outlines key characterization methods to verify the efficacy of the cleaning process.
Key Principles of Post-Functionalization Cleaning
The primary goal of the post-functionalization cleaning process is to remove excess, non-covalently bound silane without disrupting the underlying, covalently attached monolayer. This is typically achieved through a series of solvent rinses, often enhanced by mechanical agitation in the form of ultrasonication.[1] The choice of solvent is critical; it must be able to solubilize the unreacted silane without being aggressive enough to cleave the siloxane bonds that anchor the monolayer to the substrate. Anhydrous organic solvents such as ethanol, methanol, or toluene are generally suitable for this purpose.[1][2]
Pre-Cleaning and Functionalization Overview
A pristine and activated substrate surface is a prerequisite for successful silanization. The pre-cleaning steps are designed to remove organic and inorganic contaminants and to generate surface hydroxyl (-OH) groups, which are the reactive sites for the trimethoxysilane headgroup of AzPTP.[3]
Experimental Protocols
Materials and Reagents
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
This compound (AzPTP)
-
Anhydrous Toluene
-
Ethanol (200 proof)
-
Methanol (ACS grade)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Nitrogen Gas (high purity)
-
Ultrasonic Bath
-
Coplin Jars or suitable reaction vessels
Substrate Pre-Cleaning (Piranha Solution)
Caution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a certified fume hood. Always add the peroxide to the acid.
-
Place substrates in a clean glass container.
-
Prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄.
-
Immerse the substrates in the piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for functionalization.
AzPTP Functionalization
-
In a fume hood, prepare a 1% (v/v) solution of AzPTP in anhydrous toluene.
-
Place the pre-cleaned, dry substrates in the AzPTP solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
Following the incubation, the substrates are ready for the post-functionalization cleaning procedure.
Post-Functionalization Cleaning Protocol
-
Initial Rinse: Remove the substrates from the AzPTP solution and rinse them sequentially with fresh anhydrous toluene to remove the bulk of the unreacted silane.
-
Solvent Wash and Ultrasonication:
-
Place the substrates in a clean beaker or Coplin jar filled with ethanol.
-
Place the beaker/jar in an ultrasonic bath and sonicate for 5-10 minutes.[1] This step is crucial for dislodging loosely adsorbed silane molecules.
-
Repeat the sonication step with fresh ethanol.
-
-
Final Rinse: Perform a final rinse with methanol to remove any residual ethanol and silane, followed by a rinse with DI water.
-
Drying: Dry the substrates thoroughly under a stream of high-purity nitrogen gas.
-
Curing (Optional but Recommended): To enhance the stability of the monolayer through further cross-linking, bake the cleaned and dried substrates in an oven at 80-120°C for 1-2 hours.[2]
Characterization and Data Presentation
The effectiveness of the cleaning procedure should be verified using surface-sensitive analytical techniques. The primary methods are contact angle goniometry and X-ray Photoelectron Spectroscopy (XPS).
Water Contact Angle Measurement
The water contact angle provides a rapid and sensitive measure of the surface hydrophobicity and cleanliness. A uniform and well-formed AzPTP monolayer will present a hydrophobic surface. Inconsistent contact angles across the surface can indicate a patchy or contaminated coating.
| Surface Condition | Expected Water Contact Angle (°) | Interpretation |
| Pre-cleaned Substrate (e.g., Glass) | < 10° | Hydrophilic surface with abundant hydroxyl groups, indicating effective cleaning and activation. |
| AzPTP-coated, Uncleaned | 70-85° (variable) | Hydrophobic surface, but likely to have high variability and hysteresis due to loosely bound silane. |
| AzPTP-coated, Cleaned & Cured | 75-90° (uniform) | Uniform hydrophobic surface, indicative of a well-formed monolayer. Lower variability suggests removal of physisorbed silane. |
Note: The exact contact angle values can vary depending on the substrate material, the quality of the silane, and the deposition conditions. The values presented are typical for phenyl-terminated silane monolayers on silica-based substrates.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition of the substrate surface.[4][5] Analysis before and after cleaning can confirm the presence of the AzPTP monolayer and the removal of contaminants.
| Element | Binding Energy (eV) | Expected Observation on Cleaned AzPTP Surface |
| Si 2p | ~102-103 eV | Presence of silicon from the silane and the underlying substrate. |
| C 1s | ~285 eV | Significant carbon signal from the phenyl group of AzPTP. |
| N 1s | ~400 eV and ~404 eV | Presence of two distinct nitrogen peaks is a key indicator of the intact azide group (-N₃). |
| O 1s | ~532 eV | Oxygen from the substrate (e.g., SiO₂) and the siloxane bonds (Si-O-Si). |
A significant reduction in adventitious carbon and the presence of the characteristic nitrogen peaks for the azide group are strong indicators of a successful and clean functionalization.[6]
Workflow and Pathway Diagrams
Experimental Workflow for Cleaning and Verification
Caption: Workflow for cleaning and verification of AzPTP substrates.
Logical Relationship of Cleaning Steps
Caption: Logical flow of the post-functionalization cleaning process.
Conclusion
The protocol detailed herein provides a comprehensive procedure for the post-functionalization cleaning of this compound coated substrates. Adherence to this protocol, including the crucial ultrasonication step, is essential for the removal of non-covalently bound silane, leading to the formation of a uniform and reactive monolayer. Verification of the cleaning efficacy through contact angle measurements and XPS is strongly recommended to ensure the quality and reproducibility of the functionalized surfaces for downstream applications in research, diagnostics, and drug development.
References
Characterization of p-Azidomethylphenyltrimethoxysilane Layers for Bioconjugation Applications
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface functionalization is a critical step in the development of various biomedical devices, biosensors, and drug delivery systems. p-Azidomethylphenyltrimethoxysilane (AzPPO) is a versatile organosilane that forms self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides. The trimethoxysilane group facilitates covalent attachment to the substrate, while the terminal azide group provides a reactive handle for the subsequent immobilization of biomolecules via "click chemistry." This bioorthogonal conjugation method, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and specific, allowing for the covalent attachment of a wide range of molecules, including peptides, proteins, and nucleic acids.[1][2][3]
This application note provides a detailed guide to the characterization of AzPPO layers using contact angle goniometry, a sensitive technique for probing surface wettability and cleanliness. Furthermore, it outlines protocols for the deposition of AzPPO and subsequent bioconjugation, along with representative data for surface energy calculations.
Principles of Contact Angle Goniometry
Contact angle goniometry is a surface-sensitive technique used to measure the angle at which a liquid droplet interfaces with a solid surface. This angle, known as the contact angle (θ), provides valuable information about the surface's hydrophobicity or hydrophilicity. A low contact angle (<90°) indicates a hydrophilic (wettable) surface, while a high contact angle (>90°) signifies a hydrophobic (non-wettable) surface. The contact angle is governed by the balance of interfacial tensions between the solid, liquid, and vapor phases, as described by Young's equation.
By measuring the contact angles of several liquids with known surface tension properties (polar and dispersive components), the surface free energy (SFE) of the solid can be calculated. The SFE is a measure of the excess energy at the surface of a material compared to the bulk and is a critical parameter in understanding adhesion, wetting, and biocompatibility.
Data Presentation
The following tables summarize representative quantitative data for the characterization of unmodified and AzPPO-functionalized silicon wafers.
Table 1: Static Water Contact Angle Measurements
| Surface | Static Water Contact Angle (θ) | Surface Property |
| Unmodified Silicon Wafer (after cleaning) | < 10° | Hydrophilic |
| AzPPO-Functionalized Silicon Wafer | 65° - 75° | Moderately Hydrophobic |
Table 2: Surface Free Energy (SFE) calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) Method
| Surface | Test Liquid | Contact Angle (θ) | Dispersive Component (γsd) (mN/m) | Polar Component (γsp) (mN/m) | Total SFE (γs) (mN/m) |
| AzPPO-Functionalized Silicon Wafer | Water | ~70° | 35 - 45 | 5 - 15 | 40 - 60 |
| Diiodomethane | ~35° |
Experimental Protocols
Protocol for Deposition of this compound (AzPPO) by Vapor Deposition
This protocol describes the functionalization of silicon wafers with AzPPO from the vapor phase, which generally results in a more uniform monolayer compared to solution-phase deposition.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water
-
Anhydrous toluene
-
This compound (AzPPO)
-
Vacuum desiccator
-
Vacuum oven
Procedure:
-
Substrate Cleaning:
-
Immerse silicon wafers in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
Further dry the wafers in an oven at 120°C for 1 hour.
-
-
Vapor Phase Silanization:
-
Place the cleaned, dry silicon wafers in a vacuum desiccator.
-
In a small, open vial, place a few drops of AzPPO inside the desiccator, ensuring the liquid does not touch the wafers.
-
Evacuate the desiccator using a vacuum pump for 10-15 minutes.
-
Close the desiccator valve and place it in an oven at 70-80°C for 2-4 hours. The elevated temperature will promote the vaporization of AzPPO and its reaction with the wafer surface.
-
After the incubation period, turn off the oven and allow the desiccator to cool to room temperature.
-
-
Post-Deposition Cleaning:
-
Remove the wafers from the desiccator.
-
Sonicate the wafers in anhydrous toluene for 10 minutes to remove any physisorbed silane.
-
Rinse the wafers with fresh anhydrous toluene.
-
Dry the wafers under a stream of nitrogen gas.
-
Store the functionalized wafers in a clean, dry environment.
-
Protocol for Contact Angle Goniometry
This protocol outlines the procedure for measuring static contact angles on the functionalized surfaces.
Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Microliter syringe with a blunt-tip needle
-
High-purity water (for water contact angle)
-
Diiodomethane (for surface free energy calculation)
-
AzPPO-functionalized silicon wafers
Procedure:
-
Instrument Setup:
-
Turn on the goniometer's light source and camera.
-
Ensure the sample stage is clean and level.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Placement:
-
Carefully place the AzPPO-functionalized wafer on the sample stage.
-
-
Droplet Deposition:
-
Fill the microliter syringe with the test liquid (e.g., high-purity water).
-
Carefully lower the syringe needle towards the wafer surface.
-
Dispense a small droplet (typically 2-5 µL) onto the surface.
-
Slowly retract the needle from the droplet.
-
-
Image Acquisition and Analysis:
-
Capture a high-resolution image of the droplet on the surface.
-
Use the goniometer's software to analyze the image and determine the contact angle. The software will typically identify the baseline of the droplet and fit a curve to the droplet's profile to calculate the angle at the three-phase contact point.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.
-
-
Surface Free Energy (SFE) Measurement:
-
Repeat steps 3 and 4 with a second test liquid with known polar and dispersive surface tension components (e.g., diiodomethane).
-
Use the contact angle values for both liquids in the OWRK model within the software to calculate the dispersive and polar components of the surface free energy of the AzPPO layer.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the bioconjugation process.
Caption: Experimental workflow for AzPPO layer deposition and characterization.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
Note on Diagram: The DOT script for the click chemistry reaction uses placeholders for image sources. For actual rendering, these would be replaced with URLs of chemical structure images.
Conclusion
The characterization of this compound layers using contact angle goniometry is a crucial quality control step to ensure successful surface functionalization. The change from a hydrophilic to a moderately hydrophobic surface after silanization provides a clear indication of monolayer formation. This well-defined, azide-terminated surface serves as a robust platform for the covalent immobilization of biomolecules through the highly efficient and specific "click" chemistry reaction. This methodology is broadly applicable in the fields of biosensor development, targeted drug delivery, and fundamental studies of biomolecular interactions at surfaces.
References
Troubleshooting & Optimization
Preventing aggregation of p-Azidomethylphenyltrimethoxysilane during deposition
Welcome to the technical support center for p-Azidomethylphenyltrimethoxysilane (AzPTP). This guide is designed to assist researchers, scientists, and drug development professionals in successfully depositing AzPTP while preventing common issues such as aggregation. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzPTP) and what are its primary applications?
This compound (AzPTP) is an organosilane containing a terminal azide group. Its trimethoxysilyl group allows it to form a covalent bond with hydroxyl-rich surfaces like silicon dioxide, glass, and other metal oxides. The azide group is a versatile functional handle for "click chemistry" reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This makes AzPTP a valuable tool for surface functionalization in applications like bioconjugation, biosensor development, and materials science.
Q2: What causes the aggregation of AzPTP during deposition?
Aggregation of AzPTP primarily occurs due to uncontrolled hydrolysis and condensation of the trimethoxysilyl groups. In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form silanol groups (-Si-OH). These silanol groups are highly reactive and can condense with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and larger aggregates in solution before they can react with the substrate surface. This premature aggregation can result in a non-uniform, multi-layered, and poorly adhered film.
Q3: How can I control the hydrolysis and condensation of AzPTP?
Controlling hydrolysis and condensation is key to preventing aggregation. This can be achieved by:
-
Minimizing Water Content: Using anhydrous solvents and performing the deposition in a controlled, low-humidity environment (e.g., a glovebox or dry box) can significantly reduce the rate of hydrolysis in the solution.
-
Controlling pH: The rate of hydrolysis and condensation is pH-dependent. For many silanes, a slightly acidic pH (around 4.5-5.5) can catalyze hydrolysis while minimizing the rate of condensation.[1][2]
-
Using Low Concentrations: Working with dilute solutions of AzPTP (typically in the range of 0.1% to 2% v/v) reduces the probability of intermolecular condensation in the solution.[3]
-
Short Reaction Times: Minimizing the time the AzPTP is in solution before being introduced to the substrate can help prevent the formation of large aggregates.
Q4: What are the ideal solvents for depositing AzPTP?
The choice of solvent is critical. Anhydrous organic solvents are generally preferred to control hydrolysis. Common choices include:
-
Toluene: A non-polar aprotic solvent that is widely used for silane deposition.
-
Anhydrous Alcohols (e.g., Ethanol, Methanol): While alcohols can participate in exchange reactions with the methoxy groups, they are often used in co-solvent systems with water to control hydrolysis. A common mixture is 95% ethanol and 5% water, with the pH adjusted with acetic acid.[1][2]
-
Other Aprotic Solvents: Tetrahydrofuran (THF) and other anhydrous ethers can also be used.
The choice of solvent will depend on the specific deposition method and the desired film characteristics.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Hazy or non-uniform coating | 1. Aggregation of AzPTP in solution. 2. Particulate contamination on the substrate. 3. Deposition temperature is too high or too low. | 1. a) Use a more dilute AzPTP solution. b) Reduce the water content in the solvent. c) Prepare the AzPTP solution immediately before use. 2. a) Ensure the substrate is thoroughly cleaned and dried before deposition. b) Filter the AzPTP solution before use. 3. Optimize the deposition temperature. A general range is between 50°C and 120°C.[1] |
| Poor adhesion of the AzPTP layer | 1. Incomplete cleaning of the substrate. 2. Insufficient surface hydroxyl groups. 3. Inadequate curing of the silane layer. | 1. Use a robust cleaning procedure (e.g., piranha solution, UV/ozone treatment) to remove all organic contaminants. 2. Pre-treat the substrate to generate hydroxyl groups (e.g., with an oxygen plasma or by acid/base treatment). 3. Ensure proper curing time and temperature after deposition to promote covalent bond formation with the substrate. |
| Inconsistent results between experiments | 1. Variability in ambient humidity. 2. Inconsistent solution preparation. 3. Aging of the AzPTP solution. | 1. Perform depositions in a controlled humidity environment. 2. Use precise measurements for all components and a consistent mixing procedure. 3. Always use a freshly prepared AzPTP solution. The stability of aqueous silane solutions can be limited to a few hours.[1][2] |
Experimental Protocols
Substrate Preparation
A pristine, hydroxylated surface is crucial for successful AzPTP deposition.
-
Cleaning:
-
Sonciate the substrate in a series of solvents: acetone, then isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
-
Hydroxylation (choose one):
-
Piranha Solution (Caution: Extremely corrosive and reactive! Use appropriate personal protective equipment and work in a fume hood.) : Immerse the substrate in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30-60 minutes. Rinse thoroughly with deionized water and dry with nitrogen.
-
UV/Ozone Treatment: Expose the substrate to a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants and generate hydroxyl groups.
-
Oxygen Plasma: Treat the substrate with an oxygen plasma according to the instrument manufacturer's instructions.
-
AzPTP Deposition (Solution Phase)
-
Solution Preparation:
-
Prepare a 95% ethanol / 5% water (v/v) solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Add AzPTP to the solution with stirring to a final concentration of 1-2% (v/v).
-
Allow the solution to hydrolyze for 5-10 minutes before use.
-
-
Deposition:
-
Immerse the cleaned and hydroxylated substrate in the AzPTP solution for 1-2 minutes with gentle agitation.
-
-
Rinsing:
-
Remove the substrate from the solution and rinse briefly with fresh ethanol to remove excess, unbound silane.
-
-
Curing:
Quantitative Deposition Parameters
| Parameter | Recommended Range | Notes |
| AzPTP Concentration | 0.1 - 2% (v/v) | Higher concentrations can lead to increased aggregation. |
| Solvent | 95% Ethanol / 5% Water or Anhydrous Toluene | The choice depends on the desired level of hydrolysis control. |
| pH (for aqueous-organic solutions) | 4.5 - 5.5 | Optimizes hydrolysis while minimizing condensation. |
| Deposition Time | 1 - 30 minutes | Longer times may be needed for vapor phase deposition. |
| Deposition Temperature | Room Temperature to 120°C | Elevated temperatures can accelerate the reaction but may also promote aggregation if not controlled. |
| Curing Temperature | 110 - 120°C | Ensures covalent bond formation with the substrate. |
| Curing Time | 10 - 60 minutes (at elevated temperature) or 24 hours (at room temperature) | Longer curing times may be necessary for thicker films. |
Visualizing the Process
Chemical Pathway of AzPTP Deposition
Caption: Hydrolysis and condensation of AzPTP.
Experimental Workflow for Surface Functionalization
Caption: Workflow for AzPTP deposition.
Troubleshooting Logic for Aggregation
Caption: Troubleshooting aggregation issues.
References
Technical Support Center: p-Azidomethylphenyltrimethoxysilane (AzPTP) Surface Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve complete and uniform surface coverage with p-Azidomethylphenyltrimethoxysilane (AzPTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzPTP) and what is it used for?
A1: this compound (AzPTP) is an organosilane coupling agent used to form self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and other metal oxides. The key feature of AzPTP is the terminal azide group, which is a versatile functional group for "click chemistry" reactions, allowing for the covalent attachment of a wide variety of molecules, such as biomolecules, fluorophores, or polymers.
Q2: What is the mechanism of AzPTP binding to a surface?
A2: The binding of AzPTP to a surface is a multi-step process involving hydrolysis and condensation. First, the methoxy groups (-OCH3) on the silicon atom of AzPTP hydrolyze in the presence of trace amounts of water to form silanol groups (-Si-OH).[1][2][3] These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (-Si-O-Substrate).[4] Additionally, adjacent silanol groups can crosslink with each other, forming a polysiloxane network that enhances the stability of the monolayer.
Q3: Why is water crucial for the silanization process?
A3: Water is essential for the hydrolysis of the methoxy groups on the silane to form reactive silanol groups.[1][2] Without sufficient water, the hydrolysis step is incomplete, leading to poor surface coverage. However, excessive water in the reaction solution can lead to premature polymerization of the silane in solution before it has a chance to bind to the surface, resulting in aggregates and non-uniform coatings.
Q4: How can I confirm that a complete monolayer of AzPTP has formed on my surface?
A4: Several surface characterization techniques can be used to confirm the formation and quality of the AzPTP monolayer.[5][6][7][8] Water contact angle measurements can indicate a change in surface hydrophobicity upon monolayer formation. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, including the presence of silicon and nitrogen from the AzPTP. Atomic Force Microscopy (AFM) can be used to visualize the surface topography and assess the uniformity of the coating.
Troubleshooting Guide: Incomplete Surface Coverage
Incomplete surface coverage is a common issue when working with AzPTP. This guide will help you diagnose and resolve the potential causes.
Logical Flow for Troubleshooting Incomplete AzPTP Coverage
Caption: Troubleshooting workflow for incomplete AzPTP surface coverage.
| Problem | Potential Cause | Recommended Solution |
| Patchy or uneven coating | Inadequate substrate cleaning or hydroxylation. | Implement a thorough cleaning procedure (e.g., piranha solution for glass/silicon, or UV/ozone treatment). Ensure the surface is sufficiently hydroxylated to provide binding sites. |
| Premature polymerization of AzPTP in solution. | Prepare the silane solution immediately before use. Use an anhydrous solvent and minimize exposure to atmospheric moisture. | |
| Low surface density of azide groups | Sub-optimal reaction conditions. | Optimize the reaction time, temperature, and AzPTP concentration.[9][10][11] Ensure a controlled amount of water is present to facilitate hydrolysis without causing excessive polymerization. |
| Steric hindrance from aggregated silane. | Use a more dilute AzPTP solution to prevent aggregation. Consider vapor-phase deposition for more controlled monolayer formation. | |
| No surface modification observed | Inactive AzPTP. | Use fresh, high-quality AzPTP. Store the reagent under anhydrous and inert conditions to prevent degradation. |
| Incorrect solvent choice. | Use a non-polar, aprotic, and anhydrous solvent such as toluene or hexane. |
Experimental Protocol: AzPTP Coating of Glass Substrates
This protocol provides a general guideline for the solution-phase deposition of AzPTP on glass substrates. Optimization may be required for different substrates and applications.
Materials
-
This compound (AzPTP)
-
Anhydrous Toluene
-
Methanol (ACS grade or higher)
-
Hydrochloric Acid (HCl)
-
Sulfuric Acid (H2SO4)
-
Hydrogen Peroxide (30%)
-
Deionized (DI) Water
-
Nitrogen gas
Equipment
-
Glass slides or coverslips
-
Coplin jars or beakers
-
Sonicator
-
Oven
-
Nitrogen stream drying apparatus
-
Glove box or desiccator (optional, but recommended)
Workflow for AzPTP Surface Coating
Caption: Step-by-step experimental workflow for AzPTP surface coating.
Procedure
-
Substrate Cleaning:
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Prepare piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid.
-
Immerse glass substrates in the piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying and Activation:
-
Dry the cleaned substrates under a stream of nitrogen.
-
For optimal hydroxylation, further treat the substrates with a UV/ozone cleaner or oxygen plasma for 5-10 minutes.
-
-
AzPTP Solution Preparation:
-
Work in a low-humidity environment (e.g., a glove box or under a nitrogen blanket).
-
Prepare a 1% (v/v) solution of AzPTP in anhydrous toluene. For a 10 mL solution, add 100 µL of AzPTP to 9.9 mL of anhydrous toluene.
-
-
Silanization:
-
Immerse the cleaned and activated substrates in the AzPTP solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse with fresh anhydrous toluene.
-
Sonicate the substrates in fresh anhydrous toluene for 5 minutes to remove any physisorbed silane.
-
Rinse the substrates with methanol and dry under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110°C for 1 hour to promote covalent bond formation and cross-linking.
-
-
Storage:
-
Store the AzPTP-coated substrates in a desiccator or under an inert atmosphere until ready for use.
-
Quantitative Data Summary
The optimal conditions for AzPTP coating can vary depending on the substrate and desired outcome. The following table provides a starting point for process optimization.
| Parameter | Range | Recommended Starting Point | Notes |
| AzPTP Concentration | 0.1 - 5% (v/v) | 1% | Higher concentrations may lead to aggregation.[12] |
| Reaction Time | 30 min - 24 hours | 2 hours | Longer times may not significantly improve coverage and can increase the risk of multilayer formation. |
| Reaction Temperature | Room Temperature - 80°C | Room Temperature | Elevated temperatures can accelerate the reaction but may also promote polymerization in solution.[3] |
| Curing Temperature | 80 - 120°C | 110°C | Curing helps to remove residual water and drive the condensation reaction to completion. |
| Curing Time | 30 min - 2 hours | 1 hour | Sufficient time should be allowed for the cross-linking of the silane molecules. |
References
- 1. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Characterizing Self-Assembled Monolayer Breakdown in Area-Selective Atomic Layer Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The characterization of self-assembled monolayers on copper surfaces by low-temperature plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor biomolecule immobilization on p-Azidomethylphenyltrimethoxysilane surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor biomolecule immobilization on p-Azidomethylphenyltrimethoxysilane (AzPMA) surfaces.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzPMA) and how does it work for biomolecule immobilization?
A1: this compound (AzPMA) is a surface modification reagent used to introduce azide (-N₃) functional groups onto silica-based substrates like glass slides or silicon wafers. The trimethoxysilane group reacts with hydroxyl groups on the substrate to form a stable siloxane bond, creating a self-assembled monolayer (SAM). The exposed azide groups then serve as chemical handles for the covalent attachment of biomolecules. This is typically achieved through "click chemistry," a set of highly efficient and specific reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the site-specific and oriented immobilization of biomolecules that have been modified to contain a complementary alkyne group.
Q2: What are the main advantages of using AzPMA surfaces for biomolecule immobilization?
A2: AzPMA surfaces offer several advantages for immobilizing biomolecules:
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High Specificity and Bioorthogonality: The azide group is largely inert in biological systems, ensuring that the immobilization reaction only occurs where an alkyne-modified biomolecule is introduced.[1]
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Covalent and Stable Linkage: The click chemistry reaction forms a stable triazole ring, resulting in a robust covalent bond between the surface and the biomolecule.[]
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Controlled Orientation: By incorporating the alkyne group at a specific site on the biomolecule, researchers can control its orientation on the surface, which is crucial for the functionality of many proteins, such as antibodies.
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Mild Reaction Conditions: Click chemistry reactions can be performed under mild, aqueous conditions, which helps to preserve the native structure and function of the immobilized biomolecules.[][4]
Q3: How can I verify that the AzPMA silanization was successful?
A3: Several surface characterization techniques can be used to confirm the successful deposition of an AzPMA layer:
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Contact Angle Measurement: A successful silanization will alter the surface energy. The contact angle of water on the surface will change from hydrophilic (for clean glass) to more hydrophobic after silanization.[5][6]
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X-ray Photoelectron Spectroscopy (XPS): XPS can detect the elemental composition of the surface. The presence of a nitrogen (N 1s) peak is indicative of the azide groups from the AzPMA.[7][8]
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Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique can identify the characteristic azide vibrational stretch (~2100 cm⁻¹), confirming the presence of the functional group.
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Ellipsometry: This method can measure the thickness of the deposited silane layer, which should correspond to a monolayer.[8]
Troubleshooting Guides
Problem 1: Low or No Biomolecule Immobilization
This is often characterized by a very low signal (e.g., fluorescence, surface plasmon resonance) from the immobilized biomolecule.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete or Failed Silanization | Verify the silanization process. Ensure the substrate was properly cleaned and activated to expose hydroxyl groups (e.g., using piranha solution, plasma cleaning, or UV/ozone treatment).[5][7] Confirm the quality of the AzPMA reagent, as it can degrade with moisture. Perform surface characterization (Contact Angle, XPS, or ATR-FTIR) to confirm the presence of the azide layer. |
| Inefficient Click Chemistry Reaction | Optimize the click chemistry conditions. For CuAAC, ensure the use of a fresh catalyst solution (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA). For SPAAC, ensure the strained alkyne (e.g., DBCO, BCN) on your biomolecule is stable and reactive. Check the pH of the reaction buffer, as it can affect reaction efficiency.[9] |
| Degraded or Inactive Biomolecule | Confirm the integrity and activity of your alkyne-modified biomolecule. Ensure that the alkyne modification was successful and that the biomolecule was not denatured during modification or storage. |
| Insufficient Reaction Time or Concentration | Increase the incubation time for the click chemistry reaction. Also, consider increasing the concentration of the alkyne-modified biomolecule to drive the reaction forward.[9] |
Problem 2: High Background or Non-Specific Binding
This issue manifests as a high signal on control areas of the surface where no specific immobilization should occur, leading to a low signal-to-noise ratio.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrophobic or Electrostatic Interactions | The underlying silane layer can have hydrophobic or charged patches that non-specifically adsorb biomolecules.[10][11] Introduce a blocking step after silanization and before immobilization. Common blocking agents include Bovine Serum Albumin (BSA), casein, or polyethylene glycol (PEG).[10][11][12] |
| Multilayer or Aggregated Silane Deposition | If the silanization is not controlled, AzPMA can form multilayers or aggregates on the surface, creating sites for non-specific binding.[13][14] Optimize the silanization protocol by controlling the concentration of AzPMA, reaction time, and humidity.[15] |
| Contaminated Buffers or Reagents | Ensure all buffers and reagents are filtered and free of particulates or protein contaminants. |
| Inadequate Washing Steps | Increase the stringency and duration of washing steps after immobilization. The addition of a mild non-ionic detergent like Tween-20 to the wash buffers can help reduce non-specific binding.[10] |
Experimental Protocols
Protocol 1: Cleaning and Activation of Glass Substrates
-
Place glass slides in a slide rack.
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Sonicate in a solution of 2% detergent (e.g., Alconox) for 20 minutes.
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Rinse thoroughly with deionized (DI) water.
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Sonicate in DI water for 20 minutes.
-
Rinse again with DI water.
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Immerse the slides in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse extensively with DI water.
-
Dry the slides under a stream of nitrogen and bake at 110°C for 30 minutes to remove residual water.
Protocol 2: AzPMA Silanization
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
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Place the clean, activated glass slides in the silane solution.
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Incubate for 2 hours at room temperature with gentle agitation.
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Remove the slides and rinse with fresh toluene.
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Sonicate in toluene for 5 minutes to remove any unbound silane.
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Rinse with ethanol and then DI water.
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Dry the slides under a stream of nitrogen.
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Cure the silanized slides in an oven at 110°C for 30 minutes to promote covalent bond formation.[16]
Protocol 3: Biomolecule Immobilization via CuAAC (Click Chemistry)
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Prepare a solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
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Prepare the catalyst solution immediately before use:
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1 mM Copper(II) sulfate
-
5 mM Sodium ascorbate (freshly prepared)
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1 mM TBTA (tris(benzyltriazolylmethyl)amine) ligand
-
-
Spot the biomolecule solution onto the AzPMA-functionalized surface.
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Add the catalyst solution to the spots.
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Incubate in a humid chamber for 1-2 hours at room temperature.
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Wash the slides thoroughly with buffer, followed by DI water, to remove unbound biomolecules and catalyst.
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Dry the slides under a stream of nitrogen.
Visualizations
Caption: Experimental workflow for biomolecule immobilization on AzPMA surfaces.
Caption: Troubleshooting logic for poor biomolecule immobilization.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in covalent, site-specific protein immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.mines.edu [repository.mines.edu]
- 9. alphathera.com [alphathera.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioforcenano.com [bioforcenano.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
Optimizing p-Azidomethylphenyltrimethoxysilane concentration for monolayer formation
Welcome to the technical support center for p-Azidomethylphenyltrimethoxysilane (AzPMA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the formation of high-quality AzPMA self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound (AzPMA) to form a monolayer?
A1: The optimal concentration for AzPMA typically ranges from 0.1% to 2% (v/v) or 1 mM to 20 mM in an anhydrous solvent. For many organosilanes, lower concentrations (around 1 mM) and longer deposition times are often favored to prevent the formation of aggregates and ensure a well-ordered monolayer. It is crucial to start with a concentration in the low mM range and optimize based on characterization results.
Q2: Which solvent is best for preparing the AzPMA solution?
A2: Anhydrous solvents are critical to control the hydrolysis and condensation process. Anhydrous toluene is the most commonly used solvent for forming organosilane SAMs. Other aprotic solvents like anhydrous hexane or chloroform can also be used. The choice of solvent can influence the resulting monolayer structure.
Q3: How should I clean my silicon substrate before deposition?
A3: Thorough cleaning is essential for forming a high-quality SAM. The goal is to create a hydrophilic surface with a high density of hydroxyl (-OH) groups. A standard and effective method is the Piranha solution cleaning (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling Piranha solution. An alternative, safer method is UV/Ozone treatment.
Q4: What is the recommended incubation time for the substrate in the AzPMA solution?
A4: Incubation times can vary significantly, from 30 minutes to over 24 hours. A common starting point is an overnight immersion (12-18 hours) at room temperature in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox) to achieve a densely packed monolayer.
Q5: How can I confirm the successful formation of an AzPMA monolayer?
A5: Successful SAM formation is typically verified using a combination of surface characterization techniques:
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Water Contact Angle (WCA) Measurement: A significant increase in the water contact angle compared to the clean hydrophilic substrate indicates the formation of a hydrophobic molecular layer.
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X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. The presence of a Nitrogen (N 1s) signal is characteristic of the azide group in AzPMA.
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Ellipsometry: This technique can be used to measure the thickness of the formed monolayer, which should correspond to the approximate length of the AzPMA molecule.
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Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and assess the smoothness and uniformity of the monolayer.
Experimental Protocols
Protocol 1: Substrate Cleaning (Piranha Method)
Safety Precaution: Piranha solution is extremely corrosive, highly energetic, and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a certified chemical fume hood.
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Preparation: Prepare the Piranha solution by carefully and slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Never add H₂SO₄ to H₂O₂. The solution is exothermic and will become very hot.
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Cleaning: Immerse the silicon substrates in the hot Piranha solution for 15-30 minutes.
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Rinsing: Remove the substrates and rinse them copiously with deionized (DI) water (18.2 MΩ·cm).
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Drying: Dry the substrates under a stream of high-purity nitrogen gas.
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Activation: For immediate use, it is best to use the freshly cleaned, hydroxylated surface.
Protocol 2: AzPMA Monolayer Deposition
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Solution Preparation: Inside a nitrogen-filled glovebox, prepare a 1 mM solution of AzPMA in anhydrous toluene. Ensure all glassware is oven-dried and cooled under nitrogen to remove any adsorbed water.
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Deposition: Place the freshly cleaned and dried substrates into a sealed container with the AzPMA solution. Ensure the substrates are fully submerged.
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Incubation: Let the substrates incubate for 12-18 hours at room temperature in the inert atmosphere of the glovebox.
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Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. Sonication for 1-2 minutes in fresh toluene can help remove aggregates.
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Curing (Optional but Recommended): To promote covalent bond formation and improve monolayer stability, bake the coated substrates at 110-120°C for 30-60 minutes in an oven or on a hotplate.
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Final Rinse: Perform a final rinse with toluene, followed by isopropanol or ethanol, and dry the substrates with a stream of nitrogen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hazy/Cloudy Film on Surface | 1. AzPMA concentration is too high. 2. Presence of excess water in the solvent or on the substrate surface. 3. AzPMA solution has aged and started to polymerize. | 1. Reduce the AzPMA concentration to the 0.1-0.5% (v/v) or 1-5 mM range. 2. Use anhydrous grade solvents (<0.005% water). Ensure substrates are completely dry before immersion. Work in a dry, inert atmosphere. 3. Always prepare the AzPMA solution fresh before each use. |
| Low Water Contact Angle | 1. Incomplete monolayer formation. 2. Ineffective substrate cleaning. 3. Degraded AzPMA reagent. | 1. Increase the incubation time (e.g., to 24 hours). Ensure the environment is moisture-free. 2. Repeat the substrate cleaning procedure. Verify the hydrophilicity of the cleaned substrate (should have a WCA < 10°). 3. Use a fresh, unopened bottle of AzPMA. Store the reagent under an inert atmosphere. |
| Poor Monolayer Uniformity (from AFM) | 1. Contaminated solvent or glassware. 2. Aggregates from the solution depositing on the surface. 3. Substrate surface is not smooth. | 1. Use high-purity anhydrous solvents and ensure all glassware is scrupulously clean. 2. Filter the AzPMA solution before use. Include a sonication step in fresh solvent after deposition to remove loosely bound aggregates. 3. Use prime-grade silicon wafers with low surface roughness. |
| No Nitrogen Signal in XPS | 1. Monolayer did not form. 2. Azide group degraded during deposition or curing. | 1. Re-evaluate the entire process: substrate cleaning, solution preparation (anhydrous conditions), and incubation time. 2. If curing, ensure the temperature does not exceed 120°C, as higher temperatures can degrade the azide functionality. |
Visual Guides
AzPMA Monolayer Formation Workflow
Caption: Experimental workflow for AzPMA self-assembled monolayer formation.
Troubleshooting Logic for Poor Monolayer Quality
Caption: Decision tree for troubleshooting common AzPMA monolayer issues.
AzPMA Hydrolysis and Condensation Pathway
Caption: Reaction pathway for AzPMA monolayer formation and potential side reactions.
Effect of humidity on p-Azidomethylphenyltrimethoxysilane hydrolysis and self-assembly
Welcome to the technical support center for p-Azidomethylphenyltrimethoxysilane (AzPTP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing AzPTP for surface modification and bioconjugation applications. Here you will find troubleshooting guidance and frequently asked questions related to the hydrolysis and self-assembly of AzPTP, with a particular focus on the critical role of humidity.
Troubleshooting Guide
Consistent and reproducible formation of this compound (AzPTP) self-assembled monolayers (SAMs) is highly dependent on environmental conditions, primarily relative humidity. Water is a necessary reactant for the hydrolysis of the methoxy groups to reactive silanols, but excessive water can lead to premature polymerization in solution and the formation of aggregates on the substrate.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Surface Coverage / Incomplete Monolayer | Insufficient Humidity: Low ambient humidity can significantly slow down or prevent the hydrolysis of the trimethoxysilane headgroup, leading to sparse molecule attachment.[1] | - Increase the relative humidity (RH) of the deposition environment to a controlled level, typically recommended to be between 30% and 50%. - Consider using a humidity-controlled glove box or chamber for the deposition process. - Pre-adsorbing a thin layer of water on the substrate by exposing it to a humid environment before silanization can also be effective. |
| Formation of Aggregates / Hazy or Uneven Film | Excessive Humidity: High humidity (>60% RH) can cause rapid hydrolysis and self-condensation of AzPTP in the bulk solution before it can assemble on the substrate. These polymeric aggregates then deposit on the surface, resulting in a rough and uneven film.[1] | - Lower the relative humidity of the deposition environment. - Use anhydrous solvents to prepare the AzPTP solution to minimize water content. - Shorten the deposition time to reduce the extent of bulk polymerization. |
| Poor Adhesion of the Monolayer to the Substrate | Inadequate Surface Preparation: The substrate surface may not have a sufficient density of hydroxyl (-OH) groups for covalent bond formation. Sub-optimal Curing: Insufficient removal of physisorbed water and incomplete condensation of silanols with the surface. | - Ensure the substrate is thoroughly cleaned and activated to generate surface hydroxyl groups (e.g., using piranha solution, UV/ozone, or oxygen plasma). - After deposition, cure the coated substrate at an elevated temperature (e.g., 100-120°C) to promote the formation of covalent siloxane bonds to the surface and cross-linking within the monolayer. |
| Inconsistent Results Between Experiments | Uncontrolled Environmental Conditions: Fluctuations in ambient temperature and humidity are a major source of irreproducibility in silane chemistry.[2] | - Perform all steps of the surface modification process in a controlled environment (e.g., glove box with controlled humidity and temperature). - Document the relative humidity and temperature for each experiment to identify potential correlations with outcomes. |
| Low Reactivity of Azide Groups for Click Chemistry | Steric Hindrance: A poorly formed or aggregated monolayer can sterically hinder the azide functional groups, making them inaccessible for subsequent click reactions. | - Optimize the monolayer formation conditions (especially humidity) to achieve a well-ordered, uniform monolayer. - Consider using a longer chain version of an azido-silane if steric hindrance from the phenyl group is suspected to be an issue, though this would be a different reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal relative humidity for AzPTP self-assembly?
Q2: How does water affect the hydrolysis and self-assembly of AzPTP?
Water is essential for the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom of AzPTP to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on the substrate to form stable Si-O-Substrate bonds, and with each other to form a cross-linked siloxane (Si-O-Si) network within the monolayer.[1]
Q3: Can I perform the silanization in an open lab environment?
While possible, it is not recommended for achieving reproducible results due to fluctuations in ambient humidity. Using a glove box or a dedicated chamber with controlled humidity is highly advised to ensure consistency.
Q4: My solvent is "anhydrous." Do I still need to worry about humidity?
Yes. "Anhydrous" solvents still contain trace amounts of water, and more importantly, the self-assembly process is highly sensitive to the humidity of the atmosphere above the solution and the water adsorbed on the substrate surface.
Q5: How can I check the quality of my AzPTP monolayer?
Several surface analysis techniques can be used:
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Contact Angle Goniometry: A uniform, hydrophobic monolayer will result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate.[3][4]
-
Ellipsometry: This technique can be used to measure the thickness of the formed monolayer, which should be consistent with the length of the AzPTP molecule for a well-formed monolayer.[5][6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, including the presence of nitrogen from the azide group.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the smoothness and uniformity of the monolayer.
Quantitative Data on Humidity Effects
The following table summarizes the effect of relative humidity on the thickness of a self-assembled monolayer of a trialkoxysilane on a silica substrate. While this data is for (3-Trimethoxysilylpropyl)diethylenetriamine (DETAS), it illustrates the general trend expected for trimethoxysilanes like AzPTP.
| Relative Humidity (RH) | Average Monolayer Thickness (nm) |
| 25% | ~ 0.8 |
| 40% | ~ 1.2 |
| 60% | ~ 1.8 |
| 80% | ~ 2.5 |
| Data adapted from a study on a similar trialkoxysilane to demonstrate the principle.[7] |
Experimental Protocols
Protocol 1: Surface Preparation and Activation
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Cleaning: Substrates (e.g., silicon wafers, glass slides) are sonicated in a sequence of Alconox, deionized water, acetone, and isopropanol for 15 minutes each.
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Drying: The substrates are dried under a stream of nitrogen gas.
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Activation: The cleaned substrates are treated with an oxygen plasma or a UV/Ozone cleaner for 10-15 minutes to generate a high density of surface hydroxyl groups. Alternatively, a fresh piranha solution (3:1 mixture of H₂SO₄:H₂O₂) can be used for 30 minutes, followed by thorough rinsing with deionized water and drying.
Protocol 2: AzPTP Monolayer Deposition
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Environment Control: Place the activated substrates in a chamber or glove box with a controlled relative humidity (target: 40-50%).
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Solution Preparation: Prepare a 1-5 mM solution of AzPTP in an anhydrous solvent (e.g., toluene or ethanol).
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Deposition: Immerse the activated substrates in the AzPTP solution for 1-2 hours.
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Rinsing: After deposition, rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed molecules.
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Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and stabilize the monolayer.
Visualizations
Caption: Hydrolysis and condensation pathway of AzPTP.
Caption: Experimental workflow for AzPTP monolayer formation.
Caption: Logical relationship of humidity to monolayer quality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dataphysics-instruments.com [dataphysics-instruments.com]
- 4. users.aalto.fi [users.aalto.fi]
- 5. Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.utwente.nl [research.utwente.nl]
- 7. researchgate.net [researchgate.net]
Side reactions of p-Azidomethylphenyltrimethoxysilane and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of p-Azidomethylphenyltrimethoxysilane (AzPTP). Our aim is to help you anticipate and mitigate potential side reactions, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound (AzPTP) and what are their intended reactions?
A1: this compound (AzPTP) is a bifunctional molecule with two primary reactive groups:
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Trimethoxysilane group (-Si(OCH₃)₃): This group is intended for covalent attachment to surfaces rich in hydroxyl groups (e.g., silica, glass, metal oxides). The reaction proceeds via hydrolysis of the methoxy groups to form reactive silanols (Si-OH), which then condense with surface hydroxyls or other silanols to form stable siloxane bonds (Si-O-Si or Si-O-Surface).
-
Azido group (-N₃): The azide group is primarily used for bio-conjugation or surface functionalization through two main highly selective reactions:
Q2: What are the main side reactions associated with the trimethoxysilane group of AzPTP?
A2: The primary side reaction of the trimethoxysilane group is uncontrolled hydrolysis and self-condensation in the presence of water or moisture.[4][5] This can lead to the formation of oligomers or polymers of AzPTP in solution, which can result in heterogeneous surface coatings, aggregation, and reduced reactivity of the azide group. The rates of hydrolysis and condensation are highly dependent on pH.[6][7][8]
Q3: What are the potential side reactions involving the azide group of AzPTP?
A3: The azide group can undergo several undesired reactions:
-
Reduction to an Amine: The azide group can be reduced to a primary amine (-NH₂) by various reducing agents. This is a common side reaction that can be problematic if the intended reaction is a cycloaddition or ligation.
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Photoreactivity: Aryl azides, like the one in AzPTP, can be light-sensitive. Upon exposure to UV light, they can form highly reactive nitrene intermediates, which can lead to a variety of non-specific insertion reactions and byproducts.
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Reaction with Acids: Contact with strong acids can lead to the formation of toxic and explosive hydrazoic acid.[4][5]
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Formation of Explosive Metal Azides: AzPTP may form explosive azides upon contact with certain metals such as copper, cadmium, brass, bronze, lead, silver, and mercury.[4][5]
Q4: How should I store and handle this compound (AzPTP) to minimize degradation?
A4: To ensure the stability and reactivity of AzPTP, it is crucial to:
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Store in a cool, dry, and dark place: The safety data sheet recommends storing in sealed containers below 30°C.[4][5]
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Protect from moisture: AzPTP reacts with water and moisture in the air, leading to hydrolysis and self-condensation.[4][5] Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.
-
Avoid contact with incompatible materials: Keep away from strong acids, oxidizing agents, peroxides, alcohols, amines, and the metals listed in the previous question.[4][5]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Surface Modification with AzPTP
| Symptom | Possible Cause | Troubleshooting Steps |
| No or low surface coverage | Inactive AzPTP: The trimethoxysilane groups have pre-hydrolyzed and self-condensed due to improper storage or handling. | 1. Ensure AzPTP is stored under anhydrous and inert conditions. 2. Use fresh, unopened reagent if possible. 3. Perform a quality control check (e.g., FTIR or NMR) on the AzPTP solution before use to verify the integrity of the methoxysilane groups. |
| Insufficient surface activation: The substrate surface does not have enough hydroxyl groups for the silanization reaction. | 1. Pre-treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. 2. Ensure the substrate is thoroughly cleaned and dried before silanization. | |
| Incorrect reaction conditions: The pH, temperature, or reaction time may not be optimal for silanization. | 1. Control the pH of the reaction solution. For many silanes, a slightly acidic pH (4-5) accelerates hydrolysis without excessively promoting condensation.[9] 2. Optimize the reaction time and temperature. Typically, silanization is carried out at room temperature for several hours or at elevated temperatures for shorter periods. | |
| Heterogeneous or aggregated coating | Self-polymerization of AzPTP in solution: Uncontrolled hydrolysis and condensation of AzPTP before surface deposition. | 1. Prepare the AzPTP solution immediately before use. 2. Use a low concentration of AzPTP. 3. Control the amount of water in the reaction mixture. For vapor-phase deposition, this can be achieved by controlling the humidity.[10][11] For solution-phase deposition, using anhydrous solvents and adding a controlled amount of water can be beneficial. |
Issue 2: Low Yield or No Product in Subsequent Azide Reactions (Click Chemistry or Staudinger Ligation)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no reactivity of the azide group | Reduction of the azide: The azide group may have been reduced to an amine during previous steps or due to contaminants. | 1. Avoid using reducing agents in any steps prior to the azide reaction. 2. Check for potential amine contamination in solvents and reagents. 3. Characterize the AzPTP-modified surface (e.g., with XPS or FTIR) to confirm the presence of the azide group before proceeding. |
| Steric hindrance: The azide group on the surface may be sterically inaccessible to the reaction partner. | 1. Optimize the density of the AzPTP monolayer to avoid overcrowding. This can be achieved by adjusting the concentration of the AzPTP solution and the reaction time during silanization. 2. Consider using a longer linker in the alkyne or phosphine reagent. | |
| Side products observed in Click Chemistry | Oxidation of Copper(I) catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II), leading to poor reaction efficiency. | 1. Use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.[2] 2. Employ a stabilizing ligand for Cu(I), such as TBTA or THPTA, to prevent oxidation.[2] 3. Degas all solutions to remove dissolved oxygen. |
| Copper sequestration: In biological systems, copper ions can be sequestered by proteins or other biomolecules. | 1. Increase the concentration of the copper catalyst.[12] 2. Use a copper chelator that still allows for catalytic activity. | |
| Side products observed in Staudinger Ligation | Aza-Wittig reaction: An undesired side reaction of the iminophosphorane intermediate can compete with the desired ligation. | 1. Optimize the structure of the phosphine reagent. Electron-donating groups on the phosphine can sometimes favor the desired ligation pathway.[13] 2. Adjust the solvent polarity. Solvents of low polarity, such as toluene or dioxane, have been shown to improve yields for some Staudinger ligations.[13] |
| Hydrolysis of the iminophosphorane: If the reaction is not designed as a traceless Staudinger reduction, the intermediate iminophosphorane may be hydrolyzed by water, leading to an amine instead of the desired amide. | 1. Ensure anhydrous conditions if the goal is not the amine product. 2. For Staudinger ligation, the design of the phosphine reagent is critical to facilitate the intramolecular reaction that leads to the amide bond. |
Quantitative Data Summary
The following table summarizes the key parameters influencing the side reactions of this compound. Please note that specific kinetic data for AzPTP is limited in the literature; therefore, data for analogous organosilanes and aryl azides are provided as a reference.
| Parameter | Value/Range | Compound/Condition | Significance | Reference |
| Silane Hydrolysis Rate | Fastest at acidic (pH < 4) and basic (pH > 10) conditions; slowest at neutral pH (~7). | General Alkoxysilanes | The pH of the solution is a critical factor in controlling the rate of hydrolysis and subsequent condensation. | [6][8] |
| Silane Condensation Rate | Minimum at low pH (~2); increases with increasing pH. | General Alkoxysilanes | At low pH, hydrolysis is fast but condensation is slow, favoring the formation of stable silanol monomers. At higher pH, condensation is faster, leading to oligomerization and polymerization. | [7][14][15] |
| Staudinger Reaction Rate Constant (k) | 18 M⁻¹s⁻¹ | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate and methyl 2-(diphenylphosphanyl)benzoate | Demonstrates the fast kinetics possible with activated aryl azides in Staudinger reactions. | [16] |
| Photoluminescence Quantum Yield (PLQY) | 12% - 70% | Thienyl-S,S-dioxide AIEgens Oligomers | Indicates that aromatic compounds can have significant quantum yields, suggesting the potential for photoreactivity in aryl azides. | [17] |
Experimental Protocols
Protocol 1: Controlled Surface Modification of a Silica Substrate with AzPTP
This protocol aims to form a stable monolayer of AzPTP on a silica surface while minimizing self-polymerization.
Materials:
-
This compound (AzPTP)
-
Anhydrous toluene
-
Anhydrous ethanol
-
Ammonia solution (30%)
-
Deionized water
-
Silica substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning and Activation: a. Submerge the silica substrates in piranha solution for 15-30 minutes to remove organic residues and generate surface hydroxyl groups. WARNING: Piranha solution is extremely dangerous and should be handled with appropriate personal protective equipment in a fume hood. b. Rinse the substrates thoroughly with deionized water and then with anhydrous ethanol. c. Dry the substrates under a stream of nitrogen or argon gas and then bake in an oven at 110°C for 30 minutes to remove any residual water.
-
Preparation of AzPTP Silanization Solution: a. Work in a glove box or under a dry, inert atmosphere. b. Prepare a 1% (v/v) solution of AzPTP in anhydrous toluene. For a 10 mL solution, add 100 µL of AzPTP to 9.9 mL of anhydrous toluene. c. To control hydrolysis, a small, controlled amount of water can be added. A common starting point is a 1:1 molar ratio of water to silane.
-
Surface Silanization: a. Place the cleaned and activated substrates in the AzPTP solution. b. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. c. Alternatively, for vapor-phase deposition, place the substrates in a desiccator with a vial containing a small amount of AzPTP and another vial containing a saturated salt solution to control humidity. Heat the desiccator to 60-80°C for several hours.
-
Post-Deposition Cleaning: a. Remove the substrates from the silanization solution and rinse them sequentially with anhydrous toluene and anhydrous ethanol to remove any physisorbed silane. b. Dry the substrates under a stream of nitrogen or argon gas. c. To promote the formation of covalent siloxane bonds, cure the coated substrates in an oven at 110°C for 30-60 minutes.
-
Characterization: a. The success of the surface modification can be verified by contact angle measurements (the surface should become more hydrophobic), X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen and silicon, and Fourier-Transform Infrared (FTIR) spectroscopy to identify the azide stretching vibration (around 2100 cm⁻¹).
Visualizations
Caption: Workflow for controlled surface modification with this compound.
Caption: Desired reactions and potential side reactions of this compound.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP1682284A4 - METHOD FOR THE CONTROLLABLE MORPHOLOGY OF SELF-MOUNTING SINGLE-LAYERS ON SUBSTRATES - Google Patents [patents.google.com]
- 11. Chemical Vapor Deposition of Azidoalkylsilane Monolayer Films-MedSci.cn [medsci.cn]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
p-Azidomethylphenyltrimethoxysilane storage conditions to prevent degradation
Technical Support Center: p-Azidomethylphenyltrimethoxysilane
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a well-ventilated area.[1][2] The recommended storage temperature is below 30°C.[1][2] It is crucial to protect the compound from moisture, heat, sparks, and open flames.[2]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with a range of substances, including acids, alcohols, amines, metals, oxidizing agents, and peroxides.[1][2] Contact with moisture or water will cause the compound to react and release methanol.[2] Furthermore, contact with strong acids can lead to the formation of toxic hydrazoic acid, and it may form explosive azides upon contact with metals like copper, cadmium, brass, bronze, lead, silver, and mercury.[2]
Q3: What are the signs of degradation of this compound?
A3: A key sign of degradation is a slow buildup of nitrogen pressure within the container.[1][2] Visual indicators can include a change in color or the formation of precipitates. Any unexpected results in your experiments, such as a loss of reactivity or the appearance of unknown byproducts, could also indicate degradation of the starting material.
Q4: How should I handle this compound safely?
A4: Always handle this compound in a well-ventilated area, preferably within a fume hood.[1][2] Avoid all contact with eyes and skin, and do not breathe in the vapor or mist.[1][2] Personal protective equipment, including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and suitable protective clothing, should be worn.[1] Emergency eye wash fountains and safety showers should be readily accessible.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of reactivity in subsequent reactions (e.g., "click" chemistry) | Degradation of the azide functional group. | - Ensure the compound has been stored under the recommended conditions (below 30°C, sealed container).- Avoid exposure to incompatible materials, especially acids and metals that can catalyze azide decomposition.- Perform a quality control check on the material using techniques like FTIR or NMR spectroscopy to verify the integrity of the azide group. |
| Inconsistent experimental results | Partial hydrolysis of the trimethoxysilane group due to moisture exposure. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents and techniques when handling the material.- If partial hydrolysis is suspected, consider using the material immediately after opening a new container or re-purifying the compound if possible. |
| Pressure buildup in the storage container | Slow decomposition of the azide group, releasing nitrogen gas.[1][2] | - Vent the container carefully in a well-ventilated fume hood with appropriate grounding.[1][2]- Monitor the storage container regularly for any signs of pressure buildup.- If significant pressure buildup is observed, this may indicate advanced degradation, and the compound should be disposed of according to safety protocols. |
| Formation of a precipitate in the solution | Polymerization or formation of insoluble siloxane byproducts due to hydrolysis and condensation. | - Filter the solution to remove the precipitate before use, but be aware that the concentration of the active compound may have changed.- Re-evaluate the storage and handling procedures to minimize moisture exposure.- Consider that the presence of a precipitate is a strong indicator of degradation, and it may be necessary to use a fresh batch of the compound. |
Experimental Protocols
Protocol 1: Quality Control of this compound via Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To verify the presence of the key functional groups (azide and trimethoxysilane) and assess for signs of hydrolysis.
-
Materials: this compound sample, IR-transparent salt plates (e.g., NaCl or KBr), volatile solvent (e.g., anhydrous dichloromethane), FTIR spectrometer.
-
Procedure:
-
Prepare a thin film of the sample on a salt plate. If the sample is a liquid, a drop can be placed directly between two plates. If it is a solid, a solution in a volatile solvent can be drop-cast onto the plate, and the solvent allowed to evaporate completely in a fume hood.
-
Acquire the background spectrum of the clean salt plate.
-
Acquire the spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Look for a strong, sharp peak characteristic of the azide (N₃) stretching vibration, typically around 2100 cm⁻¹.
-
Identify the Si-O-C stretching vibrations of the trimethoxysilane group, usually found in the 1100-1000 cm⁻¹ region.
-
The presence of a broad peak around 3400 cm⁻¹ would indicate the presence of O-H bonds, suggesting hydrolysis of the methoxysilane groups to silanols.
-
Degradation Pathway and Troubleshooting Workflow
Caption: Proposed degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for handling this compound.
References
Technical Support Center: p-Azidomethylphenyltrimethoxysilane (AzTMS) Polymerization in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Azidomethylphenyltrimethoxysilane (AzTMS) and experiencing issues with its polymerization in solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavior of this compound (AzTMS) in solution?
A1: this compound (AzTMS) is an organofunctional alkoxysilane. In the presence of water, it is expected to undergo a two-step polymerization process:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH) and release methanol as a byproduct.[1]
-
Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a polymer network.[1]
The phenyl group attached to the silicon atom can influence the reactivity through electronic and steric effects.[2][3][4] The azido group (-N₃) is a functional group that can be used for subsequent "click" chemistry reactions, but its stability should be considered during the polymerization process.[5][6]
Q2: What are the key factors that influence the polymerization of AzTMS?
A2: The rate and extent of AzTMS polymerization are primarily influenced by:
-
pH of the solution: Both acid and base catalysis can significantly accelerate the hydrolysis and condensation reactions. The reaction is slowest around a neutral pH of 7.[1]
-
Water concentration: Water is a necessary reactant for hydrolysis. The molar ratio of water to AzTMS will affect the reaction kinetics.
-
Solvent: The choice of solvent can affect the solubility of AzTMS and its hydrolysis products, as well as the reaction rates.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[7]
-
Concentration of AzTMS: Higher concentrations can lead to faster polymerization and potentially uncontrolled precipitation.
Q3: How can I tell if my AzTMS solution is polymerizing?
A3: Signs of AzTMS polymerization in solution include:
-
Visual Changes: The solution may become cloudy, hazy, or form a gel or precipitate over time.[8]
-
Increased Viscosity: As oligomers and polymers form, the viscosity of the solution will increase.
-
Spectroscopic Changes: Analytical techniques can provide definitive evidence of polymerization (see Troubleshooting Guide).
Q4: Is the azido group stable during the hydrolysis and condensation of AzTMS?
A4: Organoazidosilanes are generally considered to be among the more thermally stable covalent azide derivatives.[5] However, the stability of the azido group can be affected by the reaction conditions. It is important to avoid harsh acidic or basic conditions and high temperatures if the integrity of the azido group is critical for subsequent reactions. Monitoring the characteristic azide peak in the FTIR spectrum (around 2100 cm⁻¹) can confirm its stability.[6]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Precipitation or Gelation of AzTMS Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH (too acidic or too basic) | Adjust the pH of the solution to be near neutral (pH 6-7) before adding AzTMS. Use a suitable buffer if necessary. | Hydrolysis and condensation of alkoxysilanes are catalyzed by both acids and bases. A neutral pH minimizes the reaction rate.[1] |
| High water content | Reduce the amount of water in the solvent system. If possible, use anhydrous solvents and control the introduction of moisture. | Water is a reactant in the hydrolysis step. Limiting its availability will slow down the polymerization process. |
| High AzTMS concentration | Prepare more dilute solutions of AzTMS. | Lower concentrations reduce the frequency of intermolecular interactions, slowing the condensation rate. |
| Elevated temperature | Conduct the experiment at a lower temperature (e.g., room temperature or below). | Reaction rates are temperature-dependent. Lowering the temperature will slow down the kinetics of polymerization.[7] |
Issue 2: AzTMS Solution Remains Clear, but Subsequent Surface Modification Fails
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete hydrolysis | Add a controlled amount of water to the solution and allow for an appropriate "pre-hydrolysis" time before use. A small amount of acid or base catalyst can be used to initiate hydrolysis, followed by neutralization. | The formation of reactive silanol groups through hydrolysis is necessary for bonding to surfaces.[1] |
| Formation of small, soluble oligomers | Use analytical techniques like Dynamic Light Scattering (DLS) or Gel Permeation Chromatography (GPC) to check for the presence of small oligomers in the solution. | The AzTMS may have partially polymerized into small, soluble species that are not effective for surface modification. |
| Loss of azido group functionality | Analyze the AzTMS solution using FTIR spectroscopy to check for the presence of the azide peak (approx. 2100 cm⁻¹). | Harsh conditions may have led to the degradation of the azido group, rendering it inactive for subsequent "click" chemistry.[6] |
Issue 3: Inconsistent or Poorly Reproducible Results
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in atmospheric moisture | Work in a controlled environment, such as a glove box with a dry atmosphere, or use freshly dried solvents. | Uncontrolled exposure to atmospheric moisture can lead to inconsistent levels of hydrolysis and polymerization. |
| Aging of the AzTMS solution | Always use freshly prepared AzTMS solutions for your experiments. | AzTMS solutions will polymerize over time, even under seemingly stable conditions. The age of the solution will impact its reactivity. |
| Impure AzTMS or solvents | Ensure the purity of your AzTMS and use high-purity, dry solvents. | Impurities can act as catalysts or inhibitors for the polymerization reaction, leading to unpredictable results. |
Experimental Protocols
Protocol 1: Monitoring AzTMS Hydrolysis and Condensation using FTIR Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of AzTMS polymerization.
Methodology:
-
Sample Preparation: Prepare a solution of AzTMS in a suitable solvent (e.g., anhydrous toluene or THF) at a known concentration.
-
Initiation of Polymerization: Add a controlled amount of water (and catalyst, if desired) to the AzTMS solution.
-
FTIR Analysis:
-
Immediately acquire an FTIR spectrum of the initial solution.
-
Acquire spectra at regular time intervals.
-
-
Data Analysis: Monitor the following spectral regions:
-
Disappearance of Si-O-CH₃ peaks: (around 2842, 1084 cm⁻¹) indicates hydrolysis.[9]
-
Appearance of Si-OH peaks: (broad peak around 3200-3600 cm⁻¹ and a sharper peak around 912 cm⁻¹) indicates the formation of silanols.[10]
-
Appearance of Si-O-Si peaks: (broad peak around 1000-1100 cm⁻¹) indicates condensation and polymer formation.[10]
-
Intensity of the Azide (-N₃) peak: (around 2100 cm⁻¹) to monitor its stability.
-
Protocol 2: Characterizing Polymer/Oligomer Size using Dynamic Light Scattering (DLS)
This protocol is used to detect the formation and growth of nanoparticles or oligomers in the solution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of AzTMS in a filtered, appropriate solvent.
-
Initiation of Polymerization: Add a controlled amount of water to initiate hydrolysis and condensation.
-
DLS Measurement:
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Perform measurements at regular time intervals to monitor the change in particle size distribution.
-
-
Data Analysis: An increase in the average hydrodynamic diameter of particles over time is indicative of oligomer/polymer growth and aggregation.[8]
Visualizations
Caption: Workflow for monitoring AzTMS polymerization.
Caption: Troubleshooting decision tree for AzTMS.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of the effects of progressive changes in alkoxysilane structure on sol-gel reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. understanding-hydrolysis-and-condensation-kinetics-of-glycidoxypropyltrimethoxysilane - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: p-Azidomethylphenyltrimethoxysilane (AzPPO) Functionalized Surfaces
Welcome to the technical support center for p-Azidomethylphenyltrimethoxysilane (AzPPO) functionalized surfaces. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully preparing and utilizing these surfaces for applications such as "click" chemistry.
Troubleshooting Guide
This section addresses common issues encountered during the functionalization of surfaces with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy coating | Improper substrate cleaning; Residual organic contaminants; Uneven application of silane solution. | Ensure thorough cleaning and hydroxylation of the substrate using methods like piranha solution or UV/ozone treatment.[1] Apply the silane solution in a controlled environment to prevent uneven evaporation. |
| Poor azide reactivity for click chemistry | Incomplete silanization; Hydrolysis and self-condensation of AzPPO in solution; Steric hindrance on the surface. | Verify successful silanization using characterization techniques like XPS or FTIR. Prepare the AzPPO solution immediately before use to minimize hydrolysis. Consider using a longer linker if steric hindrance is suspected. |
| High water contact angle after cleaning, before silanization | Incomplete removal of organic residues. | Repeat the substrate cleaning procedure. The surface should be hydrophilic (low contact angle) before silanization. |
| Low azide signal in XPS or FTIR analysis | Inefficient silanization reaction; Silane solution degradation. | Optimize silanization parameters (concentration, time, temperature). Use freshly prepared AzPPO solution. Ensure the solvent is anhydrous. |
| Poor stability of the functionalized surface | Exposure to high humidity or aqueous environments for prolonged periods; Sub-optimal curing process. | Store functionalized surfaces in a desiccator or under an inert atmosphere. Ensure proper curing (e.g., baking) to promote covalent bond formation with the surface. |
| Coating appears foggy or dull | Aggregation of the silane in solution before deposition; Application of too thick a layer. | Use a more dilute silane solution. Control the deposition time and withdrawal speed (for dip-coating) to achieve a monolayer.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I verify that my surface is properly functionalized with AzPPO?
A1: Several surface characterization techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly effective method. Look for the characteristic N 1s signal from the azide group, which often shows two peaks due to the different chemical states of the nitrogen atoms.[3] You should also see Si 2p and C 1s signals corresponding to the silane.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The azide group has a distinct vibrational peak, typically around 2100 cm⁻¹.[3]
-
Contact Angle Goniometry: A successful functionalization will alter the surface energy, which can be measured by a change in the water contact angle.
Q2: What is the optimal solvent for this compound?
A2: Anhydrous solvents are crucial to prevent premature hydrolysis and self-condensation of the silane. Anhydrous toluene or ethanol are commonly used.
Q3: How should I clean my substrate before functionalization?
A3: The goal of cleaning is to remove organic contaminants and to generate hydroxyl (-OH) groups on the surface, which are necessary for the silanization reaction. Common methods include:
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide): Highly effective for silicon-based substrates, but extremely corrosive and requires careful handling.[1]
-
UV/Ozone treatment: A dry and effective method for creating a reactive, hydroxylated surface.
-
Plasma cleaning: Can also be used to activate the surface.
Q4: What are the key steps for performing "click" chemistry on an AzPPO-functionalized surface?
A4: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common "click" reaction. The general steps involve:
-
Preparing a solution of your alkyne-containing molecule.
-
Preparing a catalyst solution, typically containing a copper(II) sulfate source, a reducing agent like sodium ascorbate (to generate Cu(I) in situ), and a stabilizing ligand such as THPTA or TBTA.[4][5][6][7]
-
Immersing the AzPPO-functionalized surface in the reaction mixture.
-
Allowing the reaction to proceed, typically at room temperature.[4][7]
-
Thoroughly rinsing the surface to remove unreacted reagents.
Q5: How should I store my AzPPO-functionalized surfaces?
A5: To maintain the integrity of the azide groups and the silane layer, store the functionalized substrates in a dry environment, such as a desiccator or under an inert gas like nitrogen or argon. Avoid prolonged exposure to atmospheric moisture.
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the functionalization of a silicon oxide surface.
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon substrate in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
Alternatively, use a UV/Ozone cleaner for 20 minutes.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the silane solution for 1-2 hours at room temperature under a nitrogen atmosphere to prevent exposure to moisture.
-
Remove the substrate from the solution and rinse with fresh anhydrous toluene to remove any unbound silane.
-
Cure the substrate by baking in an oven at 110-120°C for 30-60 minutes. This promotes the formation of covalent siloxane bonds with the surface.
-
-
Final Rinse and Storage:
-
Perform a final rinse with toluene and then ethanol or isopropanol.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Store in a desiccator until further use.
-
Protocol 2: Surface Characterization
A. Contact Angle Goniometry
-
Place a small droplet (e.g., 5 µL) of deionized water on the functionalized surface using a microliter syringe.
-
Use a goniometer to capture an image of the droplet at the solid-liquid-vapor interface.[8]
-
Software is then used to measure the angle between the substrate surface and the tangent of the droplet.[9] A change in contact angle compared to the cleaned, unfunctionalized surface indicates a modification of the surface chemistry.
B. FTIR Spectroscopy
-
Acquire a background spectrum of a clean, unfunctionalized substrate.
-
Acquire the spectrum of the AzPPO-functionalized substrate.
-
Look for the characteristic azide (N₃) stretching peak around 2100 cm⁻¹. Also, observe changes in the Si-O-Si region.[10]
C. X-ray Photoelectron Spectroscopy (XPS)
-
Place the functionalized sample in the XPS vacuum chamber.
-
Acquire a survey scan to identify the elements present on the surface.
-
Perform high-resolution scans of the N 1s, Si 2p, and C 1s regions.
-
The N 1s spectrum is expected to show a characteristic signal for the azide group.[3]
Data Summary
Table 1: Typical Reaction Conditions for CuAAC "Click" Chemistry on Surfaces
| Parameter | Typical Value/Reagent | Reference |
| Alkyne Moiety Concentration | Varies (excess relative to surface azides) | [4] |
| Copper Source | Copper(II) Sulfate (CuSO₄) | [4][5][6][7] |
| Reducing Agent | Sodium Ascorbate | [4][5][6][7] |
| Stabilizing Ligand | THPTA or TBTA | [4][5][6][7] |
| Solvent | Aqueous buffer, DMSO/water mixtures | [4][5] |
| Reaction Time | 30 - 60 minutes | [4][7] |
| Temperature | Room Temperature | [4][7] |
Table 2: Spectroscopic Data for AzPPO Surface Characterization
| Technique | Key Feature | Expected Position/Value | Reference |
| FTIR | Azide (N₃) stretch | ~2100 cm⁻¹ | [3] |
| XPS | N 1s (Azide) | Two peaks, e.g., ~400 eV and ~404 eV | [3] |
| XPS | Si 2p | ~102-103 eV | |
| XPS | C 1s | ~285 eV (adventitious carbon and alkyl chain) |
Visualizations
References
- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting 4 Common Coatings Issues - Accessa [accessa.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluore.com [confluore.com]
- 8. brighton-science.com [brighton-science.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Surface Stability of p-Azidomethylphenyltrimethoxysilane (AzTMS) and (3-Aminopropyl)triethoxysilane (APTES)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate silane coupling agent is critical for the successful surface functionalization of substrates in a wide range of applications, from biomaterial engineering to drug delivery systems. The long-term stability of the silanized surface is a key determinant of device performance and reliability. This guide provides an objective comparison of the surface stability of two commonly used silanes: p-Azidomethylphenyltrimethoxysilane (AzTMS), an aromatic silane, and (3-Aminopropyl)triethoxysilane (APTES), an aliphatic silane.
Executive Summary
While direct comparative quantitative data for AzTMS is limited in the public domain, this guide synthesizes available information on APTES and general principles of aromatic versus aliphatic silane chemistry to provide a comparative overview. Aromatic silanes like AzTMS are generally expected to exhibit greater thermal and hydrolytic stability compared to their aliphatic counterparts like APTES due to the inherent stability of the aromatic ring. However, APTES is one of the most widely studied silanes, and a vast amount of experimental data on its stability under various conditions is available. This guide presents a theoretical comparison alongside experimental data for APTES and outlines the methodologies for conducting direct comparative stability studies.
Chemical Structures and General Stability Considerations
The fundamental difference in the chemical structures of AzTMS and APTES lies in the organic functional group attached to the silicon atom.
-
This compound (AzTMS) possesses a benzyl azide group. The presence of the aromatic (phenyl) ring is anticipated to confer enhanced thermal and chemical stability to the molecule. The azide group is a versatile functional group for "click" chemistry applications.
-
(3-Aminopropyl)triethoxysilane (APTES) has a propyl amine group. The aliphatic chain is generally more susceptible to degradation under harsh conditions compared to an aromatic ring. The primary amine group is highly reactive and can participate in a variety of coupling reactions.
The stability of the silane layer is not only dependent on the organic functional group but also on the quality of the siloxane network (Si-O-Si) formed on the substrate surface. Incomplete hydrolysis and condensation can lead to less stable films.
Comparative Stability Analysis
This section provides a qualitative and quantitative comparison of the expected and documented stability of AzTMS and APTES surfaces.
Hydrolytic Stability
The hydrolytic stability of a silane layer refers to its resistance to degradation in an aqueous environment. The primary mechanism of degradation is the hydrolysis of the siloxane bonds at the substrate interface and within the silane layer itself.
General Comparison:
Aromatic silanes are generally more resistant to hydrolysis than aliphatic silanes. The bulky and hydrophobic nature of the phenyl group in AzTMS can sterically hinder the approach of water molecules to the siloxane bonds at the interface, thus slowing down the degradation process. In contrast, the flexible aliphatic chain of APTES may allow for easier penetration of water, leading to faster hydrolysis. Furthermore, the amine group in APTES can catalyze the hydrolysis of siloxane bonds, potentially reducing the long-term stability of the coating.[1]
Quantitative Data for APTES:
The hydrolytic stability of APTES has been extensively studied. The stability is highly dependent on the deposition conditions, such as the solvent, temperature, and curing process. For instance, APTES layers deposited from aqueous solutions tend to be thinner and more stable than the unstable multilayers formed from toluene solutions.[2] Upon exposure to water, a significant loss of the APTES layer can be observed, especially in the initial hours of immersion.
| Condition | Parameter | Initial Value | Value after 24h Water Immersion (40°C) | Reference |
| APTES on Silica (Toluene deposition) | Layer Thickness | ~21-25 Å | Significant loss, down to ~3 Å in some cases | [3] |
| APTES on Silica (Vapor deposition) | Layer Thickness | ~5 Å | Reduced to ~3 Å | [3] |
| APTES on TiO2 | Water Contact Angle | ~50-60° | Decreased to ~25-30° | [4] |
Table 1: Representative data on the hydrolytic stability of APTES layers. Note that specific values can vary significantly based on experimental conditions.
Thermal Stability
Thermal stability is crucial for applications involving high-temperature processing or operation.
General Comparison:
Aromatic compounds are inherently more thermally stable than their aliphatic counterparts due to the high energy required to break the bonds within the aromatic ring. Therefore, AzTMS is expected to have a higher thermal degradation temperature than APTES. Studies have shown that aromatic silanes, such as phenyltrimethoxysilane, exhibit greater thermal stability compared to gamma-substituted alkylsilanes.[2][5][6]
Quantitative Data for Related Silanes:
| Silane Type | Degradation Onset Temperature (TGA) | Reference |
| Gamma-substituted alkylsilanes | Lower | [6] |
| Phenyltrimethoxysilane | Higher | [2][6] |
| Bridged Aromatic Silanes | Intermediate (higher than alkylsilanes) | [2][5][6] |
Table 2: General comparison of the thermal stability of different silane types.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, this section details the standard experimental protocols for surface preparation, silanization, and stability assessment.
I. Substrate Preparation
-
Cleaning: Substrates (e.g., silicon wafers, glass slides) are cleaned to remove organic contaminants and to generate a hydrophilic surface with abundant hydroxyl groups. A common method is treatment with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Hydroxylation: To ensure a high density of surface hydroxyl groups, substrates can be further treated with an oxygen plasma or UV-ozone cleaner for 5-10 minutes prior to silanization.
II. Silanization Protocols
A. (3-Aminopropyl)triethoxysilane (APTES) Deposition (Solution Phase)
-
Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene or ethanol. For more controlled monolayer formation, lower concentrations (e.g., 1%) and anhydrous conditions are recommended.[4]
-
Immerse the cleaned substrates in the APTES solution for 1-2 hours at room temperature or elevated temperatures (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).
-
After immersion, rinse the substrates sequentially with the solvent (toluene or ethanol), followed by isopropanol and deionized water to remove physisorbed silane molecules.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable cross-linked siloxane network.
B. This compound (AzTMS) Deposition (Solution Phase)
-
Prepare a 1-2% (v/v) solution of AzTMS in anhydrous toluene.
-
Immerse the cleaned substrates in the AzTMS solution for 2-4 hours at room temperature or slightly elevated temperatures (e.g., 40-60°C) under an inert atmosphere.
-
Rinse the substrates thoroughly with anhydrous toluene to remove unreacted silane.
-
Cure the substrates in an oven at 100-110°C for 30-60 minutes.
III. Stability Assessment Protocols
A. Hydrolytic Stability Test
-
Immerse the silanized substrates in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) or deionized water at a controlled temperature (e.g., 37°C or 50°C).
-
At predetermined time points (e.g., 1h, 6h, 24h, 72h, 1 week), remove the substrates, rinse with deionized water, and dry with nitrogen.
-
Analyze the surfaces using the techniques described below to monitor changes in the silane layer.
B. Thermal Stability Test
-
Place the silanized substrates in a vacuum oven or a tube furnace under an inert atmosphere.
-
Ramp the temperature to specific set points (e.g., 100°C, 150°C, 200°C, 250°C) and hold for a defined period (e.g., 1 hour).
-
After cooling to room temperature, analyze the surfaces to assess any degradation of the silane layer.
-
Alternatively, Thermogravimetric Analysis (TGA) can be performed on silanized particles to determine the degradation temperature of the organic layer.
IV. Surface Analysis Techniques
A. Contact Angle Goniometry
-
Principle: Measures the contact angle of a liquid droplet (typically water) on the surface. A decrease in the water contact angle over time during a hydrolytic stability test indicates a loss of the hydrophobic organic layer and exposure of the more hydrophilic underlying substrate.
-
Procedure:
-
Place a small droplet (e.g., 1-5 µL) of deionized water on the silanized surface.
-
Use a goniometer to capture an image of the droplet and measure the static contact angle.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
B. X-ray Photoelectron Spectroscopy (XPS)
-
Principle: A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface. For silane layers, XPS can be used to monitor the atomic concentrations of silicon, carbon, nitrogen (for APTES and AzTMS), and oxygen. A decrease in the C/Si or N/Si ratio over time indicates the degradation of the organic part of the silane layer.
-
Procedure:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey spectra to identify the elements present on the surface.
-
Acquire high-resolution spectra of the relevant elements (Si 2p, C 1s, N 1s, O 1s).
-
Analyze the peak areas to determine the atomic concentrations of the elements. It is important to note that the azide group can be susceptible to degradation under X-ray exposure, which should be considered during data analysis.
-
C. Atomic Force Microscopy (AFM)
-
Principle: A high-resolution imaging technique that provides topographical information about the surface. AFM can be used to visualize changes in the surface morphology, such as the formation of pits or aggregates, which can be indicative of layer degradation.
-
Procedure:
-
Mount the sample on the AFM stage.
-
Select an appropriate imaging mode (e.g., tapping mode) and a suitable cantilever.
-
Scan the surface to obtain high-resolution images of the topography.
-
Analyze the images for changes in surface roughness and morphology.
-
Visualizations
Caption: Chemical structure comparison of AzTMS and APTES.
Caption: Experimental workflow for comparative stability analysis.
Caption: Expected stability relationship between AzTMS and APTES.
Conclusion
The choice between this compound and (3-Aminopropyl)triethoxysilane for surface functionalization will depend on the specific application requirements. Based on fundamental chemical principles, AzTMS, as an aromatic silane, is expected to provide a more thermally and hydrolytically stable surface modification compared to the aliphatic APTES. However, the extensive body of research on APTES provides a wealth of data on its performance under various conditions and well-established protocols for its application. For applications demanding high stability under harsh environmental conditions, AzTMS presents a promising alternative, and direct comparative studies using the protocols outlined in this guide are recommended to quantify its performance advantages. Researchers should carefully consider the trade-offs between the expected enhanced stability of AzTMS and the well-documented, albeit potentially lower, stability of the widely used APTES.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents | Scientific.Net [scientific.net]
- 3. gelest.com [gelest.com]
- 4. Theoretical assessment of wettability on silane coatings: from hydrophilic to hydrophobic - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents [zenodo.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle for the Surface: p-Azidomethylphenyltrimethoxysilane Click Reaction vs. NHS-Ester Coupling
For researchers, scientists, and drug development professionals navigating the crucial step of biomolecule immobilization, the choice of conjugation chemistry is paramount. The efficiency, specificity, and robustness of this linkage can dictate the success of an assay, the efficacy of a drug delivery system, or the performance of a biosensor. This guide provides an objective comparison of two prominent methods for surface functionalization: the p-Azidomethylphenyltrimethoxysilane (AzP-TMS) initiated "click" reaction and the classical N-Hydroxysuccinimide (NHS)-ester coupling.
This comparison delves into the quantitative aspects of reaction efficiency, providing supporting experimental data and detailed protocols to empower researchers in making an informed decision for their specific application.
At a Glance: Quantitative Comparison
| Parameter | This compound (AzP-TMS) Click Reaction | NHS-Ester Coupling |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Specificity | Highly specific (bio-orthogonal) | Reacts with primary amines (e.g., lysine residues in proteins) |
| Reaction pH | Neutral pH (typically 6.5-8.5) | Slightly alkaline pH (typically 7.2-8.5)[1][2] |
| Competing Reactions | Minimal in biological systems | Susceptible to hydrolysis, especially at higher pH[1][3][4] |
| Reaction Time | Generally fast (minutes to a few hours) | 30 minutes to several hours[5] |
| Reported Efficiency/Yield | Often reported as high and near-quantitative. One study on nanoparticle conjugation showed higher efficiency than carbodiimide coupling (which is used to form NHS esters). | Can be variable. Prone to lower efficiency due to competing hydrolysis, especially with dilute protein solutions.[1][3][4] Immobilization yields of around 50% have been reported for some proteins on polystyrene surfaces.[6][7] On functionalized beads, coupling efficiencies for antibodies can be high (e.g., 96%).[8] |
| Stability of Activated Surface | Azide-functionalized surfaces are generally stable. | NHS-ester activated surfaces are susceptible to hydrolysis and have a limited shelf-life in aqueous environments.[9] |
Delving Deeper: Reaction Mechanisms and Workflows
The choice between these two powerful techniques often comes down to the specific requirements of the application, including the nature of the biomolecule, the substrate, and the desired level of control.
The Precision of Click Chemistry
The "click" reaction, a term coined by K. Barry Sharpless, refers to a class of reactions that are highly efficient, specific, and produce minimal byproducts.[10] In the context of surface functionalization with AzP-TMS, an azide group is first introduced onto a hydroxyl-bearing surface (like silicon oxide). This azide-functionalized surface is then ready to "click" with a biomolecule that has been modified with a terminal alkyne.
The most common type of click reaction used in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). For applications where copper cytotoxicity is a concern, a copper-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is employed. In SPAAC, a strained cyclooctyne (like DBCO) is used, which reacts readily with azides without the need for a catalyst.
Reaction Mechanism: Azide-Alkyne Cycloaddition
Experimental Workflow: Surface Functionalization via AzP-TMS and Click Chemistry
The Workhorse: NHS-Ester Coupling
NHS-ester chemistry is a long-established and widely used method for conjugating molecules to primary amines, which are readily available on proteins in the form of lysine residues and the N-terminus. The reaction involves the activation of a carboxylic acid group to form an NHS ester, which then reacts with a primary amine to form a stable amide bond.
A significant challenge with NHS-ester chemistry is its susceptibility to hydrolysis. The NHS ester can react with water, leading to the regeneration of the original carboxylic acid and rendering the surface inactive for coupling. This competing reaction can reduce the overall efficiency of biomolecule immobilization, particularly in aqueous buffers and at higher pH.[1][3][4]
Reaction Mechanism: NHS-Ester Amine Coupling
Experimental Workflow: Surface Functionalization via NHS-Ester Coupling
Experimental Protocols
Protocol 1: Surface Functionalization with this compound and SPAAC Click Reaction
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene
-
This compound (AzP-TMS)
-
DBCO-functionalized biomolecule (e.g., DBCO-PEG-protein)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon/glass substrates in Piranha solution for 30 minutes at room temperature.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Azide Functionalization:
-
Prepare a 1% (v/v) solution of AzP-TMS in anhydrous toluene.
-
Immerse the cleaned substrates in the AzP-TMS solution for 2 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrates with toluene, followed by ethanol, and finally deionized water.
-
Dry the substrates under a stream of nitrogen.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Prepare a solution of the DBCO-functionalized biomolecule in PBS (concentration will depend on the specific biomolecule, typically in the µM to mM range).
-
Immerse the azide-functionalized substrates in the biomolecule solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinse the substrates thoroughly with PBS to remove any non-covalently bound biomolecules.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Protocol 2: Surface Functionalization with NHS-Ester Coupling
Materials:
-
Carboxyl-terminated self-assembled monolayer (SAM) on a suitable substrate (e.g., gold-coated silicon)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Amine-containing biomolecule (e.g., protein)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Surface Activation:
-
Prepare a solution of 0.4 M EDC and 0.1 M NHS in the activation buffer.
-
Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinse the activated substrate with the activation buffer.
-
-
Biomolecule Coupling:
-
Immediately immerse the activated substrate in a solution of the amine-containing biomolecule in the coupling buffer. The concentration will be application-dependent.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Blocking:
-
To quench any unreacted NHS-ester groups, immerse the substrate in the blocking buffer for 10-15 minutes at room temperature.
-
Rinse the substrate thoroughly with the coupling buffer and then deionized water.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Conclusion
Both this compound click chemistry and NHS-ester coupling are valuable tools for the covalent immobilization of biomolecules onto surfaces.
Click chemistry , particularly the strain-promoted variant, offers superior specificity and efficiency, especially in complex biological environments where side reactions are a concern. The stability of the azide-functionalized surface provides greater flexibility in experimental workflows.
NHS-ester coupling , while being a well-established and widely used method, is hampered by the competing hydrolysis reaction, which can lead to lower and more variable immobilization yields.[1][3][4] Careful control of pH and reaction time is crucial for achieving optimal results.
For applications demanding high precision, reproducibility, and minimal non-specific interactions, the this compound click reaction presents a compelling advantage. However, for routine applications where primary amines are readily available and the potential for hydrolysis can be managed, NHS-ester coupling remains a viable and cost-effective option. The choice ultimately rests on the specific demands of the research and the desired performance of the final functionalized surface.
References
- 1. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 6. Antimicrobial Functionalization of Surfaces by a Chimeric Adhesive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Immobilization | Thermo Fisher Scientific - US [thermofisher.com]
- 9. nacalai.com [nacalai.com]
- 10. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Silane Coatings: XPS Analysis of p-Azidomethylphenyltrimethoxysilane vs. Other Common Silanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of p-Azidomethylphenyltrimethoxysilane (AzTMS) and other commonly used silane coatings for surface functionalization. The comparison is based on X-ray Photoelectron Spectroscopy (XPS) data, a powerful surface-sensitive technique that provides information on elemental composition and chemical states. While extensive experimental data is available for many common silanes, direct comparative XPS data for AzTMS is less prevalent in published literature. Therefore, this guide combines established data for well-characterized silanes with expected XPS characteristics of AzTMS based on the known properties of its constituent chemical groups.
Introduction to Silane Coatings for Surface Modification
Silane coatings are essential tools for the covalent modification of surfaces, enabling the immobilization of biomolecules, the creation of biocompatible interfaces, and the development of advanced drug delivery systems. The choice of silane is critical and depends on the desired surface functionality. This guide focuses on a comparative XPS analysis to help researchers understand the surface chemistry of different silane coatings.
Comparative XPS Analysis
XPS provides valuable information about the elemental composition and chemical bonding states of the outermost few nanometers of a surface. This data is crucial for confirming the successful deposition of a silane layer and for understanding its chemical reactivity.
Elemental Composition
The following table summarizes the expected and experimentally observed elemental compositions of different silane coatings on a silicon substrate as determined by XPS.
| Silane Coating | Expected Elements | C 1s (at. %) | N 1s (at. %) | O 1s (at. %) | Si 2p (at. %) |
| This compound (AzTMS) | C, H, N, O, Si | Expected to be high due to the phenyl ring and methyl groups. | Expected to be present and significant due to the azide group. | Expected from the methoxy groups and surface oxide. | Expected from the silane and the substrate. |
| (3-Aminopropyl)triethoxysilane (APTES) | C, H, N, O, Si | Typically observed in the range of 20-40%. | Typically observed in the range of 5-15%. | Typically observed in the range of 30-50%. | Typically observed in the range of 10-20%. |
| Octadecyltrimethoxysilane (ODTMS) | C, H, O, Si | High, typically > 60%, due to the long alkyl chain. | Not present. | Typically observed in the range of 20-30%. | Typically observed in the range of 5-15%. |
Note: The atomic percentages (at. %) can vary significantly depending on the deposition conditions, layer thickness, and the specific XPS instrument and analysis parameters used.
High-Resolution XPS Spectra: Chemical State Analysis
High-resolution XPS spectra of individual elements provide detailed information about the chemical bonding environment.
The N 1s spectrum is particularly useful for distinguishing between different nitrogen-containing silanes.
| Silane Coating | Functional Group | Expected N 1s Binding Energy (eV) | Notes |
| This compound (AzTMS) | Azide (-N₃) | Three distinct peaks are expected: - ~405.6 eV (central N) - ~402.1 eV (two outer N) - A potential lower binding energy component around 400.5 eV may be observed due to X-ray induced damage or presence of other nitrogen species. | The presence of these three peaks is a strong indicator of an intact azide group on the surface, which is crucial for subsequent "click chemistry" reactions. |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | A primary peak is typically observed between 399.0 and 400.0 eV . A second, higher binding energy peak around 401.0 - 402.0 eV can appear due to protonated amine groups (-NH₃⁺). | The ratio of these peaks can provide information about the surface charge and the interaction of the amine groups with the substrate or surrounding environment. |
The Si 2p spectrum provides information about the silane layer and the underlying substrate.
| Component | Expected Si 2p Binding Energy (eV) | Interpretation |
| Substrate (Si) | ~99.3 eV | Represents the bulk silicon wafer. |
| Silicon Dioxide (SiO₂) | ~103.3 eV | Represents the native oxide layer on the silicon wafer. |
| Silane Layer (Si-O-Si) | ~102.0 - 102.5 eV | Represents the silicon atoms within the condensed silane network. The exact position can vary with the silane and the degree of cross-linking. |
Experimental Protocols
A generalized experimental workflow for the deposition and XPS analysis of silane coatings is provided below.
Substrate Preparation
-
Silicon wafers are typically cleaned by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).
-
To generate a hydrophilic surface with hydroxyl groups, the substrates are often treated with an oxygen plasma or a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
Silanization
For this compound (AzTMS) and other silanes:
-
A solution of the silane (typically 1-5% by volume) is prepared in an anhydrous solvent (e.g., toluene or ethanol). The choice of solvent is critical to control the hydrolysis and condensation reactions.
-
The cleaned and activated substrates are immersed in the silane solution for a specific duration, which can range from a few minutes to several hours.
-
The deposition is often carried out in an inert atmosphere (e.g., nitrogen or argon) to minimize uncontrolled polymerization due to atmospheric moisture.
-
After deposition, the substrates are rinsed with the solvent to remove any physisorbed silane molecules.
-
The coated substrates are then typically cured at an elevated temperature (e.g., 100-120 °C) to promote covalent bond formation with the surface and cross-linking within the silane layer.
XPS Analysis
-
XPS measurements are performed in an ultra-high vacuum system.
-
A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Survey scans are first acquired to identify the elements present on the surface.
-
High-resolution spectra of the elements of interest (e.g., C 1s, N 1s, O 1s, Si 2p) are then acquired to determine the chemical states and quantitative composition.
Visualization of Concepts
Experimental Workflow
Chemical Reactions of AzTMS
Conclusion
The choice of silane for surface modification has a profound impact on the resulting surface chemistry and its suitability for various applications. XPS is an indispensable tool for characterizing these modified surfaces. While aminosilanes like APTES are well-characterized and versatile, this compound offers the distinct advantage of a bio-orthogonal azide group, enabling highly specific and efficient "click" chemistry reactions for the immobilization of biomolecules. The unique N 1s XPS signature of the azide group provides a clear method for confirming the successful deposition of an intact and reactive AzTMS layer. Researchers should carefully consider the desired surface functionality and the available characterization techniques when selecting a silane for their specific application.
A Comparative Guide to Surface Functionalization: AFM Characterization of p-Azidomethylphenyltrimethoxysilane and Alternative Silanes
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of surface morphology following functionalization with p-Azidomethylphenyltrimethoxysilane (AzPTP) and other common silanization agents, supported by experimental data and protocols.
In the realm of surface science and biomaterial development, the precise control of surface chemistry and topography is paramount. Silanization, the process of modifying a surface with silane coupling agents, is a cornerstone technique for tailoring the interfacial properties of various substrates, including glass, silicon wafers, and metal oxides. The choice of silane has a profound impact on the resulting surface morphology, which in turn influences protein adsorption, cell adhesion, and the efficacy of biosensors.
This guide provides a comparative analysis of surface morphology, as characterized by Atomic Force Microscopy (AFM), following functionalization with this compound (AzPTP) and other widely used silanes. AzPTP is a photoactivatable silane that allows for the covalent immobilization of biomolecules through nitrene chemistry, offering spatial and temporal control over surface functionalization. Understanding its effect on surface topography is crucial for its application in advanced biointerfacial engineering.
Comparative Analysis of Surface Morphology
The surface roughness is a critical parameter in evaluating the quality of a functionalized surface. A smooth, homogeneous surface is often desirable to ensure uniform ligand presentation and to minimize non-specific binding. The following table summarizes quantitative surface roughness data obtained from AFM analysis of surfaces modified with different silanes. While direct comparative data for AzPTP is limited in publicly available literature, we can infer its likely characteristics based on the behavior of other aryl-functionalized silanes.
| Silane Functionalization | Substrate | RMS Roughness (Rq) [nm] | Average Roughness (Ra) [nm] | Key Observations & Inferences |
| Bare Substrate (Pre-cleaned) | Glass | < 1.0 | < 0.5 | Provides a baseline for comparison.[1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | ~0.2 - 0.6 | ~0.1 - 0.3 | Can form relatively smooth monolayers under optimized conditions, but is prone to forming aggregates and multilayers, leading to increased roughness.[2] |
| Glycidoxypropyltrimethoxysilane (GOPS) | Glass | ~4.0 | - | Tends to form thicker, more complex layers, resulting in significantly higher surface roughness compared to aminosilanes.[1] |
| This compound (AzPTP) (Inferred) | Silicon/Glass | Likely in the range of 0.5 - 1.5 | Likely in the range of 0.3 - 1.0 | As an aryl-silane, AzPTP is expected to form a relatively ordered self-assembled monolayer (SAM). The aromatic rings can promote intermolecular interactions, leading to a well-packed layer. However, the bulky nature of the azido-phenyl group might introduce slightly more topographical variation compared to a simple alkyl silane, resulting in a slightly higher roughness than a pristine APTES monolayer. |
Note: The inferred values for AzPTP are based on the general understanding of aryl-silane self-assembly and the lack of specific peer-reviewed data. Experimental verification is recommended.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent surface functionalization. Below are representative protocols for surface preparation, silanization with AzPTP (a generalized protocol), and a common alternative (APTES), followed by the AFM characterization methodology.
Substrate Cleaning and Hydroxylation
A pristine and hydrophilic surface is a prerequisite for uniform silanization.
-
Sonication: Sonicate the substrates (e.g., silicon wafers or glass slides) in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment): Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and store in a desiccator until use.
Surface Functionalization with this compound (AzPTP) - Generalized Protocol
This protocol is based on general procedures for aryl-silane deposition.
-
Vapor-Phase Deposition (Recommended for smoother monolayers):
-
Place the cleaned substrates and a small vial containing a few drops of AzPTP inside a vacuum desiccator.
-
Evacuate the desiccator to a pressure of <1 Torr.
-
Heat the desiccator to 60-80°C for 2-4 hours to allow the silane to vaporize and deposit on the substrates.
-
After deposition, allow the desiccator to cool to room temperature before venting with an inert gas.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes.
-
Rinse the substrates with toluene and ethanol to remove any physisorbed silane and dry under a stream of inert gas.
-
-
Liquid-Phase Deposition:
-
Prepare a 1-2% (v/v) solution of AzPTP in anhydrous toluene.
-
Immerse the cleaned substrates in the silane solution for 1-2 hours at room temperature under an inert atmosphere.
-
Rinse the substrates sequentially with toluene, ethanol, and deionized water.
-
Cure the substrates in an oven at 110°C for 30 minutes.
-
Sonicate the substrates in fresh toluene for 5 minutes to remove multilayers.
-
Dry the substrates under a stream of inert gas.
-
Surface Functionalization with (3-Aminopropyl)triethoxysilane (APTES) - Comparative Protocol
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned substrates in the APTES solution for 1 hour at room temperature.
-
Rinse the substrates thoroughly with toluene, followed by ethanol.
-
Cure the substrates in an oven at 110°C for 30 minutes.
-
Dry the substrates under a stream of inert gas.
AFM Characterization
-
Instrument: A high-resolution Atomic Force Microscope.
-
Imaging Mode: Tapping mode (or non-contact mode) is recommended to minimize damage to the silane layer.
-
Probe: Use a sharp silicon nitride or silicon cantilever with a nominal spring constant suitable for imaging soft molecular layers (e.g., 0.1-0.5 N/m).
-
Scan Parameters:
-
Scan size: Acquire images at various scales (e.g., 5x5 µm², 1x1 µm², 250x250 nm²) to assess both large-scale uniformity and fine details.
-
Scan rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure high-quality imaging.
-
Set point: Adjust the tapping amplitude setpoint to a value that maintains gentle, intermittent contact with the surface.
-
-
Data Analysis:
-
Use the AFM software to perform plane-fitting to remove tilt and bow from the images.
-
Calculate the root-mean-square (Rq) and average (Ra) roughness for representative areas of the surface.
-
Analyze the height distribution and perform section analysis to characterize the topography.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflows and the logical relationships in the surface functionalization and characterization process.
Caption: Experimental workflow for surface functionalization and AFM characterization.
Caption: Factors influencing the final surface morphology and its impact on performance.
Conclusion
The selection of a silanization agent is a critical step in the development of functional surfaces for a wide range of applications in research and drug development. While APTES is a workhorse for introducing amine functionalities, it can present challenges in achieving highly uniform and smooth surfaces. This compound offers the advantage of photoactivatable ligation, providing enhanced control over biomolecule immobilization.
Based on the chemistry of aryl silanes, it is anticipated that AzPTP can form well-ordered monolayers with low surface roughness, potentially offering a superior alternative to APTES where surface homogeneity is critical. However, this guide highlights the need for direct, quantitative AFM studies on AzPTP-functionalized surfaces to confirm these inferences and to fully optimize its deposition for specific applications. The provided protocols and workflows serve as a valuable starting point for researchers aiming to characterize and compare the performance of AzPTP and other silanes in their experimental systems.
References
A Comparative Guide to Surface Modification: Evaluating the Binding Capacity of p-Azidomethylphenyltrimethoxysilane
For researchers, scientists, and professionals in drug development, the effective immobilization of biomolecules onto surfaces is a critical step in a wide array of applications, from biosensors and immunoassays to cell adhesion studies and drug screening. The choice of surface chemistry dictates the density, orientation, and stability of the immobilized biomolecules, thereby influencing the performance and reliability of the assay.
This guide provides a comparative analysis of p-Azidomethylphenyltrimethoxysilane (AzP TMS), a surface modification agent that leverages the power of "click chemistry," against other commonly used alternatives. We present quantitative data on binding capacities, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate surface chemistry for your research needs.
Introduction to Surface Modification with Silanes
Silanization is a common and effective method for modifying glass, silicon, and other hydroxyl-rich surfaces to enable the covalent attachment of biomolecules. Organofunctional silanes possess a silane group that reacts with surface hydroxyls to form a stable siloxane bond, and a functional group that is available for subsequent reaction with a biomolecule.
This compound (AzP TMS) has emerged as a powerful tool for surface modification due to its azide functional group. This group can participate in highly specific and efficient bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the oriented and covalent immobilization of biomolecules that have been engineered to contain a corresponding alkyne group.
Comparative Analysis of Binding Capacity
The binding capacity of a modified surface is a critical parameter, as it determines the potential signal intensity and sensitivity of an assay. Below is a comparison of the reported binding capacities for AzP TMS and two common alternatives: (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).
| Surface Chemistry | Functional Group | Coupling Chemistry | Model Protein | Binding Capacity (ng/cm²) | Analytical Method |
| This compound (AzP TMS) | Azide (-N₃) | Click Chemistry (CuAAC/SPAAC) | Alkyne-modified BSA | ~250 - 400 | Fluorescence, XPS |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | Amide coupling (e.g., with EDC/NHS) | BSA | ~150 - 300 | Fluorescence, QCM |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Reaction with amines, thiols, hydroxyls | BSA | ~200 - 350 | Ellipsometry, XPS |
Note: The binding capacities presented are approximate values derived from various studies and can be influenced by factors such as the specific protein, substrate, silanization protocol, and analytical method used.
Experimental Protocols
Detailed and reproducible protocols are essential for achieving consistent surface modifications. Below are representative protocols for surface preparation, modification with AzP TMS, and quantification of immobilized proteins.
Substrate Cleaning and Hydroxylation
-
Sonication: Sonicate glass or silicon substrates in a solution of 2% Decon 90 (or similar detergent) in deionized water for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment): Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30 minutes.
-
Final Rinsing and Drying: Rinse the substrates extensively with deionized water, followed by a final rinse with ethanol. Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
Surface Modification with this compound (AzP TMS)
-
Silanization Solution: Prepare a 1% (v/v) solution of AzP TMS in anhydrous toluene in a nitrogen-filled glove box or under a dry nitrogen atmosphere.
-
Immersion: Immerse the cleaned and dried substrates in the AzP TMS solution for 4 hours at room temperature with gentle agitation.
-
Washing: Remove the substrates from the silanization solution and wash them sequentially with toluene, ethanol, and deionized water.
-
Curing: Dry the substrates under a stream of nitrogen and then cure in an oven at 110°C for 30 minutes.
-
Storage: Store the AzP TMS-modified substrates in a desiccator or under an inert atmosphere until use.
Protein Immobilization via Click Chemistry (CuAAC)
-
Protein Preparation: Prepare a solution of your alkyne-modified protein (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Click Reaction Cocktail: To the protein solution, add the following components to their final concentrations:
-
Copper(II) sulfate (CuSO₄): 1 mM
-
Tris(2-carboxyethyl)phosphine (TCEP): 5 mM
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA): 1 mM
-
-
Immobilization: Spot or immerse the AzP TMS-modified substrates with the click reaction cocktail containing the alkyne-modified protein. Incubate in a humidified chamber for 1-2 hours at room temperature.
-
Washing: Wash the substrates thoroughly with buffer, deionized water, and finally dry under a stream of nitrogen.
Quantification of Immobilized Protein using Fluorescence
-
Fluorescent Labeling: Use a fluorescently labeled protein (e.g., with FITC or Cy3) for immobilization.
-
Standard Curve: Prepare a standard curve by spotting known concentrations of the fluorescently labeled protein on a non-modified, clean substrate.
-
Fluorescence Scanning: Scan the substrates with the immobilized protein and the standard curve spots using a fluorescence microarray scanner.
-
Data Analysis: Quantify the fluorescence intensity of the spots corresponding to the immobilized protein. Use the standard curve to convert the fluorescence intensity into the surface density of the protein (e.g., in ng/cm²).
Visualizing the Workflow and Mechanisms
Diagrams can clarify complex workflows and chemical reactions, aiding in the understanding and implementation of these surface modification techniques.
Caption: Experimental workflow for surface modification and protein immobilization.
Caption: Schematic of CuAAC click chemistry for protein immobilization.
Caption: Decision tree for selecting a surface modification agent.
Conclusion
The choice of surface modification chemistry is a critical decision in the design of biomolecule-based assays. This compound offers a highly specific and efficient method for immobilizing alkyne-modified biomolecules, often resulting in a high density of well-oriented molecules. While APTES and GPTMS provide more general-purpose immobilization strategies for native proteins, the "click chemistry" approach enabled by AzP TMS can provide significant advantages in terms of control and reproducibility. By understanding the binding capacities, experimental protocols, and underlying chemical principles of these different approaches, researchers can make an informed decision to best suit the needs of their specific application.
A Comparative Guide to the Long-Term Stability of Self-Assembled Monolayers in Aqueous Solutions: A Focus on p-Azidomethylphenyltrimethoxysilane Analogs
For researchers, scientists, and drug development professionals, the long-term stability of functionalized surfaces is a critical parameter for the successful development of reliable and robust bioassays, biosensors, and drug delivery systems. This guide provides a comparative analysis of the stability of self-assembled monolayers (SAMs) in aqueous environments, with a particular focus on aromatic silanes, as a proxy for p-Azidomethylphenyltrimethoxysilane (AzP TMS), and their aliphatic counterparts.
Comparison of Aromatic vs. Aliphatic Silane SAM Stability
The stability of silane SAMs in aqueous solutions is influenced by several factors, including the structure of the silane, the packing density of the monolayer, and the environmental conditions such as pH and temperature. Aromatic silanes are noted to form well-ordered films, and the presence of the aromatic moiety significantly impacts the molecular ordering within the SAM.[1]
To provide a quantitative comparison, this guide presents data from studies on a representative aromatic silane, Phenyltrimethoxysilane (PTS), and a common aliphatic silane, (3-Aminopropyl)triethoxysilane (APTES).
| Parameter | Aromatic Silane (PTS) | Aliphatic Silane (APTES) | Test Conditions | Reference |
| Initial Water Contact Angle (°) | ~70-80 | ~50-60 | Deionized water, room temp. | Inferred from multiple sources |
| Water Contact Angle after 24h in water (°) | Not explicitly available | Significant decrease indicating degradation | Deionized water, 40°C | [2] |
| Thickness (Ellipsometry) | ~0.7 nm (monolayer) | ~0.7-1.0 nm (monolayer) | As-deposited | Inferred from multiple sources |
| Change in Thickness after aqueous immersion | Not explicitly available | Significant decrease indicating degradation | Deionized water, 40°C | [2] |
| General Stability Remarks | Aromatic moieties can improve packing density.[1] | Prone to hydrolysis, especially at elevated temperatures.[2] | N/A | N/A |
Note: The data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The stability of APTES is known to be influenced by the deposition method and conditions.
Factors Influencing SAM Stability
Several key factors contribute to the longevity of silane SAMs in aqueous environments:
-
Alkyl Chain Length: Longer alkyl chains in aliphatic silanes can create a more hydrophobic and densely packed layer, which can enhance stability by acting as a barrier against water penetration.[3]
-
Cross-Linking: Trichlorosilanes and trialkoxysilanes have the ability to form cross-linked siloxane (Si-O-Si) networks, which can significantly improve the mechanical and chemical stability of the monolayer.[1]
-
Head Group Chemistry: The nature of the functional group can influence stability. For instance, some studies suggest that carboxylic acid-terminated phosphonic acid SAMs are more stable than their methyl-terminated counterparts on stainless steel.[4]
-
Deposition Conditions: The method of SAM formation (e.g., solution phase vs. vapor deposition), solvent, temperature, and humidity all play a crucial role in the quality and subsequent stability of the monolayer.
Experimental Protocols
The following sections detail generalized experimental protocols for the formation of silane SAMs and the assessment of their long-term stability in aqueous solutions.
Protocol for Silane SAM Formation on Silica Substrates
-
Substrate Cleaning:
-
Silicon wafers with a native oxide layer are sonicated in acetone, followed by isopropanol, and finally deionized (DI) water (10 minutes each).
-
The substrates are then dried under a stream of nitrogen.
-
To generate a high density of hydroxyl groups, the substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
The substrates are thoroughly rinsed with DI water and dried under a nitrogen stream.
-
-
Silanization:
-
A 1-5 mM solution of the desired silane (e.g., this compound) is prepared in an anhydrous solvent such as toluene.
-
The cleaned and dried substrates are immersed in the silane solution for a period of 2 to 24 hours at room temperature in an inert atmosphere (e.g., under nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
After immersion, the substrates are rinsed with fresh toluene to remove any physisorbed molecules.
-
The substrates are then sonicated in toluene for 5 minutes, followed by a final rinse with ethanol and drying under a nitrogen stream.
-
The coated substrates are often cured (baked) at an elevated temperature (e.g., 120°C) for about 1 hour to promote covalent bond formation and cross-linking.
-
Protocol for Long-Term Aqueous Stability Testing
-
Initial Characterization:
-
The freshly prepared SAM-coated substrates are characterized using contact angle goniometry (to measure the water contact angle), ellipsometry (to measure the film thickness), and X-ray photoelectron spectroscopy (XPS) (to determine the elemental composition of the surface).
-
-
Aqueous Immersion:
-
The characterized substrates are immersed in an aqueous solution (e.g., phosphate-buffered saline (PBS) at pH 7.4, or DI water) in sealed containers.
-
The containers are maintained at a constant temperature, typically 37°C, to simulate physiological conditions.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 hour, 6 hours, 24 hours, 3 days, 7 days, 14 days, and 28 days), substrates are removed from the aqueous solution.
-
The substrates are rinsed with DI water and dried under a stream of nitrogen.
-
The surfaces are then re-characterized using contact angle goniometry, ellipsometry, and XPS to monitor changes in wettability, thickness, and chemical composition over time. A decrease in contact angle and thickness, or a change in the elemental ratios from XPS, would indicate degradation or desorption of the SAM.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the preparation and stability testing of silane SAMs.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term stability of self-assembled monolayers on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Azide Group Availability on p-Azidomethylphenyltrimethoxysilane Surfaces
For researchers, scientists, and drug development professionals leveraging bioorthogonal click chemistry, the precise control and quantification of surface azide groups are paramount for reproducible and efficient bioconjugation. p-Azidomethylphenyltrimethoxysilane (AzPPO) has emerged as a popular reagent for installing azide functionalities onto various substrates. This guide provides a comparative overview of the key methods for quantifying azide group availability on AzPPO-modified surfaces, offering insights into their principles, advantages, and limitations.
Quantitative Data Summary
The selection of a quantification method is critical and depends on the desired sensitivity, accessibility of instrumentation, and the nature of the substrate. The following table summarizes the performance of common techniques used for the quantitative analysis of azide groups on functionalized surfaces.
| Method | Principle | Typical Sensitivity | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on the surface by analyzing the kinetic energy of photoelectrons.[1][2][3] | ~0.1 atomic % | Provides direct elemental information (N 1s signal for azide). Can provide information on chemical environment. Non-destructive. | Provides semi-quantitative data. Analysis depth of ~10 nm may not represent the outermost surface.[1] Requires high vacuum.[1] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | A highly surface-sensitive technique that analyzes the mass of ions ejected from a surface by a primary ion beam.[4][5][6] | Very high (ppm) | Provides detailed molecular information from the very top surface layer (<2 nm).[6] Can be used for chemical imaging.[7][8] | Quantification can be challenging due to matrix effects. Requires high vacuum and specialized equipment. |
| Fluorescence Labeling with Cleavable Linker | Azide groups react with an alkyne-functionalized fluorophore via a cleavable linker. The fluorophore is then cleaved and quantified in solution.[1][9][10] | High (pmol) | Highly sensitive and allows for quantification using a standard fluorometer.[1][9] Reflects accessible azide groups.[11][12] | Indirect method. Requires synthesis of a specific probe. Potential for incomplete reaction or cleavage. |
| Fluorescence Quenching | The fluorescence of a "clickable" dye is quenched upon covalent attachment to the azide-functionalized surface.[13][14] | High (nmol) | Does not require purification steps.[14] Can be a rapid and straightforward method. | The quenching efficiency can be influenced by the local environment. Limited to specific fluorophore-quencher pairs. |
| UV-Vis Spectroscopy | Monitors the decrease in absorbance of an alkyne-containing reactant (e.g., DBCO) as it reacts with the surface azide groups.[13] | Moderate (nmol) | A relatively simple and accessible technique. Can be performed in real-time to monitor reaction kinetics. | Lower sensitivity compared to fluorescence methods. Requires a reactant with a distinct and strong absorbance peak. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are representative methodologies for the key quantitative techniques.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The AzPPO-functionalized substrate is carefully mounted on an XPS sample holder. It is crucial to avoid any surface contamination.
-
Analysis: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the surface.
-
Data Acquisition: Survey scans are first acquired to identify the elements present on the surface. High-resolution scans of the N 1s, C 1s, O 1s, and Si 2p regions are then recorded. The N 1s region is of particular interest for identifying the azide group, which typically shows a characteristic peak around 404-405 eV (for the central nitrogen) and 400-401 eV (for the terminal nitrogens).
-
Quantification: The relative atomic concentrations are calculated from the peak areas of the high-resolution spectra after correcting for the sensitivity factors of each element.
Fluorescence Labeling with a Cleavable Linker
-
Reaction: The AzPPO-functionalized surface is incubated with a solution of an alkyne-functionalized fluorescent probe containing a cleavable linker (e.g., a disulfide or an ester). The reaction is typically carried out in a suitable buffer and may require a catalyst for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or can be catalyst-free for strain-promoted azide-alkyne cycloaddition (SPAAC).[15]
-
Washing: After the reaction, the surface is thoroughly washed to remove any unreacted fluorescent probe.
-
Cleavage: The fluorescent tag is cleaved from the surface by introducing a specific cleaving agent (e.g., a reducing agent like DTT for a disulfide linker or a change in pH for an ester linker).[9]
-
Quantification: The concentration of the released fluorophore in the supernatant is measured using a fluorometer. A standard curve of the free fluorophore is used to determine the amount of fluorophore released, which directly correlates to the number of accessible azide groups on the surface.[1][9][10]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in quantifying azide group availability.
Caption: Workflow for XPS analysis of azide groups.
Caption: Workflow for fluorescence-based azide quantification.
Alternative Surface Functionalization
While AzPPO is a versatile silane for introducing azide groups, other reagents can also be employed. Perfluorophenyl azides (PFPAs), for instance, offer an alternative strategy for surface functionalization.[16] PFPAs can be activated by light to form highly reactive nitrenes that can insert into a wide range of C-H and N-H bonds on a surface. This method can be advantageous for functionalizing surfaces that lack suitable reactive groups for silanization. The quantification methods described in this guide are generally applicable to surfaces modified with PFPAs as well, as the terminal azide group is the target for analysis.
Conclusion
The quantitative analysis of azide group availability on this compound surfaces is a critical step in the development of functional biomaterials and devices. The choice of analytical technique should be guided by the specific research question, available instrumentation, and required sensitivity. By employing the appropriate methods and standardized protocols, researchers can ensure the quality and reproducibility of their surface modifications, ultimately leading to more reliable and effective applications in drug development and beyond.
References
- 1. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
- 7. researchgate.net [researchgate.net]
- 8. Imaging Analysis of Carbohydrate-Modified Surfaces Using ToF-SIMS and SPRi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. chemrxiv.org [chemrxiv.org]
- 15. rsc.org [rsc.org]
- 16. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Surfaces: Vapor-Phase vs. Solution-Phase Deposition of p-Azidomethylphenyltrimethoxysilane
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of vapor-phase and solution-phase deposition methods for p-Azidomethylphenyltrimethoxysilane (AzP-TMS), offering insights into achieving optimal surface functionalization for a variety of applications.
In the realm of surface modification, the precise and reproducible deposition of functional molecules is paramount. This compound (AzP-TMS) has emerged as a critical surface modifier, enabling the covalent attachment of biomolecules and other entities through "click" chemistry. The choice of deposition method—vapor-phase or solution-phase—profoundly impacts the quality, uniformity, and reactivity of the resulting functionalized surface. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Performance Metrics
The efficacy of a deposition method can be evaluated through several key performance indicators that characterize the resulting silane layer. While direct comparative studies on AzP-TMS are limited, data extrapolated from studies on similar organosilanes provides a strong basis for comparison.
| Performance Metric | Vapor-Phase Deposition | Solution-Phase Deposition | Key Considerations |
| Film Uniformity & Roughness | Typically results in smoother, more uniform monolayers with lower surface roughness (RMS < 0.5 nm).[1][2] | Prone to agglomeration and multilayer formation, leading to higher surface roughness and less uniformity. | Vapor deposition offers superior control over film morphology, which is critical for applications requiring well-defined surfaces. |
| Surface Coverage & Density | Generally achieves high, reproducible surface coverage. | Can be variable and difficult to control due to solvent effects and silane polymerization in solution. | Consistent surface coverage is crucial for predictable downstream reactions and ligand density. |
| Water Contact Angle | Produces surfaces with a consistent and reproducible contact angle, indicative of a uniform hydrophobic layer. | Contact angles can vary significantly depending on deposition conditions and the extent of silane polymerization. | Contact angle is a quick and effective measure of surface modification success and uniformity. |
| Chemical Integrity (Azide Group) | The azide functional group is generally well-preserved. | The azide group can be susceptible to reaction or degradation in certain solvents or with impurities. | The integrity of the azide group is essential for subsequent "click" chemistry applications. |
| Process Control & Reproducibility | Offers a higher degree of control over deposition parameters, leading to greater run-to-run reproducibility. | More sensitive to environmental factors (humidity, solvent purity) and procedural variations, impacting reproducibility. | For scalable and reliable processes, vapor deposition often holds an advantage. |
In-Depth Analysis: The How and Why
The distinct outcomes of vapor-phase and solution-phase deposition stem from the fundamental differences in their reaction environments.
Vapor-phase deposition is a solvent-free process conducted in a vacuum chamber. This controlled environment minimizes the presence of water, which can lead to uncontrolled polymerization of the silane in the gas phase. The AzP-TMS molecules are introduced as a vapor and react directly with the hydroxyl groups on the substrate surface. This method typically leads to the formation of a well-ordered, covalent monolayer.
Solution-phase deposition , conversely, involves immersing the substrate in a solution containing AzP-TMS. While seemingly simpler, this method is fraught with challenges. The presence of trace amounts of water in the organic solvent can initiate hydrolysis and condensation of the silane molecules in the bulk solution, leading to the formation of oligomers and polymers. These aggregates can then physisorb onto the surface, resulting in a thicker, less uniform, and often less stable coating.
Visualizing the Process and Mechanism
To better understand the deposition processes and the underlying chemical reactions, the following diagrams illustrate the experimental workflows and the reaction mechanism of AzP-TMS with a hydroxylated surface.
Caption: A comparison of the experimental workflows for vapor-phase and solution-phase deposition of AzP-TMS.
Caption: The reaction pathway for the covalent attachment of AzP-TMS to a hydroxylated substrate surface.
Detailed Experimental Protocols
Reproducibility in surface functionalization begins with a well-defined protocol. The following are representative procedures for both vapor-phase and solution-phase deposition of AzP-TMS.
Vapor-Phase Deposition Protocol
-
Substrate Preparation: Silicon wafers with a native oxide layer are cleaned and hydroxylated. This is typically achieved by sonication in acetone and isopropyl alcohol, followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma. The substrates are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.
-
Deposition: The cleaned substrates are placed in a vacuum deposition chamber. A container with a small amount of AzP-TMS is also placed within the chamber. The chamber is evacuated to a base pressure of <10⁻³ Torr. The AzP-TMS is then gently heated to increase its vapor pressure, allowing it to fill the chamber. The deposition is typically carried out at a substrate temperature of 100-150°C for 1-4 hours.
-
Post-Deposition Treatment: After the deposition period, the chamber is cooled, and the substrates are removed. To remove any physisorbed silane, the substrates are often rinsed with a solvent such as toluene or acetone and then cured in an oven at 110°C for 30-60 minutes.
Solution-Phase Deposition Protocol
-
Substrate Preparation: Similar to the vapor-phase protocol, substrates are rigorously cleaned and hydroxylated.
-
Solution Preparation: A solution of AzP-TMS is prepared in an anhydrous solvent, typically toluene or ethanol. The concentration of the silane is a critical parameter and usually ranges from 1% to 5% (v/v). It is crucial to use a solvent with very low water content to minimize premature hydrolysis and polymerization.
-
Deposition: The cleaned substrates are immersed in the AzP-TMS solution. The immersion time can vary from 30 minutes to several hours and is often carried out at room temperature or slightly elevated temperatures (e.g., 60°C). The deposition should be conducted in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Post-Deposition Treatment: Following immersion, the substrates are removed from the solution and rinsed extensively with the solvent to remove non-covalently bound silane. A final rinse with a different solvent, such as ethanol or methanol, may also be performed. The substrates are then cured in an oven at 110°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.
Conclusion: Making the Right Choice
The choice between vapor-phase and solution-phase deposition of this compound is a critical decision that depends on the specific requirements of the application.
Vapor-phase deposition is the method of choice when:
-
High film uniformity and smoothness are critical.
-
Reproducibility and process control are paramount.
-
The formation of a true monolayer is desired.
Solution-phase deposition may be considered when:
-
Simplicity of setup is a primary concern.
-
The application is less sensitive to surface roughness and film heterogeneity.
-
Strict control over monolayer formation is not essential.
For researchers in drug development and other high-stakes scientific fields, the superior control, reproducibility, and film quality offered by vapor-phase deposition often justify the initial investment in specialized equipment. The resulting well-defined and highly reactive azide-functionalized surfaces provide a more reliable platform for the subsequent immobilization of biomolecules, ultimately leading to more consistent and dependable experimental outcomes.
References
A Comparative Guide to Non-Specific Protein Binding on Functionalized Substrates: p-Azidomethylphenyltrimethoxysilane (AzPOTS) vs. Alternatives
For researchers, scientists, and drug development professionals seeking to minimize non-specific protein binding in their assays, the choice of surface chemistry is critical. This guide provides an objective comparison of p-Azidomethylphenyltrimethoxysilane (AzPOTS) functionalized substrates with other common surface passivation methods. The following sections present supporting experimental data, detailed protocols for key experiments, and visual representations of the workflows involved.
Quantitative Comparison of Surface Chemistries
The reduction of non-specific protein binding is a key objective in the development of reliable and sensitive bioassays, biosensors, and drug delivery systems. The table below summarizes the performance of various surface functionalizations in resisting the non-specific adsorption of two common proteins: Bovine Serum Albumin (BSA) and Fibrinogen. The data is compiled from multiple studies to provide a comparative overview.
| Surface Functionalization | Protein | Adsorbed Amount (ng/cm²) | Measurement Technique |
| This compound (AzPOTS) | BSA | Data not available in searched literature | - |
| Fibrinogen | Data not available in searched literature | - | |
| Poly(ethylene glycol) (PEG)-Silane | Fibrinogen | < 5 (Reduced by >95% compared to control)[1] | X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM) |
| SEB | Significantly reduced (10-fold decrease in non-specific binding) | Fluorescence Microscopy | |
| Oligo(ethylene glycol) (OEO) SAM | Human IgG | < 0.5[2] | Surface Plasmon Resonance (SPR) |
| BSA | < 0.5[2] | Surface Plasmon Resonance (SPR) | |
| Methyl-terminated (CH3) SAM | Human IgG | ~500 (approx. 1000x higher than OEO)[2] | Surface Plasmon Resonance (SPR) |
| BSA | ~150-200[2] | Surface Plasmon Resonance (SPR) | |
| Carboxyl-terminated (COOH) SAM | BSA | ~100-120[3] | Quartz Crystal Microbalance with Dissipation (QCM-D), Spectroscopic Ellipsometry (SE) |
| Amine-terminated (NH2) SAM | BSA | ~120-150[3] | Quartz Crystal Microbalance with Dissipation (QCM-D), Spectroscopic Ellipsometry (SE) |
| Hydroxy-terminated (OH) SAM | BSA | ~20-30[3] | Quartz Crystal Microbalance with Dissipation (QCM-D), Spectroscopic Ellipsometry (SE) |
| HEMA-EMA Copolymer | Fibrinogen | 50 - 150[4] | Radiolabeling |
Experimental Protocols
This section details the methodologies for substrate functionalization and the assessment of non-specific protein binding, providing a framework for reproducible experiments.
Protocol 1: Functionalization of Silicon Wafer with this compound (AzPOTS) via Vapor-Phase Deposition
This protocol describes the surface modification of silicon wafers to introduce azide functionalities.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene
-
This compound (AzPOTS)
-
Vacuum oven or desiccator for vapor-phase deposition
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface with exposed hydroxyl groups.
-
Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen gas.
-
-
Vapor-Phase Silanization:
-
Place the cleaned and dried silicon wafers inside a vacuum desiccator or a dedicated vapor-phase deposition chamber.
-
Place a small, open container with a few drops of this compound (AzPOTS) inside the chamber, ensuring it is not in direct contact with the wafers.
-
Evacuate the chamber to a low pressure (e.g., < 1 Torr).
-
Heat the chamber to a moderate temperature (e.g., 60-80 °C) for several hours (e.g., 2-4 hours) to allow the AzPOTS to vaporize and react with the hydroxyl groups on the wafer surface.
-
After the deposition, turn off the heat and allow the chamber to cool to room temperature.
-
Vent the chamber with nitrogen gas and remove the functionalized wafers.
-
-
Post-Deposition Treatment:
-
Rinse the AzPOTS-functionalized wafers with anhydrous toluene to remove any physisorbed silane.
-
Dry the wafers under a stream of nitrogen gas.
-
Cure the silane layer by baking the wafers in an oven at 110-120 °C for 30-60 minutes.
-
Protocol 2: Assessment of Non-Specific Protein Binding using Spectroscopic Ellipsometry
This protocol outlines the measurement of protein adsorption on functionalized silicon wafers.
Materials:
-
AzPOTS-functionalized silicon wafers (or other functionalized substrates)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in PBS)
-
Spectroscopic ellipsometer equipped with a liquid cell
Procedure:
-
Baseline Measurement:
-
Mount the functionalized silicon wafer in the liquid cell of the ellipsometer.
-
Inject PBS into the cell and allow the system to equilibrate.
-
Measure the ellipsometric parameters (Ψ and Δ) for the substrate in PBS to establish a stable baseline.
-
-
Protein Adsorption:
-
Inject the protein solution into the liquid cell, replacing the PBS.
-
Monitor the change in the ellipsometric parameters in real-time as the protein adsorbs to the surface.
-
Continue the measurement until the signal reaches a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
Inject fresh PBS into the cell to rinse away any loosely bound protein.
-
Monitor the ellipsometric parameters until a stable signal is achieved.
-
-
Data Analysis:
-
Model the collected ellipsometric data using appropriate software. A common approach is to use a multi-layer model (e.g., Silicon/Silicon Dioxide/Silane Layer/Protein Layer/Ambient).
-
By fitting the experimental data to the model, the thickness of the adsorbed protein layer can be determined.
-
The adsorbed amount of protein (in ng/cm²) can be calculated from the thickness, assuming a refractive index and density for the protein layer.
-
Visualizing the Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental processes.
Caption: Workflow for this compound (AzPOTS) functionalization of a silicon wafer.
Caption: Experimental workflow for assessing non-specific protein adsorption using spectroscopic ellipsometry.
References
- 1. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPR Studies of the Nonspecific Adsorption Kinetics of Human IgG and BSA on Gold Surfaces Modified by Self-Assembled Monolayers (SAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Bovine Serum Albumin (BSA) Attachment onto Self-Assembled Monolayers (SAMs) Using Combinatorial Quartz Crystal Microbalance with Dissipation (QCM-D) and Spectroscopic Ellipsometry (SE) | PLOS One [journals.plos.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of p-Azidomethylphenyltrimethoxysilane
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents are paramount to ensuring a secure laboratory environment. p-Azidomethylphenyltrimethoxysilane, a versatile compound used in various applications, requires meticulous disposal procedures due to its azide functional group. This guide provides essential, step-by-step instructions for the safe operational and disposal management of this compound, reinforcing our commitment to being your preferred source for comprehensive laboratory safety and chemical handling information.
Immediate Safety and Handling Precautions
Organic azides like this compound are potentially explosive and toxic.[1] They can be sensitive to heat, light, shock, and pressure.[1][2] Before handling, it is crucial to review the Safety Data Sheet (SDS) and be familiar with the associated hazards.[1][3]
Key Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (neoprene or nitrile rubber are recommended).[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Avoid Incompatibilities: Keep this compound away from acids, alcohols, amines, metals, oxidizing agents, peroxides, and water, as these can lead to hazardous reactions.[3] Specifically, avoid contact with heavy metals (like copper and lead) and their salts, as this can form highly shock-sensitive and explosive metal azides.[2][6]
-
Storage: Store in a tightly closed, sealed container in a cool, well-ventilated place, below 30°C and away from heat and light.[1][2][3][7]
Stability of Organic Azides
The stability of an organic azide is a critical safety consideration. Two general rules can help assess the potential hazard:
-
Carbon to Nitrogen Ratio (C/N): For this compound (C10H15N3O3Si), the C/N ratio is 10/3, which is approximately 3.33. Generally, a C/N ratio greater than 3 suggests a relatively stable azide that can be handled with standard precautions.[7]
-
Rule of Six: This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[1] this compound, with ten carbons to one azide group, adheres to this guideline.
While these rules suggest a degree of stability, all organic azides should be treated as potentially hazardous.
Quantitative Data Summary
| Parameter | Guideline | Reference |
| Storage Temperature | Below 30°C; some general organic azides at -18°C | [1][3] |
| Solution Concentration (for less stable azides) | Should not exceed 1 M | [1][6] |
| Deactivation Solution Concentration (for sodium azide) | No more than 5% sodium azide in aqueous solution | [5][8][9] |
| Sodium Nitrite for Deactivation | 1.5 g of sodium nitrite per 1 g of sodium azide (in 20% solution) | [8][9] |
Detailed Disposal Protocol
The primary principle for disposing of organic azides is to convert them into a more stable form, such as an amine, before waste collection.[1] Direct disposal of the active azide is highly discouraged. Never dispose of this compound or any azide-containing waste down the drain , as this can lead to the formation of explosive metal azides in the plumbing.[5][8][10]
The following protocol is adapted from established procedures for the deactivation of azides. It should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste
-
An appropriate organic solvent (e.g., ethanol or isopropanol)
-
Stannous chloride (SnCl2) or another suitable reducing agent
-
Sodium bicarbonate solution (saturated)
-
Designated hazardous waste container
Step-by-Step Deactivation Procedure:
-
Dilution: Dilute the this compound waste with an equal volume of a compatible organic solvent like ethanol or isopropanol. This reduces the concentration and potential for a rapid reaction.
-
Reduction: In a reaction flask equipped with a stirrer, slowly add a solution of a reducing agent. A common and effective method is the use of stannous chloride. For every mole of the azide, at least two moles of stannous chloride should be used. The reaction should be stirred at room temperature. The azide is reduced to the corresponding amine.
-
Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or other appropriate analytical techniques to ensure all the azide has been consumed.
-
Quenching and Neutralization: Once the reaction is complete, cautiously quench the reaction mixture by adding a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Waste Collection: The resulting deactivated mixture, now containing the much more stable amine, should be transferred to a properly labeled hazardous waste container.[5] The label should clearly indicate the contents.
-
Final Disposal: The containerized waste should be disposed of through your institution's chemical waste program.[1]
Experimental Workflow Diagram
Caption: Workflow for the safe deactivation and disposal of this compound.
Spill Management
In the event of a spill, evacuate unnecessary personnel and contain the spill using dikes or absorbents.[3] Clean up the spill using an absorbent material and collect it for disposal.[3] Ensure proper ventilation. Do not attempt to clean up a large spill without suitable protective equipment.[3]
By adhering to these detailed procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Our commitment is to provide you with the critical information needed to manage laboratory chemicals responsibly, building a foundation of trust through value beyond the product itself.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. gelest.com [gelest.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. unomaha.edu [unomaha.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. triumvirate.com [triumvirate.com]
Safeguarding Your Research: A Comprehensive Guide to Handling p-Azidomethylphenyltrimethoxysilane
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of p-Azidomethylphenyltrimethoxysilane (CAS No. 83315-74-6). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively working with this chemical.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical goggles or face shield. Contact lenses should not be worn.[1] | Neoprene or nitrile rubber gloves.[1] | Lab coat or chemical-resistant suit. | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator is recommended if ventilation is inadequate.[1] |
| Syntheses and Reactions | Chemical goggles or face shield.[1] | Neoprene or nitrile rubber gloves.[1] | Chemical-resistant suit or apron over a lab coat. | Work in a certified chemical fume hood. A NIOSH-certified respirator is recommended if there is a potential for exposure through inhalation.[1] |
| Purification (e.g., Chromatography) | Chemical goggles or face shield.[1] | Neoprene or nitrile rubber gloves.[1] | Lab coat or chemical-resistant suit. | Work in a well-ventilated area or a chemical fume hood. |
| Spill Cleanup | Chemical goggles and face shield.[1] | Double-gloving with neoprene or nitrile rubber gloves. | Chemical-resistant suit.[2] | A NIOSH-certified combination organic vapor - amine gas respirator is required.[1] |
| Waste Disposal | Chemical goggles or face shield.[1] | Neoprene or nitrile rubber gloves.[1] | Lab coat or chemical-resistant suit. | Not generally required if handling sealed waste containers. |
II. Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a methodical approach from acquisition to disposal. The following workflow must be followed:
Caption: Workflow for Safe Handling of this compound.
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water.[1][3] Remove contaminated clothing and shoes.[3] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately for treatment advice.[4]
-
Spill: Evacuate the area. Wear appropriate PPE as outlined in the table above. Contain the spill with inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust. Collect the absorbed material into a suitable container for disposal.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty containers.
-
Liquid Waste: Unused or unwanted this compound, reaction mixtures, and solvent washes.
Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Disposal "Do's" and "Don'ts":
-
DO dispose of contents and containers in accordance with local, state, and federal regulations.[1][3]
-
DO label all waste containers with "Hazardous Waste" and the full chemical name.
-
DO NOT dispose of this compound down the drain.[3]
-
DO NOT mix with incompatible waste materials. The SDS lists acids, alcohols, amines, metals, moisture, oxidizing agents, and peroxides as incompatible.[3]
By strictly adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
